(6-Morpholinopyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(6-morpholin-4-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGZUDFSJASRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585408 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-26-0 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Whitepaper on the Physicochemical Properties and Basicity Profile of (6-Morpholinopyridin-3-yl)methanamine
An In-depth Technical Guide
Abstract: (6-Morpholinopyridin-3-yl)methanamine is a heterocyclic compound incorporating three distinct basic nitrogen centers, making it a scaffold of significant interest in medicinal chemistry. Its structural motifs, the morpholine and aminopyridine moieties, are prevalent in numerous biologically active agents, including P2Y12 receptor antagonists.[1][2][3] A thorough understanding of the compound's acid-base properties is paramount for optimizing its use in drug discovery, influencing critical parameters such as solubility, membrane permeability, and formulation development. This guide provides a comprehensive analysis of the theoretical basicity of (6-morpholinopyridin-3-yl)methanamine, detailed experimental protocols for pKa determination, and a discussion of the implications of these properties for pharmaceutical research.
Structural Analysis and Theoretical Basicity Assessment
The structure of (6-morpholinopyridin-3-yl)methanamine presents three nitrogen atoms capable of accepting a proton: the secondary amine of the morpholine ring (N-morpholine), the sp²-hybridized nitrogen of the pyridine ring (N-pyridine), and the primary amine of the aminomethyl group (N-amino). The basicity of each center is modulated by the electronic interplay of the constituent parts.
-
N-morpholine: The morpholine ring itself is a saturated heterocycle with a pKa of its conjugate acid around 8.3-8.5.[4][5][6] However, its attachment to the electron-withdrawing pyridine ring at position 6 is expected to decrease its basicity through an inductive effect.
-
N-pyridine: The nitrogen lone pair on a pyridine ring is located in an sp² hybrid orbital and is available for protonation.[7] The basicity of this nitrogen is significantly influenced by substituents. The morpholine group at the 6-position acts as an electron-donating group through resonance, increasing the electron density of the ring and thereby enhancing the basicity of the N-pyridine. This effect is analogous to the high basicity of 4-aminopyridine (pKa = 9.17) compared to pyridine (pKa ≈ 5.5), where the amino group stabilizes the protonated pyridinium form through resonance.[8][9][10]
-
N-amino: The primary amine of the aminomethyl group is structurally similar to benzylamine, which has a pKa of approximately 9.33.[11][12][13][14] The proximity to the pyridine ring will exert an electron-withdrawing inductive effect, likely reducing its basicity below this value.
Based on this analysis, the molecule will possess at least three distinct pKa values. The N-pyridine, activated by the electron-donating morpholine group, and the N-amino are predicted to be the most basic sites. The N-morpholine is expected to be the least basic of the three due to the inductive pull of the aromatic ring.
| Reference Compound | Structure | Approximate pKa of Conjugate Acid | Relevance to Target Molecule |
| Morpholine | C₄H₉NO | 8.4[4] | Represents the morpholine moiety. |
| Benzylamine | C₇H₉N | 9.33[11][12] | Model for the aminomethyl side chain. |
| Pyridine | C₅H₅N | 5.2 | Parent heterocycle for the pyridine ring. |
| 4-Aminopyridine | C₅H₆N₂ | 9.17[8] | Demonstrates electronic activation of the pyridine nitrogen. |
Experimental Determination of pKa Values
To accurately characterize the basic properties of (6-morpholinopyridin-3-yl)methanamine, multiple experimental methods are recommended. Potentiometric titration provides a direct measure of pKa, while UV-Vis spectrophotometry offers a complementary approach, provided the protonated and deprotonated species exhibit distinct absorption spectra.[15][16]
2.1 Protocol: Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes during the addition of a titrant.[17][18][19]
Causality of Protocol Design:
-
High Purity Sample: Ensures that the titration curve reflects only the ionization of the target compound.
-
Inert Atmosphere: Purging with nitrogen is critical to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[17]
-
Constant Ionic Strength: The use of a background electrolyte like KCl maintains a constant ionic environment, ensuring that activity coefficients remain stable throughout the titration, leading to more accurate pKa determination.[17]
-
First Derivative Analysis: Plotting the first derivative of the titration curve (ΔpH/ΔV vs. V) allows for a more precise identification of the equivalence points, which appear as sharp peaks.[18]
Experimental Workflow:
Caption: Potentiometric titration workflow.
Step-by-Step Methodology:
-
Apparatus Setup: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers.[17] Equip a titration vessel with the calibrated pH electrode, a magnetic stirrer, and an inlet for nitrogen gas.
-
Reagent Preparation: Prepare a standardized solution of 0.1 M HCl. Prepare the sample solution by dissolving an accurately weighed quantity of (6-morpholinopyridin-3-yl)methanamine in a solution of 0.15 M KCl to achieve a final concentration of approximately 1 mM.[17]
-
Titration: Place 20 mL of the sample solution into the vessel. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain a nitrogen blanket throughout the experiment.[17]
-
Data Collection: Begin stirring and record the initial pH. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added. Continue well past all expected equivalence points.
-
Analysis: Plot the recorded pH values against the volume of HCl added to generate the titration curve. Calculate and plot the first derivative of this curve. The peaks in the first derivative plot correspond to the equivalence points. The pH at the half-equivalence point for each ionization step is equal to the pKa.[18]
2.2 Protocol: Spectrophotometric pKa Determination
This method is highly sensitive and relies on the change in the UV-Vis absorbance spectrum of a compound as it ionizes.[15] It is ideal for confirming potentiometric data and for use with very small sample quantities.
Causality of Protocol Design:
-
Buffer Series: A series of buffers with precisely known pH values is required to control the ionization state of the compound and generate a plot of absorbance vs. pH.[20]
-
Wavelength Selection (λmax): The analysis is performed at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal. This maximizes the signal-to-noise ratio and the accuracy of the resulting sigmoidal curve.[20]
-
Constant Concentration: It is crucial that the total concentration of the compound remains constant across all buffer solutions to ensure that changes in absorbance are due solely to shifts in the ionization equilibrium.
Experimental Workflow:
Caption: Spectrophotometric pKa determination workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with a constant ionic strength. Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Wavelength Selection: Prepare two samples: one in a strongly acidic buffer (e.g., pH 2) and one in a strongly basic buffer (e.g., pH 12) to represent the fully protonated and deprotonated species, respectively. Scan the UV-Vis spectrum (e.g., 200-400 nm) for both. Identify one or more analytical wavelengths (λmax) where the absorbance difference between the two species is greatest.[20]
-
Sample Preparation: Prepare a series of samples by adding a small, identical aliquot of the stock solution to each buffer solution. This ensures a constant total compound concentration (e.g., 0.1 mM).[15]
-
Data Collection: Measure the absorbance of each buffered sample at the chosen λmax. Use the corresponding buffer solution as the blank for each measurement.
-
Analysis: Plot the measured absorbance against the pH of the buffer. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where half of the species is in its protonated form and half is in its deprotonated form.[20]
Implications for Drug Development
The basicity profile of (6-morpholinopyridin-3-yl)methanamine is a critical determinant of its behavior in biological systems and its viability as a drug candidate.
-
Solubility and Absorption: The pKa values dictate the extent of ionization at different physiological pHs. A compound with multiple basic centers will have a complex pH-solubility profile. High basicity can enhance solubility in the acidic environment of the stomach (pH 1-3) but may lead to precipitation in the more neutral pH of the small intestine (pH 6-7.5), affecting oral absorption.
-
Salt Formation for Formulation: Identifying the most basic center is crucial for developing a stable, crystalline salt form with desirable properties (e.g., solubility, stability, non-hygroscopicity). The N-pyridine or N-amino group would be the most likely sites for forming a hydrochloride salt.
-
Pharmacokinetics and Target Engagement: The charge state of a molecule influences its ability to cross cell membranes, including the blood-brain barrier, and interact with its biological target.[21] The morpholine moiety is often incorporated to improve the pharmacokinetic profile of molecules.[22] Understanding which nitrogen is protonated at physiological pH (7.4) is essential for designing molecules that can effectively reach and bind to their intended receptor or enzyme.
Conclusion
(6-Morpholinopyridin-3-yl)methanamine is a multi-basic compound whose properties are governed by the electronic interplay between its morpholine, pyridine, and aminomethyl components. A theoretical analysis predicts that the pyridine and aminomethyl nitrogens are the most basic sites, while the morpholine nitrogen is the least basic. Rigorous experimental determination of the compound's multiple pKa values using techniques such as potentiometric and spectrophotometric titration is essential. The resulting data provides an indispensable foundation for rational drug design, enabling informed decisions regarding salt selection, formulation development, and the optimization of pharmacokinetic and pharmacodynamic properties for this promising medicinal chemistry scaffold.
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Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Molecular Structure Elucidation of (6-Morpholinopyridin-3-yl)methanamine
Preamble: The Imperative of Structural Certainty in Modern Chemistry
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. A molecule's biological activity, its pharmacokinetic profile, and its material properties are all emergent functions of its precise atomic arrangement. The subject of this guide, (6-Morpholinopyridin-3-yl)methanamine, incorporates three key pharmacophores: a pyridine ring, a morpholine moiety, and a primary aminomethyl group. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, often used to improve solubility and pharmacokinetic properties.[1][2] The pyridine core is a common feature in a vast array of biologically active compounds.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic elucidation of this molecule's structure. It moves beyond a simple listing of techniques to explain the causality behind the analytical strategy, ensuring a self-validating and authoritative workflow. We will proceed through a logical sequence of experiments designed to first determine the molecular formula, then map the atomic connectivity, and finally, confirm the three-dimensional architecture.
The Strategic Workflow for Structure Elucidation
A robust structural elucidation campaign is a multi-modal process where each technique provides a unique and complementary piece of the puzzle. The data are integrated to build a cohesive and undeniable structural model. Our approach is hierarchical, starting with low-resolution, high-sensitivity methods and progressing to high-resolution, definitive analyses.
Caption: Key HMBC correlations confirming connectivity.
Data Presentation
| Assignment | ¹H δ (ppm, Multiplicity) | ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |
| Pyridine H-2 | ~8.2 (d) | ~148.0 | C4, C6 |
| Pyridine H-4 | ~7.5 (dd) | ~135.0 | C2, C5, C6, -CH₂NH₂ |
| Pyridine H-5 | ~6.5 (d) | ~108.0 | C3, C4 |
| -CH₂NH₂ | ~3.8 (s) | ~42.0 | C3, C4 |
| -NH₂ | ~1.9 (br s) | - | - |
| Morpholine H-2'/6' | ~3.7 (t) | ~66.0 | - |
| Morpholine H-3'/5' | ~3.5 (t) | ~45.0 | C6 |
(Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values depend on solvent and other conditions.)
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Rationale
While NMR provides an exquisite map of the molecule's structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. [4][5]It generates a high-resolution 3D model, confirming not only the connectivity but also providing precise bond lengths, bond angles, and the molecule's conformation. For molecules containing flexible rings like morpholine, this technique can definitively establish its preferred conformation, which is typically a chair form. [6]
Experimental Protocol
-
Crystal Growth: This is the most critical and often challenging step. High-purity material is dissolved in a suitable solvent system. Single crystals are grown using techniques such as slow evaporation, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal is selected, mounted on a goniometer, and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is subsequently refined against the experimental data to optimize the positions of all atoms.
Trustworthiness & Definitive Insights
The quality of a crystal structure is judged by its R-factor (residual factor), which quantifies the agreement between the calculated model and the observed diffraction data. A low R-factor (typically < 0.05) indicates a highly accurate and trustworthy structure. This analysis will definitively confirm the connectivity established by NMR and provide invaluable information on the chair conformation of the morpholine ring and any intermolecular interactions, such as hydrogen bonding involving the aminomethyl group, that stabilize the crystal lattice.
Conclusion: A Synthesis of Evidence
The molecular structure elucidation of (6-Morpholinopyridin-3-yl)methanamine is a process of logical deduction, built upon a foundation of mutually reinforcing analytical data. The workflow presented here—progressing from HRMS to define the elemental formula, through a comprehensive suite of NMR experiments to map the atomic connectivity, and culminating in the definitive 3D analysis by X-ray crystallography —represents the industry standard for irrefutable structure confirmation. Each step validates the last, creating a self-consistent dataset that provides absolute confidence in the final structural assignment. This rigorous, evidence-based approach is indispensable for advancing chemical research and ensuring the integrity of scientific discovery.
References
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Al-Omair, M. A., et al. (2020). X-ray Crystal Structure and Hirfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]
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Pinto, D., Santos, C. M. M., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
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Boese, R., et al. (2007). The crystal structure of morpholine. ResearchGate. Available at: [Link]
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Kallury, R. K. M. R., & Stenhagen, E. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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Pawar, P., et al. (2018). Mass spectral study of pyridine derivative. ResearchGate. Available at: [Link]
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Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]
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Ajibade, P. A., et al. (2020). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to (6-Morpholinopyridin-3-yl)methanamine (CAS 771572-26-0): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Morpholinopyridin-3-yl)methanamine, with CAS number 771572-26-0, is a synthetically derived organic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural architecture, featuring a pyridine ring substituted with a morpholine and a methanamine group, makes it a highly valuable scaffold for the synthesis of complex molecules, particularly in the realm of targeted cancer therapies. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, its significant applications in drug discovery, and essential safety and handling information.
Chemical and Physical Properties
(6-Morpholinopyridin-3-yl)methanamine is a solid at room temperature, and its fundamental properties are summarized in the table below. The presence of the morpholine and aminomethyl groups imparts specific solubility and reactivity characteristics that are advantageous for its use in further chemical synthesis.
| Property | Value | Source |
| CAS Number | 771572-26-0 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | |
| Appearance | Solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
Synthesis of (6-Morpholinopyridin-3-yl)methanamine
While a specific, detailed synthesis of (6-Morpholinopyridin-3-yl)methanamine is not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles for the synthesis of related aminopyridine and morpholine-containing compounds.[2] The synthesis can be envisioned as a two-step process starting from a suitable halopyridine precursor.
Step 1: Nucleophilic Aromatic Substitution
The synthesis would likely commence with a nucleophilic aromatic substitution (SNAr) reaction. A dihalopyridine, such as 2,5-dichloropyridine or 2,5-dibromopyridine, would be reacted with morpholine. The chlorine or bromine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack, leading to the selective substitution by morpholine to yield 2-morpholino-5-halopyridine.
Step 2: Introduction of the Aminomethyl Group
The second step would involve the conversion of the remaining halide at the 5-position to a methanamine group. This can be achieved through various methods, such as a cyanide displacement followed by reduction, or through a palladium-catalyzed cross-coupling reaction with a suitable aminomethyl equivalent. A common and effective method is the reduction of a nitrile intermediate. The halide is first converted to a nitrile using a cyanide salt, and the resulting 6-morpholinopyridine-3-carbonitrile is then reduced to the primary amine, (6-Morpholinopyridin-3-yl)methanamine, using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Plausible synthetic pathway for (6-Morpholinopyridin-3-yl)methanamine.
Application in Drug Discovery: A Key Scaffold for PI3K Inhibitors
The primary significance of (6-Morpholinopyridin-3-yl)methanamine lies in its role as a key intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Consequently, inhibitors of PI3K are a major focus of oncology drug development.
The morpholine and aminopyridine moieties present in (6-Morpholinopyridin-3-yl)methanamine are recognized as privileged structures in the design of kinase inhibitors. The morpholine group often enhances aqueous solubility and metabolic stability, while the aminopyridine core can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[5]
Several patents and research articles describe the use of scaffolds derived from or similar to (6-Morpholinopyridin-3-yl)methanamine in the synthesis of potent and selective PI3K inhibitors.[6][7] For example, this building block can be incorporated into larger molecules that target the p110α catalytic subunit of PI3K, which is frequently mutated in human cancers.
Caption: Role of the title compound in the drug discovery workflow for PI3K inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (6-Morpholinopyridin-3-yl)methanamine. The available Safety Data Sheet (SDS) indicates that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Therefore, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
For detailed safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.[8]
Conclusion
(6-Morpholinopyridin-3-yl)methanamine is a strategically important building block in the field of medicinal chemistry, particularly for the development of PI3K inhibitors for cancer therapy. Its synthesis, while not explicitly detailed in the public domain, can be reliably achieved through established synthetic methodologies. The presence of the morpholine and aminopyridine functionalities provides a valuable starting point for the creation of complex and biologically active molecules. As research into targeted cancer therapies continues to expand, the demand for and importance of such well-designed chemical scaffolds are certain to grow.
References
-
Wright, E. W., Nelson, R. A., Jr, Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
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Alchem Pharmtech. (n.d.). CAS 771572-26-0 | (6-Morpholinopyridin-3-yl)methanamine. Retrieved January 17, 2026, from [Link]
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Al-Gharabli, S. I., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 13(5), 603-617. [Link]
-
ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]
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Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]
- Google Patents. (n.d.). US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
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ResearchGate. (n.d.). An exemplary six-step synthesis route for an intermediate in a drug candidate synthesis. [Link]
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MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(13), 3485. [Link]
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ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 23(7), 3647. [Link]
-
ResearchGate. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11. [Link]
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Synthesis of (6-Morpholinopyridin-3-yl)methanamine
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Morpholinopyridin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, incorporating the pharmacologically significant morpholine and aminomethylpyridine scaffolds. The morpholine group is known to improve physicochemical properties such as solubility and metabolic stability, making it a common feature in drug candidates.[1][2] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to (6-morpholinopyridin-3-yl)methanamine, focusing on the underlying chemical principles, detailed experimental protocols, and the strategic importance of this compound in the design of novel therapeutics, particularly kinase inhibitors.[3]
Retrosynthetic Strategy and Pathway Design
A logical retrosynthetic analysis of the target compound, (6-morpholinopyridin-3-yl)methanamine, suggests a two-stage synthetic approach. The primary amine can be installed in the final step via the reductive amination of a key aldehyde intermediate. This key intermediate, 6-morpholinonicotinaldehyde, can, in turn, be synthesized from a commercially available halopyridine through a carbon-nitrogen bond-forming reaction. This strategy is advantageous as it utilizes readily accessible starting materials and employs high-yielding, well-established chemical transformations.
Caption: Retrosynthetic analysis of (6-Morpholinopyridin-3-yl)methanamine.
Synthesis of Key Intermediate: 6-Morpholinonicotinaldehyde
The synthesis of 6-morpholinonicotinaldehyde is the cornerstone of this pathway. Two primary methods are prevalent in the literature for effecting the crucial C-N bond formation between the pyridine ring and the morpholine moiety: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.[4][5]
Comparative Analysis of Synthetic Methods
| Method | Key Transformation | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time (h) |
| Method 1: SNAr | Substitution of a halogen with morpholine | 6-Chloronicotinaldehyde, Morpholine | K₂CO₃, DMSO, 120 °C | ~95 | 12 |
| Method 2: Buchwald-Hartwig | Palladium-catalyzed amination | 6-Chloronicotinaldehyde, Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 85-95 (est.) | 8-24 |
Data Summary: Comparison of SNAr and Buchwald-Hartwig Amination.[5]
While both methods are effective, the Nucleophilic Aromatic Substitution (SNAr) approach is often preferred for this specific transformation due to its operational simplicity, high yield, and the avoidance of expensive and air-sensitive palladium catalysts.[5] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group, facilitates the displacement of the halide at the 6-position by morpholine.[6]
Detailed Protocol: Synthesis of 6-Morpholinonicotinaldehyde via SNAr
This protocol describes the nucleophilic aromatic substitution of 6-chloronicotinaldehyde with morpholine.[4][5]
Materials:
-
6-Chloronicotinaldehyde
-
Morpholine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water & Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), dimethyl sulfoxide (DMSO), morpholine (2.0 eq), and potassium carbonate (3.0 eq).[4][5]
-
Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.[5]
-
Extract the aqueous layer multiple times with ethyl acetate.[4]
-
Combine the organic layers and wash with water, followed by a brine solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel to yield pure 6-morpholinonicotinaldehyde as an off-white to yellow solid.[3][4]
Caption: Workflow for SNAr Synthesis.
Final Step:
The final conversion of the aldehyde to the target primary amine is efficiently achieved through reductive amination. This reaction proceeds in two stages: the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by the in situ reduction of the imine to the corresponding amine.[3][8]
Causality in Experimental Design
The choice of reagents is critical for a successful reductive amination.
-
Nitrogen Source: An excess of an ammonia equivalent, such as ammonium acetate or a solution of ammonia in methanol, is used to drive the equilibrium towards imine formation.
-
Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often employed because it selectively reduces the protonated imine intermediate over the starting aldehyde, minimizing side reactions. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also a viable, "greener" alternative.[9]
-
pH Control: The reaction is typically run under mildly acidic conditions (pH ~4-5). This is crucial because it catalyzes imine formation but is not so acidic as to protonate and deactivate the amine nucleophile.[8] Acetic acid is commonly added as a catalyst.[3]
Detailed Protocol: Reductive Amination
This protocol describes the conversion of 6-morpholinonicotinaldehyde to (6-morpholinopyridin-3-yl)methanamine.
Materials:
-
6-Morpholinonicotinaldehyde (1.0 eq)
-
Ammonium acetate (or other ammonia source, e.g., 7N NH₃ in MeOH)
-
Sodium cyanoborohydride (NaBH₃CN) (or other suitable reducing agent)
-
Methanol or Dichloroethane
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 6-morpholinonicotinaldehyde (1.0 eq) and an excess of the chosen ammonia source (e.g., ammonium acetate, ~10 eq) in a suitable solvent such as methanol.[3]
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Carefully add the reducing agent (e.g., NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by carefully adding water.
-
Remove the organic solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the residue by flash column chromatography to afford (6-morpholinopyridin-3-yl)methanamine.
Caption: Simplified Reductive Amination Pathway.
Applications and Significance in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[1] Pyridine-based structures are also ubiquitous in pharmaceuticals, serving as rigid scaffolds for orienting pharmacophoric groups.[4][10]
The title compound, (6-morpholinopyridin-3-yl)methanamine, is a key precursor for synthesizing a wide range of more complex molecules. The primary amine serves as a versatile handle for elaboration, allowing for the introduction of diverse functionalities through acylation or coupling reactions.[11] This makes it a particularly valuable intermediate in the development of kinase inhibitors, which often feature a substituted pyridine core that interacts with the hinge region of the kinase active site.[3] The ability to readily synthesize this compound provides researchers with a reliable entry point for exploring novel chemical space in the pursuit of new therapeutic agents.[12][13]
References
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 17, 2026, from [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. Retrieved January 17, 2026, from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC. Retrieved January 17, 2026, from [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
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(6-Morpholinopyridin-3-yl)MethanaMine CAS#: 771572-26-0. (n.d.). ChemWhat. Retrieved January 17, 2026, from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. Retrieved January 17, 2026, from [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Retrieved January 17, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Retrieved January 17, 2026, from [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
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- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Mechanism of Action of (6-Morpholinopyridin-3-yl)methanamine
Forward
The confluence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents with significant potential. The molecule (6-Morpholinopyridin-3-yl)methanamine stands as a compelling example of such a design, integrating the well-regarded morpholine scaffold with the pharmacologically active aminomethylpyridine core. While this specific molecule is not extensively characterized in the public domain, its constituent parts suggest a strong likelihood of interaction with specific enzyme classes that are of high interest in drug development. This guide, therefore, presents a prospective analysis of the most probable mechanism of action for (6-Morpholinopyridin-3-yl)methanamine, drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds. Our primary hypothesis centers on the inhibition of Lysyl Oxidase-Like 2 (LOXL2), a critical enzyme in fibrosis, with secondary discussions on other potential targets such as Dipeptidyl Peptidase IV (DPP-IV) and Phosphoinositide 3-Kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive, technically grounded perspective on the potential of this and similar molecules.
Introduction to (6-Morpholinopyridin-3-yl)methanamine: A Molecule of Rational Design
The structure of (6-Morpholinopyridin-3-yl)methanamine is a thoughtful amalgamation of two key chemical moieties: a morpholine ring and a pyridinylmethanamine core.
-
The Morpholine Moiety: Recognized as a "privileged structure" in medicinal chemistry, the morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to target engagement.[3] In some instances, the entire morpholine ring is an integral component of the pharmacophore, directly participating in binding to the active site of an enzyme or receptor.[1]
-
The Aminomethylpyridine Core: This structural element is a known pharmacophore for a variety of biological targets. Derivatives of aminomethylpyridine have been identified as potent inhibitors of several enzyme families, including copper-containing amine oxidases, dipeptidyl peptidases, and kinases.[4][5] The primary amine and the pyridine ring are often crucial for interacting with key residues in the enzyme's active site.
The combination of these two moieties in (6-Morpholinopyridin-3-yl)methanamine suggests a molecule designed for potent and selective biological activity, coupled with favorable drug-like properties.
Primary Hypothesized Mechanism of Action: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)
Based on the strong precedent set by structurally similar aminomethylpyridine derivatives, the most probable primary mechanism of action for (6-Morpholinopyridin-3-yl)methanamine is the inhibition of Lysyl Oxidase-Like 2 (LOXL2).
The Role of LOXL2 in Disease
LOXL2 is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] It catalyzes the oxidative deamination of lysine residues in these proteins, a critical step in tissue remodeling.[4] Dysregulation and upregulation of LOXL2 are strongly associated with the progression of fibrotic diseases, including idiopathic pulmonary fibrosis, liver fibrosis, and cardiac fibrosis, as well as with cancer metastasis.[4][6] Consequently, the development of small molecule inhibitors of LOXL2 is a highly pursued therapeutic strategy.[4]
Proposed Inhibitory Action of (6-Morpholinopyridin-3-yl)methanamine on LOXL2
The aminomethylpyridine core of the molecule is hypothesized to be the key driver of LOXL2 inhibition. This is based on the established mechanism of other aminomethylpyridine-based LOXL2 inhibitors.[4] The primary amine is likely to interact with the topaquinone (TPQ) cofactor in the active site of LOXL2, leading to either reversible or irreversible inhibition. The pyridine ring and the morpholine substituent would then occupy adjacent pockets in the active site, contributing to the potency and selectivity of the interaction.
Caption: Hypothesized signaling pathway of LOXL2 inhibition.
Experimental Workflow for Validating LOXL2 Inhibition
The following workflow outlines the key experiments to confirm and characterize the inhibitory activity of (6-Morpholinopyridin-3-yl)methanamine against LOXL2.
Caption: Experimental workflow for LOXL2 inhibitor validation.
Detailed Experimental Protocol: LOXL2 Enzymatic Inhibition Assay (Amplex Red Method)
This protocol is adapted from established methods for measuring LOXL2 activity.[7][8]
Objective: To determine the in vitro inhibitory potency (IC50) of (6-Morpholinopyridin-3-yl)methanamine against human LOXL2.
Materials:
-
Recombinant human LOXL2 enzyme
-
Amplex® UltraRed Reagent (Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
1,5-Diaminopentane (DAP) or other suitable amine substrate
-
(6-Morpholinopyridin-3-yl)methanamine (test compound)
-
β-Aminopropionitrile (BAPN) (positive control inhibitor)[7]
-
Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and BAPN in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and BAPN by serial dilution in Assay Buffer.
-
Prepare a reaction mixture containing Amplex Red reagent, HRP, and the amine substrate in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the reaction mixture.
-
Add 25 µL of the test compound or control inhibitor at various concentrations.
-
Initiate the reaction by adding 25 µL of the LOXL2 enzyme solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Alternative Potential Mechanisms of Action
While LOXL2 inhibition is the primary hypothesis, the structural motifs of (6-Morpholinopyridin-3-yl)methanamine suggest potential interactions with other enzyme families.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Aminomethylpyridine derivatives have been reported as inhibitors of DPP-IV, a serine protease involved in glucose metabolism.[9] DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. The aminomethyl group and the pyridine ring could potentially interact with the active site of DPP-IV.
Experimental Protocol: DPP-IV Inhibition Assay
A fluorescence-based assay using the substrate Gly-Pro-aminomethylcoumarin (AMC) is commonly employed.[10][11]
Objective: To determine the IC50 of (6-Morpholinopyridin-3-yl)methanamine against DPP-IV.
Materials:
-
Recombinant human DPP-IV
-
Gly-Pro-AMC substrate
-
Sitagliptin or Vildagliptin (positive control)[12]
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Pre-incubate the DPP-IV enzyme with varying concentrations of the test compound for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence of the liberated AMC (excitation ~360-380 nm, emission ~440-460 nm).
-
Calculate the IC50 value as described for the LOXL2 assay.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The morpholine moiety is a key feature of several PI3K inhibitors, such as ZSTK474.[13] The oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the PI3K active site.[13] The pyridinylmethanamine portion of the molecule could then occupy other regions of the ATP-binding pocket.
Experimental Protocol: PI3Kδ Inhibition Assay
A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[14][15]
Objective: To determine the IC50 of (6-Morpholinopyridin-3-yl)methanamine against PI3Kδ.
Materials:
-
Recombinant human PI3Kδ (e.g., p110δ/p85α)
-
PIP2 (substrate)
-
ATP
-
Idelalisib (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Set up the kinase reaction with PI3Kδ, PIP2, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP and incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value.
Data Presentation and Interpretation
The inhibitory activities against the different potential targets should be summarized in a table for clear comparison.
| Target Enzyme | IC50 (nM) of (6-Morpholinopyridin-3-yl)methanamine | Positive Control | IC50 (nM) of Positive Control |
| LOXL2 | TBD | BAPN | TBD |
| DPP-IV | TBD | Sitagliptin | TBD |
| PI3Kδ | TBD | Idelalisib | TBD |
| LOX | TBD | BAPN | TBD |
| MAO-A | TBD | Clorgyline | TBD |
| MAO-B | TBD | Pargyline | TBD |
TBD: To Be Determined
A significantly lower IC50 for LOXL2 compared to the other enzymes would provide strong evidence for the primary hypothesized mechanism of action.
Conclusion and Future Directions
(6-Morpholinopyridin-3-yl)methanamine is a molecule of significant interest due to its rational design, which combines a privileged morpholine scaffold with a pharmacologically active aminomethylpyridine core. The primary hypothesized mechanism of action is the inhibition of LOXL2, an enzyme implicated in fibrosis and cancer. This guide has outlined a comprehensive experimental strategy to validate this hypothesis and explore other potential mechanisms, including the inhibition of DPP-IV and PI3K. The elucidation of the precise molecular target and mechanism of action of this compound will be crucial for its further development as a potential therapeutic agent. Future studies should also include detailed structure-activity relationship (SAR) investigations to optimize its potency and selectivity, as well as in vivo studies in relevant disease models to assess its therapeutic efficacy.
References
-
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Institutes of Health.
-
PI3K (p110δ/p85α) Protocol. Promega Corporation.
-
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PI3K(p110δ/p85α) Kinase Assay. Promega Corporation.
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The Ascendant Role of Morpholine-Pyridine Scaffolds in Modern Drug Discovery: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of morpholine and pyridine rings in single molecular entities has given rise to a privileged class of heterocyclic compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of morpholine-pyridine derivatives. We will dissect the key mechanisms of action, with a particular focus on the inhibition of the PI3K/Akt/mTOR signaling pathway in cancer. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds, supported by illustrative diagrams and quantitative data to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses
In the landscape of medicinal chemistry, both morpholine and pyridine are considered "privileged structures" due to their frequent appearance in a vast array of bioactive molecules and approved drugs.[1] The morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] Its flexible, chair-like conformation allows it to engage in various hydrophilic and lipophilic interactions within biological targets.[3]
Pyridine, a six-membered aromatic heterocycle, is a cornerstone in numerous pharmaceuticals, contributing to a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, crucial for molecular recognition at the active sites of enzymes and receptors.[6]
The strategic hybridization of these two scaffolds into a single molecule creates a synergistic effect, unlocking novel and potent biological activities. This guide will delve into the most significant of these, providing both the foundational knowledge and the practical tools for their investigation.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Nexus
A significant body of research highlights the potent anticancer activity of morpholine-pyridine derivatives, particularly their ability to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[8]
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Many morpholino-pyrimidine and morpholino-triazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7][9] The morpholine oxygen atom often forms a critical hydrogen bond within the ATP-binding pocket of these kinases, a key feature for potent inhibition.[7] By simultaneously inhibiting both PI3K and mTOR, these compounds can effectively shut down the entire signaling cascade, leading to a more profound and sustained anticancer effect compared to single-target inhibitors.[8] This dual inhibition strategy can also help to overcome mechanisms of drug resistance that arise from feedback loops within the pathway.[10]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholine-pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.
Experimental Protocols for Evaluating Anticancer Activity
A systematic evaluation of the anticancer potential of novel morpholine-pyridine derivatives involves a tiered approach, starting with in vitro assays and progressing to in vivo models.[11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the morpholine-pyridine derivative and a standard anticancer drug (e.g., 5-Fluorouracil or Cisplatin) in culture medium.[13] Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
To evaluate the in vivo efficacy of promising compounds, a human tumor xenograft model in immunocompromised mice is often employed.[14]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of nude mice.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control, standard drug, and experimental compound). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.[14]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess for any signs of toxicity (e.g., weight loss, changes in behavior).[14]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative morpholine-substituted quinazoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [15] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [15] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [15] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [15] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [15] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [15] | |
| Compound 2g | SW480 (Colorectal) | 5.10 ± 2.12 | [13] |
Antimicrobial Activity: A Broad Spectrum of Action
Morpholine-pyridine derivatives have demonstrated significant antimicrobial activity against a wide range of pathogenic bacteria and fungi.[16][17] The presence of both the morpholine and pyridine moieties appears to be crucial for this broad-spectrum activity.
Mechanism of Action
The precise mechanisms of antimicrobial action are varied and can depend on the specific structure of the derivative. However, proposed mechanisms include:
-
Inhibition of Essential Enzymes: Interference with enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.[16]
-
Disruption of Cell Membrane Integrity: Some derivatives may act on the microbial cell membrane, leading to increased permeability and cell lysis.[18]
Experimental Protocols for Evaluating Antimicrobial Activity
Standardized in vitro methods are employed to determine the antimicrobial efficacy of new compounds.[19][20]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][21]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the morpholine-pyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[21]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.[21]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]
Caption: Workflow for MIC determination by broth microdilution.
Quantitative Data Summary
The following table presents the antimicrobial activity of a morpholine derivative containing a pyridine nucleus (Compound 12) against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | 15.6 | [16] |
| Pseudomonas aeruginosa | >1000 | [16] |
| Candida albicans | 500 | [16] |
| Saccharomyces cerevisiae | 500 | [16] |
Anti-inflammatory Activity: Modulating Inflammatory Mediators
Several morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[22][23] These compounds have shown the ability to inhibit the production of key inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of these derivatives are often attributed to their ability to suppress the expression of pro-inflammatory enzymes and cytokines, such as:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a key inflammatory mediator.[22]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which contribute to inflammation and pain.[23]
By inhibiting the expression of iNOS and COX-2, these compounds can effectively reduce the inflammatory response.[22][23]
Experimental Protocols for Evaluating Anti-inflammatory Activity
Both in vitro and in vivo models are utilized to assess the anti-inflammatory potential of new compounds.[24][25]
This assay measures the ability of a compound to inhibit the production of inflammatory mediators in macrophage cells stimulated with LPS.[26]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the morpholine-pyridine derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): Measure the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent to assess iNOS activity.
-
Gene and Protein Expression Analysis: Analyze the expression levels of iNOS and COX-2 at the mRNA (RT-qPCR) and protein (Western blot) levels.[23]
This is a widely used animal model for evaluating acute inflammation.[25][27]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally.[27]
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Conclusion and Future Directions
The amalgamation of morpholine and pyridine scaffolds has proven to be a highly fruitful strategy in the design of novel bioactive compounds. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, underscored by well-defined mechanisms of action. The provided experimental protocols offer a robust framework for the systematic evaluation of new chemical entities within this class.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these derivatives for their respective biological targets.[28]
-
Exploration of Novel Biological Targets: To uncover new therapeutic applications for this versatile scaffold.
-
Advanced In Vivo and Toxicological Studies: To translate the promising in vitro and early in vivo findings into clinically viable drug candidates.
The continued exploration of morpholine-pyridine derivatives holds immense promise for the discovery and development of next-generation therapeutics to address a multitude of human diseases.
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(6-Morpholinopyridin-3-yl)methanamine solubility and bioavailability.
An In-Depth Technical Guide to the Solubility and Bioavailability of (6-Morpholinopyridin-3-yl)methanamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and bioavailability of the novel chemical entity, (6-Morpholinopyridin-3-yl)methanamine. As researchers, scientists, and drug development professionals, a deep understanding of these fundamental physicochemical and pharmacokinetic properties is paramount for advancing a compound from discovery to a viable clinical candidate. Poor solubility and bioavailability are primary drivers of compound attrition, and a robust, early-stage characterization is a critical risk-mitigation strategy.
This document moves beyond simple protocol recitation. It delves into the causality behind experimental design, offering a self-validating framework for generating reliable and interpretable data.
Core Compound Analysis: Structural Insights into Physicochemical Behavior
(6-Morpholinopyridin-3-yl)methanamine is a heterocyclic compound featuring three key functional groups that dictate its likely physicochemical properties: a pyridine ring, a morpholine moiety, and a primary aminomethyl group.[1][2]
-
Pyridine Ring: This aromatic heterocycle is polar and possesses an ionizable nitrogen atom. The pyridine scaffold is a common feature in many successful pharmaceuticals, often utilized to enhance aqueous solubility and improve interactions with biological targets.[3][4][5]
-
Morpholine Moiety: As a saturated heterocycle containing both an ether and a secondary amine function, morpholine is known to be miscible with water and a wide range of organic solvents.[6][7] Its inclusion in a molecular structure typically imparts significant hydrophilicity, which is advantageous for solubility.
-
Aminomethyl Group (-CH₂NH₂): The primary amine is a basic center. At physiological pH (approx. 7.4), this group will be predominantly protonated, acquiring a positive charge. This ionization is a powerful driver of aqueous solubility.
The parent compound exists as a free base, while it is also available as a dihydrochloride salt.[1] The salt form is a common strategy employed to dramatically increase the aqueous solubility and dissolution rate of basic compounds.
Table 1: Physicochemical Properties of (6-Morpholinopyridin-3-yl)methanamine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇Cl₂N₃O | PubChem[1] |
| Molecular Weight | 266.16 g/mol | PubChem[1] |
| IUPAC Name | (6-morpholin-4-yl-3-pyridinyl)methanamine;dihydrochloride | PubChem[1] |
Based on this structural analysis, the compound is predicted to have favorable intrinsic solubility, particularly at acidic to neutral pH, due to the presence of multiple polar, hydrogen-bonding, and ionizable groups.
A Pragmatic Approach to Solubility Assessment
Solubility is a critical determinant of a drug's performance, impacting everything from in vitro assay reliability to intestinal absorption.[8][9][10] We must distinguish between two key types of solubility measurements relevant to drug discovery.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer. It is a high-throughput assessment that mimics the conditions of many in vitro biological assays and is useful for the rapid screening and optimization of compound series.[8][9][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of the most stable crystalline form of the compound in a specific solvent system after an extended incubation period. This "shake-flask" method is lower-throughput but represents the gold standard for pre-formulation and biopharmaceutical classification.[10][12]
Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry
This protocol explains the choice of nephelometry (light-scattering detection) as it provides a rapid, direct measure of precipitation without reliance on a chromophore.
Causality: The goal is speed and relevance to early discovery. We start from a DMSO stock, as this is how compounds are stored and handled for most high-throughput screening. Detecting scattered light from precipitated particles is a universal method for assessing insolubility.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of (6-Morpholinopyridin-3-yl)methanamine in 100% DMSO.
-
Plate Mapping: Design a 96-well microtiter plate map. Include wells for the test compound, a positive control (e.g., a known insoluble compound), and a negative control (e.g., a known soluble compound).
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the appropriate wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a top concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours, to allow for precipitation to occur.
-
Measurement: Place the microtiter plate in a nephelometer and measure the light scattering at a specific wavelength (e.g., 650 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly different from the negative control wells.
Table 2: Representative Kinetic Solubility Data Summary
| Buffer System | pH | DMSO (%) | Incubation Time (h) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 1 | 2 | > 100 |
| Acetate Buffer | 5.0 | 1 | 2 | > 100 |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
Causality: This method is essential for understanding the true solubility limit that will govern dissolution in the gastrointestinal tract. By incubating excess solid compound, we ensure equilibrium is reached, providing a definitive value for biopharmaceutical modeling.
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of solid (6-Morpholinopyridin-3-yl)methanamine (e.g., 1 mg) to a small volume (e.g., 1 mL) of the desired buffer (e.g., pH 7.4 PBS) in a glass vial. The amount should be enough to ensure solid remains undissolved.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.[12] This extended time is critical to ensure the system reaches equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visualization: Solubility Assessment Workflow
The following diagram illustrates the generalized workflow for determining compound solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Characterizing Bioavailability: From In Vitro Prediction to In Vivo Reality
Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a composite parameter influenced by solubility, dissolution, intestinal permeability, and first-pass metabolism. A comprehensive assessment involves both in vitro models for rapid screening and definitive in vivo studies.[13][14][15]
In Vitro Permeability: The PAMPA Model
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.
Causality: We choose PAMPA for its simplicity and focus on passive diffusion, which is a key absorption mechanism for many small molecules. It isolates the physicochemical aspect of membrane crossing from complex biological processes like active transport or efflux, providing a clean, initial assessment of a molecule's intrinsic ability to cross a lipid barrier.
Step-by-Step Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compound is dissolved in buffer at a relevant pH (e.g., pH 6.5 to simulate the small intestine) and added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate containing buffer (e.g., pH 7.4 to simulate physiological conditions) is placed on top of the donor plate, sandwiching the artificial membrane between the two compartments.
-
Incubation: The "sandwich" is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Concentration Measurement: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well (initial concentration), are determined using HPLC-UV or LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using an established formula that accounts for the concentrations, incubation time, and physical parameters of the plate.
Table 3: Representative PAMPA Data and Interpretation
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |
| (6-Morpholinopyridin-3-yl)methanamine | (Assay-dependent value) | High, Moderate, or Low |
| Propranolol (High Permeability Control) | > 10 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
In Vivo Bioavailability: The Definitive Animal Study
In vivo studies are essential to understand the complete pharmacokinetic profile of a compound.[13][16] A single-dose study in a relevant animal model (e.g., Sprague-Dawley rat) is the standard approach.[17]
Causality: This is the ultimate test of bioavailability, integrating all physiological factors (absorption, distribution, metabolism, excretion). An intravenous (IV) dose is required as a reference to determine the absolute bioavailability, as it represents 100% entry into the systemic circulation.
Step-by-Step Methodology:
-
Animal Acclimation and Grouping: Healthy, fasted rats are divided into two groups: an oral (PO) administration group and an intravenous (IV) administration group.
-
Formulation and Dosing:
-
PO Group: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
IV Group: The compound is dissolved in a sterile, IV-compatible vehicle (e.g., saline with a co-solvent) and administered via bolus injection (e.g., into the tail vein) at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are typically collected into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (-80°C) until analysis.
-
Bioanalysis: The concentration of (6-Morpholinopyridin-3-yl)methanamine in the plasma samples is quantified using a validated LC-MS/MS method. This provides the high sensitivity and selectivity needed for complex biological matrices.
-
Pharmacokinetic Analysis: Plasma concentration-time data are plotted for both PO and IV routes. Non-compartmental analysis is used to calculate key PK parameters.
-
Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Table 4: Key Pharmacokinetic Parameters from an In Vivo Study
| Parameter | Description | Oral (PO) | Intravenous (IV) |
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | (Value) | (Value) |
| Tₘₐₓ (h) | Time to reach Cₘₐₓ | (Value) | (Value) |
| AUC₀₋ₜ (hng/mL) | Area under the curve from time 0 to the last measurable point | (Value) | (Value) |
| AUC₀₋ᵢₙf (hng/mL) | Area under the curve extrapolated to infinity | (Value) | (Value) |
| t₁/₂ (h) | Terminal half-life | (Value) | (Value) |
| F (%) | Absolute Oral Bioavailability | (Calculated Value) | N/A |
Visualization: In Vivo Bioavailability Study Workflow
The diagram below outlines the critical steps in performing a preclinical oral bioavailability study.
Caption: Workflow for a Preclinical In Vivo Bioavailability Assessment.
Synthesis and Conclusion
The systematic evaluation of solubility and bioavailability is a cornerstone of modern drug discovery. For (6-Morpholinopyridin-3-yl)methanamine, its structural features—containing multiple polar and ionizable groups—suggest a promising foundation for favorable aqueous solubility. However, this must be empirically verified.
The proposed workflow, beginning with high-throughput kinetic solubility and in vitro permeability assays, allows for rapid, early-stage assessment and prioritization. Promising candidates must then be subjected to the gold-standard thermodynamic solubility and definitive in vivo pharmacokinetic studies. The data generated from this comprehensive evaluation will not only characterize (6-Morpholinopyridin-3-yl)methanamine but will also provide critical insights for structure-activity and structure-property relationships, guiding the optimization of future analogues and ultimately increasing the probability of success for the entire research program.
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- Solubility Assessment Service. (n.d.). Creative Biolabs.
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- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH.
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- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6).
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A Technical Guide to the Therapeutic Potential of (6-Morpholinopyridin-3-yl)methanamine: From In Silico Analysis to Preclinical Validation Strategy
Executive Summary
(6-Morpholinopyridin-3-yl)methanamine represents a promising, yet underexplored, chemical scaffold. While direct biological data for this specific molecule is not extensively published, its constituent moieties—a morpholine ring and an aminopyridine core—are ubiquitous in numerous clinically successful therapeutics.[1][2][3] This guide serves as a strategic whitepaper for researchers and drug development professionals, outlining a comprehensive, hypothesis-driven roadmap to systematically uncover and validate the therapeutic potential of this compound. Drawing from structural analysis and patent literature involving analogous structures, we posit that (6-Morpholinopyridin-3-yl)methanamine holds significant potential as a modulator of key signaling pathways, particularly in oncology and immunology. The core hypothesis centers on its potential as a kinase inhibitor, with a specific focus on the Janus kinase (JAK) family, based on prior art.[4] This document details a phased experimental approach, from initial target screening to cellular mechanism-of-action studies, providing actionable protocols and the scientific rationale necessary to advance this molecule from a chemical entity to a viable drug candidate.
Molecular Profile and Rationale for Investigation
(6-Morpholinopyridin-3-yl)methanamine (CAS 771572-26-0) is a small molecule integrating two privileged heterocyclic structures:
-
Morpholine: A versatile heterocycle frequently incorporated into drug candidates to enhance pharmacological properties.[3][5] Its inclusion can improve aqueous solubility, metabolic stability, and bioavailability, while also serving as a key interaction point with biological targets.[6] Morpholine derivatives have demonstrated a vast range of activities, including anticancer, antidiabetic, and neuroprotective effects.[5][6]
-
Aminopyridine: This scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form critical hydrogen bonds and engage with the active sites of various enzymes.[1][7] Derivatives of aminopyridine have been successfully developed as kinase inhibitors, epigenetic modulators, and treatments for neurological disorders.[7][8][9]
The combination of these two moieties via a flexible methanamine linker creates a molecule with a high potential for specific, high-affinity interactions with therapeutically relevant protein targets. A key piece of evidence directing this investigation comes from patent literature describing a structurally related compound, N-(5-(4-((6-morpholinopyridin-3-yl)methoxy)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, for the treatment of degenerative and inflammatory diseases, a context strongly associated with JAK inhibitors.[4] This suggests the (6-morpholinopyridin-3-yl) core may function as an effective hinge-binding motif for kinases.
Hypothesis-Driven Target Discovery: A Phased Approach
Given the absence of established biological data, a systematic and logical screening cascade is required to identify the molecular target(s) of (6-Morpholinopyridin-3-yl)methanamine. We propose a multi-phase approach beginning with broad, unbiased screening and progressively narrowing the focus to validate specific, high-conviction targets.
The initial phase is designed to cast a wide net across protein families commonly targeted by aminopyridine and morpholine-containing scaffolds. The primary causality for this selection is to maximize the probability of identifying a high-affinity interaction in a cost-effective manner before committing to more resource-intensive studies.
Experimental Protocol 1.1: Kinase Panel Screening
-
Objective: To identify potential kinase targets of (6-Morpholinopyridin-3-yl)methanamine across a representative panel of the human kinome.
-
Rationale: The aminopyridine moiety is a well-established "hinge-binder" in numerous kinase inhibitors. This screen will rapidly determine if the compound has activity against this high-value target class, with a particular focus on the JAK family as suggested by patent literature.[4]
-
Methodology:
-
Compound Preparation: Solubilize (6-Morpholinopyridin-3-yl)methanamine in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant activity.
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >400 human kinases. The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based activity assay.
-
Execution: The compound is incubated with each kinase, its specific substrate, and ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes).
-
Data Analysis: Kinase activity is measured, and the percent inhibition relative to a DMSO vehicle control is calculated. A "hit" is typically defined as >50% inhibition at the screening concentration.
-
Once initial hits are identified, the next critical step is to confirm these interactions and, most importantly, to verify that the compound physically binds to the putative target within a physiological (cellular) context. This validation is essential to ensure the observed activity is not an artifact of the in vitro assay system.
Experimental Protocol 2.1: Dose-Response and IC₅₀ Determination
-
Objective: To quantify the potency of (6-Morpholinopyridin-3-yl)methanamine against the top 3-5 kinase hits from the initial screen.
-
Rationale: An IC₅₀ value provides a quantitative measure of drug potency, which is crucial for ranking hits and making decisions about progressing a compound.
-
Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound stock in DMSO.
-
Assay: Perform the same kinase activity assay as in Protocol 1.1 for each of the selected hits, using the range of compound concentrations.
-
Data Analysis: Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Table 1: Hypothetical IC₅₀ Data for (6-Morpholinopyridin-3-yl)methanamine
| Kinase Target | IC₅₀ (nM) | Kinase Family | Therapeutic Area |
|---|---|---|---|
| JAK1 | 85 | Tyrosine Kinase | Inflammation, Oncology |
| JAK2 | 150 | Tyrosine Kinase | Oncology, Hematology |
| TYK2 | 210 | Tyrosine Kinase | Inflammation |
| FLT3 | 850 | Tyrosine Kinase | Oncology (AML) |
| CDK9 | >10,000 | Serine/Threonine | Oncology |
Experimental Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of (6-Morpholinopyridin-3-yl)methanamine to the hypothesized target (e.g., JAK1) in intact cells.
-
Rationale: CETSA is a gold-standard method for verifying target engagement. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This protocol serves as a self-validating system; a positive result strongly indicates a direct physical interaction in a native cellular environment.
-
Methodology:
-
Cell Culture: Grow a relevant cell line expressing the target protein (e.g., HEL cells for JAK2, or an engineered HEK293 line) to ~80% confluency.
-
Compound Treatment: Treat cells with the compound (e.g., at 10x the IC₅₀) or DMSO vehicle for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Detection: Analyze the supernatant (containing soluble, non-denatured protein) by Western blot using an antibody specific for the target protein (e.g., anti-JAK1).
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating stabilization.
-
Workflow Visualization: Target Identification and Validation
Caption: Workflow from initial screening to target validation.
Elucidating the Mechanism of Action: A JAK-STAT Pathway Case Study
Assuming CETSA confirms JAK1 as a direct target, the next logical step is to determine if compound binding translates into functional inhibition of the downstream signaling pathway.
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and cell proliferation. Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Signaling Pathway Visualization: JAK-STAT Inhibition
Caption: Proposed inhibition of the JAK-STAT signaling pathway.
Experimental Protocol 3.1: Western Blot for STAT Phosphorylation
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Rationale: A reduction in phosphorylated STAT (pSTAT) levels is the direct functional readout of JAK kinase inhibition and confirms the compound's mechanism of action.
-
Methodology:
-
Cell Culture & Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) and serum-starve overnight to reduce basal signaling.
-
Pre-treatment: Incubate cells with various concentrations of the compound (centered around the IC₅₀) for 1-2 hours.
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFNγ) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling. A non-stimulated control is included.
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT (e.g., anti-pSTAT3) and total STAT (as a loading control).
-
Detection & Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensity using densitometry. A dose-dependent decrease in the pSTAT/total STAT ratio indicates effective pathway inhibition.
-
Potential Therapeutic Applications and Future Directions
Based on a validated mechanism as a JAK inhibitor, (6-Morpholinopyridin-3-yl)methanamine could be explored for therapeutic utility in several disease areas:
-
Rheumatoid Arthritis & Psoriasis: Dysregulation of the JAK-STAT pathway is central to the pathogenesis of many autoimmune and inflammatory disorders.
-
Myeloproliferative Neoplasms: Activating mutations in JAK2 are a hallmark of diseases like polycythemia vera and myelofibrosis.
-
Oncology: Aberrant JAK-STAT signaling is implicated in the survival and proliferation of various hematological malignancies and solid tumors.
The logical next steps in the preclinical development of this compound would involve a comprehensive assessment of its drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion) and in vivo efficacy studies in relevant animal models of the diseases listed above.
References
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- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
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- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. ScienceDirect.
- US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases.
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- (6-Morpholinopyridin-3-yl)
- An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
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- 9. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of (6-Morpholinopyridin-3-yl)methanamine
Introduction: The Strategic Importance of the Morpholinopyridine Scaffold
(6-Morpholinopyridin-3-yl)methanamine is a key heterocyclic building block in modern medicinal chemistry. Its structure is deceptively simple, yet it provides a powerful and versatile platform for constructing complex, biologically active molecules. The molecule is comprised of three key features: a pyridine ring, which serves as a common scaffold in numerous pharmaceuticals; a morpholine moiety, a well-recognized "privileged structure" in drug discovery known to improve aqueous solubility, metabolic stability, and target binding affinity; and a primary aminomethyl group, which acts as a crucial synthetic handle for elaboration into a diverse range of functional groups.[1][2]
This combination makes (6-Morpholinopyridin-3-yl)methanamine a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[3] The morpholine group can form critical hydrogen bond interactions within the active site of kinases, while the aminomethyl group allows for the attachment of various pharmacophores to modulate potency and selectivity.[1][3] This guide provides two robust and validated synthetic routes to this important compound, detailing the underlying chemical logic and offering practical, step-by-step protocols for laboratory application.
Overview of Synthetic Strategies
Two primary, efficient retrosynthetic pathways have been established for the synthesis of (6-Morpholinopyridin-3-yl)methanamine. Both strategies begin from the commercially available starting material, 6-chloro-3-cyanopyridine.
-
Strategy A: The Reductive Amination Pathway. This route proceeds through the formation of an aldehyde intermediate, 6-morpholinonicotinaldehyde. The aldehyde is then converted to the target primary amine via reductive amination. This pathway is advantageous when the aldehyde itself is a desired intermediate for other synthetic purposes.
-
Strategy B: The Direct Nitrile Reduction Pathway. This is a more convergent approach where the nitrile precursor, 6-morpholino-3-cyanopyridine, is directly reduced to the primary amine. This route is often more step-economical if the sole target is the aminomethyl compound.
The choice between these strategies may depend on available reagents, equipment, and whether the aldehyde intermediate is also required for other syntheses.
Caption: High-level overview of the two primary synthetic routes to the target compound.
Protocol 1: Synthesis via Reductive Amination Pathway
This two-part protocol first describes the synthesis of the key aldehyde intermediate followed by its conversion to the target amine.
Part A: Synthesis of 6-Morpholinonicotinaldehyde
This step involves a nucleophilic aromatic substitution (SNAr) to install the morpholine ring, followed by the reduction of the nitrile to the aldehyde.
Caption: Workflow for the synthesis of the aldehyde intermediate.
Experimental Protocol:
-
Step 1: Synthesis of 6-Morpholino-3-cyanopyridine.
-
To a solution of 6-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-morpholino-3-cyanopyridine, which can often be used in the next step without further purification.
-
-
Step 2: Synthesis of 6-Morpholinonicotinaldehyde.
-
Suspend 6-morpholino-3-cyanopyridine (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene under an argon or nitrogen atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add Diisobutylaluminium hydride (DIBAL-H, 1.5 eq, typically a 1.0 M solution in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C. The addition is exothermic and requires careful control.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This step is critical for breaking up the aluminum complexes and facilitating workup.
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-morpholinonicotinaldehyde.[4]
-
Part B: Reductive Amination to (6-Morpholinopyridin-3-yl)methanamine
This step utilizes the aldehyde from Part A, converting it to the final product using catalytic hydrogenation in the presence of an ammonia source.
Experimental Protocol:
-
Setup: To a pressure-rated hydrogenation vessel, add 6-morpholinonicotinaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst & Amine Source: Add a 7 M solution of ammonia in methanol (5-10 eq). Under a gentle stream of nitrogen, carefully add the hydrogenation catalyst. Raney Nickel (Ra-Ni, ~10-20% by weight, slurry washed) or Palladium on Carbon (10% Pd/C, 5-10 mol%) are effective.[5][6]
-
Hydrogenation: Seal the vessel securely. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting (to ~5 psi) at least three times to remove all oxygen.[5]
-
Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully vent the excess hydrogen from the vessel in a well-ventilated fume hood. Purge the vessel with nitrogen three times.[7]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst, particularly used Pd/C and Ra-Ni, can be pyrophoric and may ignite upon contact with air while dry.[6] Immediately wet the filter cake with water after filtration to prevent ignition and dispose of it in a dedicated, sealed waste container.[5][6]
-
Concentrate the filtrate under reduced pressure to obtain the crude (6-Morpholinopyridin-3-yl)methanamine. The product can be further purified by chromatography or crystallization if necessary.
| Step | Key Reagents | Typical Conditions | Yield Estimate |
| 1A.1 | 6-chloro-3-cyanopyridine, Morpholine, K₂CO₃ | DMF, 90 °C, 8 h | >90% |
| 1A.2 | 6-morpholino-3-cyanopyridine, DIBAL-H | DCM, -78 °C, 3 h | 70-85% |
| 1B | 6-morpholinonicotinaldehyde, NH₃/MeOH, H₂, Ra-Ni | MeOH, 50 psi H₂, RT, 16 h | 75-90% |
Protocol 2: Synthesis via Direct Nitrile Reduction
This protocol offers a more direct route by reducing the nitrile intermediate synthesized in Step 1A.1 of the previous protocol.
Caption: Workflow for the direct synthesis via nitrile reduction.
Experimental Protocol:
-
Step 1: Synthesis of 6-Morpholino-3-cyanopyridine.
-
This step is identical to Step 1A.1 in Protocol 1. Synthesize the nitrile intermediate as described previously.
-
-
Step 2: Reduction of 6-Morpholino-3-cyanopyridine.
-
To a pressure-rated hydrogenation vessel, add 6-morpholino-3-cyanopyridine (1.0 eq), a suitable solvent (e.g., methanol or ethanol saturated with ammonia gas, or THF with added aqueous ammonia), and the hydrogenation catalyst.
-
Raney Nickel is particularly effective for nitrile reductions. Use a water-washed slurry (~20-50% by weight). The presence of ammonia is crucial to prevent the formation of secondary and tertiary amine side products.
-
Seal the vessel and purge thoroughly with nitrogen, then pressurize with hydrogen to 50-150 psi.
-
Heat the reaction to 40-60 °C and stir vigorously for 12-48 hours, monitoring for the cessation of hydrogen uptake.
-
The workup procedure, including catalyst filtration and safety precautions, is identical to that described in Step 1B.[5][6][7]
-
After concentrating the filtrate, the desired product, (6-Morpholinopyridin-3-yl)methanamine, is obtained and can be purified as needed.
-
| Step | Key Reagents | Typical Conditions | Yield Estimate |
| 2.1 | 6-chloro-3-cyanopyridine, Morpholine, K₂CO₃ | DMF, 90 °C, 8 h | >90% |
| 2.2 | 6-morpholino-3-cyanopyridine, H₂, Ra-Ni, NH₃ | NH₃/MeOH, 100 psi H₂, 50 °C, 24 h | 80-95% |
Critical Safety and Handling Procedures
The synthesis of (6-Morpholinopyridin-3-yl)methanamine involves several hazardous reagents and procedures that require strict safety protocols.
-
Hydride Reducing Agents (e.g., DIBAL-H, Sodium Borohydride):
-
Hazard: These reagents react violently with water and protic solvents to release flammable hydrogen gas.[8] They are also corrosive and can cause severe skin and eye burns.[9]
-
Handling: Always handle under an inert atmosphere (nitrogen or argon) in a fume hood.[8][9] Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[9][10] Quenching procedures must be performed slowly and at low temperatures.
-
-
Catalytic Hydrogenation:
-
Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] Hydrogenation catalysts like Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni) are pyrophoric, especially after use and when dry, and can ignite solvents.[6] The reactions are often run at high pressure, requiring certified equipment.[7]
-
Handling: All hydrogenation reactions must be conducted in a pressure-rated vessel that has been properly inspected.[7] The reaction area must be free of ignition sources. Always purge the vessel with an inert gas (nitrogen) before introducing hydrogen and after the reaction is complete to remove all oxygen and residual hydrogen, respectively.[5] Never allow the catalyst to dry in the air. The filter cake should be kept wet with water and disposed of in a clearly labeled, sealed waste container.[6]
-
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| 6-Morpholino-3-cyanopyridine | ¹H NMR | Signals corresponding to the morpholine protons (~3.7-3.8 ppm) and three distinct aromatic protons on the pyridine ring. |
| IR (cm⁻¹) | A strong, sharp absorbance characteristic of a nitrile (C≡N) group around 2220-2230 cm⁻¹. | |
| MS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass. | |
| 6-Morpholinonicotinaldehyde | ¹H NMR | Appearance of a downfield singlet for the aldehyde proton (-CHO) around 9.9-10.1 ppm. |
| IR (cm⁻¹) | Disappearance of the nitrile peak and appearance of a strong carbonyl (C=O) stretch around 1700-1710 cm⁻¹.[3] | |
| MS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass. | |
| (6-Morpholinopyridin-3-yl)methanamine | ¹H NMR | Disappearance of the aldehyde proton. Appearance of a singlet for the benzylic methylene protons (-CH₂NH₂) around 3.8-4.0 ppm and a broad singlet for the amine protons (-NH₂). |
| IR (cm⁻¹) | Disappearance of the carbonyl peak. Appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region. | |
| MS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
References
- Sodium borohydride - Safety Data Sheet. (n.d.).
- Sodium Borohydride - ESPI Metals. (n.d.).
- Sodium borohydride - Standard Operating Procedure. (2012).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. European Journal of Organic Chemistry.
- SAFE CATALYST HANDLING IN HYCO PLANTS. (n.d.). European Industrial Gases Association.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025).
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate.
- 6-Morpholinonicotinaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery. (n.d.). Benchchem.
- Hydrogenation SOP. (n.d.).
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- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton ePrints.
- An In-depth Technical Guide to 6-Morpholinonicotinaldehyde: Discovery, Synthesis, and Applications. (n.d.). Benchchem.
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- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination... (n.d.). RSC Publishing.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (n.d.). MDPI.
- 3-cyano pyridine derivatives. (n.d.). ResearchGate.
- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). Angewandte Chemie International Edition in English.
- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (n.d.). ResearchGate.
- Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2015). ResearchGate.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC.
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Analytical methods for (6-Morpholinopyridin-3-yl)methanamine characterization
An Application Guide to the Comprehensive Characterization of (6-Morpholinopyridin-3-yl)methanamine
Authored by: A Senior Application Scientist
This document provides a detailed framework for the analytical characterization of (6-Morpholinopyridin-3-yl)methanamine, a key building block in modern pharmaceutical development. Ensuring the identity, purity, and structural integrity of such intermediates is a cornerstone of drug discovery, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis and practical protocols for a robust, multi-technique characterization strategy.
The methodologies presented herein are built upon fundamental analytical principles and are designed to create a self-validating system. By integrating data from orthogonal techniques—chromatographic, spectroscopic, and elemental analysis—we can establish a comprehensive quality profile for (6-Morpholinopyridin-3-yl)methanamine with a high degree of scientific confidence.
The Analytical Workflow: A Holistic Approach
A comprehensive analysis does not rely on a single technique but rather on the convergence of evidence from multiple methods. Each method provides a unique piece of the puzzle—purity, identity, structure, and elemental composition. The following workflow illustrates a best-practice approach to characterization.
Caption: Integrated workflow for the characterization of (6-Morpholinopyridin-3-yl)methanamine.
Chromatographic Methods: Assessing Purity
Chromatographic techniques are the gold standard for determining the purity of a compound by separating it from any synthesis-related impurities, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the primary method for purity analysis of non-volatile organic compounds like (6-Morpholinopyridin-3-yl)methanamine. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally effective at separating the target compound from both more polar and less polar impurities. UV detection is ideal due to the presence of the pyridine chromophore. This approach is widely adopted in pharmaceutical analysis for its robustness and quantitative accuracy.[1]
Experimental Protocol: Purity by Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed.
-
Instrumentation: A standard HPLC system with a UV/Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18, 4.6 x 250 mm, 5 µm particle size Mobile Phase A 0.1 M Ammonium Formate Buffer (pH 4.5) Mobile Phase B Acetonitrile Gradient 5% B to 95% B over 20 minutes, hold for 5 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detection | UV at 254 nm |
-
Analysis: Inject the prepared sample. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness: The method's validity is confirmed by observing a sharp, symmetrical peak for the main component. The use of a DAD allows for peak purity analysis by comparing spectra across the peak, ensuring co-elution of impurities is not occurring. A similar HPLC setup is often used for analyzing related heterocyclic compounds.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a primary amine like the target compound, which contains polar N-H bonds, derivatization may sometimes be employed to block these active sites, improving peak shape and thermal stability.[3][4] However, direct injection is often attempted first.
Experimental Protocol: Analysis of Volatile Impurities
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
(Optional) Derivatization: If peak tailing is observed, evaporate the solvent and add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60 °C for 30 minutes to form the trimethylsilyl derivative.[5]
-
Instrumentation: A standard GC-MS system.
-
GC-MS Conditions:
Parameter Recommended Setting Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, constant flow at 1.0 mL/min Inlet Temperature 250 °C Oven Program Start at 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40 - 500 m/z |
-
Analysis: The resulting mass spectrum for the main peak and any impurity peaks can be compared against spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides a structural fingerprint of the molecule.
Spectroscopic Confirmation: Unambiguous Structure Elucidation
While chromatography assesses purity, it does not definitively prove the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.
Expertise & Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides complementary information for the carbon skeleton. Together, they allow for the unambiguous assembly of the molecular structure. The predicted spectrum for (6-Morpholinopyridin-3-yl)methanamine is distinct and can be used for absolute confirmation.
Caption: Key proton environments of the target molecule for ¹H NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to confirm the structure. The data should be consistent with the expected structure.
Anticipated ¹H NMR Data (in CDCl₃, 300 MHz)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~8.3 | s (singlet) | 1H | H-2 |
| Pyridine-H | ~7.6 | d (doublet) | 1H | H-4 |
| Pyridine-H | ~6.5 | d (doublet) | 1H | H-5 |
| CH₂-N (amine) | ~3.8 | s (singlet) | 2H | Methylene bridge |
| N-CH₂ (morpholine) | ~3.7 | t (triplet) | 4H | Morpholine protons adjacent to Nitrogen |
| O-CH₂ (morpholine) | ~3.4 | t (triplet) | 4H | Morpholine protons adjacent to Oxygen |
| NH₂ | ~1.6 | br s (broad singlet) | 2H | Primary amine |
Note: This is a prediction. Actual values may vary. The broad singlet for NH₂ may exchange with trace water in the solvent. This pattern of signals is characteristic of similar morpholine-substituted heterocycles.[6]
Elemental Analysis: Verifying Atomic Composition
Expertise & Causality: Elemental analysis provides a fundamental check on the compound's empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique is crucial for novel compounds to ensure that the synthesized material has the correct atomic composition, complementing the structural data from NMR.
Protocol and Data Interpretation
-
Methodology: A small, precisely weighed amount of the highly purified sample is subjected to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by a dedicated elemental analyzer.
-
Theoretical Calculation: For (6-Morpholinopyridin-3-yl)methanamine, with the molecular formula C₁₀H₁₅N₃O (MW: 193.25 g/mol ), the theoretical elemental composition is calculated.
-
Comparison: The experimentally determined values must align with the theoretical values, typically within a ±0.4% tolerance, to validate the empirical formula.
Elemental Composition Data
| Element | Theoretical % | Expected Experimental % |
| Carbon (C) | 62.15 | 62.15 ± 0.4 |
| Hydrogen (H) | 7.82 | 7.82 ± 0.4 |
| Nitrogen (N) | 21.75 | 21.75 ± 0.4 |
This method provides a final, robust check on the molecular formula, a practice demonstrated in the characterization of many novel heterocyclic compounds.[6]
Conclusion: The Power of Orthogonal Methods
The robust characterization of (6-Morpholinopyridin-3-yl)methanamine is achieved not by a single measurement, but by the thoughtful integration of orthogonal analytical techniques. HPLC confirms purity, GC-MS screens for volatile impurities, NMR provides an unambiguous structural fingerprint, and elemental analysis validates the fundamental atomic composition. This comprehensive approach ensures the highest level of quality and scientific integrity, which is indispensable for advancing compounds in the rigorous environment of pharmaceutical research and development.
Caption: Convergence of data from orthogonal methods to confirm quality.
References
- Smolecule. (n.d.). Buy (6-Fluoropyridin-3-yl)methanamine.
- Musah, R. A., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
- DeBord, J., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI.
- Kushnir, M. M., et al. (1999). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Clinical Chemistry.
- Sriram, D., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI.
- Zhang, Z., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- Al-Suqi, A., et al. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PMC - PubMed Central.
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The Strategic Utility of (6-Morpholinopyridin-3-yl)methanamine in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Drug Discovery
(6-Morpholinopyridin-3-yl)methanamine has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the development of targeted therapies for oncology. Its unique structural features—a morpholine-substituted pyridine ring coupled with a primary aminomethyl group—offer a versatile scaffold for the synthesis of complex heterocyclic systems. The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability, and it often engages in crucial hydrogen bonding interactions within the ATP-binding site of various kinases. The primary amine serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the application of (6-morpholinopyridin-3-yl)methanamine in organic synthesis, with a focus on the preparation of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.
Core Application: Synthesis of Morpholinopyrimidine-Based PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers. Consequently, the development of inhibitors targeting this pathway is a major focus of cancer research. (6-Morpholinopyridin-3-yl)methanamine is a key starting material in the synthesis of a class of potent morpholinopyrimidine-based PI3K/mTOR inhibitors.[1][2]
The general synthetic strategy involves a sequential approach combining nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the modular construction of trisubstituted pyrimidines with a high degree of structural diversity.[3]
Workflow for the Synthesis of a Model Trisubstituted Morpholinopyrimidine Inhibitor
Caption: Synthetic workflow for trisubstituted morpholinopyrimidine inhibitors.
Detailed Protocols and Experimental Insights
Protocol 1: Synthesis of 2-((6-Morpholinopyridin-3-yl)methylamino)pyrimidine Derivatives
This protocol details a common application of (6-morpholinopyridin-3-yl)methanamine in the synthesis of pyrimidine-based kinase inhibitors through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add (6-morpholinopyridin-3-yl)methanamine (1.05 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction. The choice of a hindered amine base is crucial to prevent its competition with the primary amine of the starting material as a nucleophile.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The elevated temperature is often necessary to drive the SNAr reaction to completion, especially with deactivated aromatic systems.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine intermediate.
Further Functionalization: The resulting chloro-pyrimidine intermediate is a versatile platform for further diversification. The remaining chlorine atom can be displaced by another amine or subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[1][3]
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines the subsequent Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position of the pyrimidine ring.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the 2-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF and water is typically used. The aqueous phase is essential for the activation of the boronic acid.[4][5]
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: The mixture is heated to a temperature between 80 °C and 120 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final trisubstituted morpholinopyrimidine.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki coupling. For electron-rich aminopyrimidines, bulky and electron-rich phosphine ligands like XPhos can enhance the rate of reductive elimination, the final step in the catalytic cycle.[6]
-
Base: The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species. The choice of base can influence the reaction rate and yield.[4]
Data Presentation: Representative Inhibitory Activities
The following table summarizes the inhibitory activities of representative morpholinopyrimidine-based compounds synthesized using (6-morpholinopyridin-3-yl)methanamine against PI3K isoforms and mTOR.
| Compound ID | R Group | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | Phenyl | 5.2 | 25.1 | 8.3 | 15.6 | 10.1 |
| 1b | 4-Fluorophenyl | 3.8 | 20.5 | 6.1 | 12.3 | 8.7 |
| 1c | 3-Aminophenyl | 7.1 | 30.2 | 10.5 | 21.4 | 15.3 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Mechanistic Insights
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
(6-Morpholinopyridin-3-yl)methanamine has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The synthetic routes described herein, primarily relying on robust and modular SNAr and Suzuki-Miyaura coupling reactions, provide a clear and efficient pathway to a diverse range of potent and selective inhibitors. The strategic incorporation of the morpholinopyridine scaffold often imparts favorable pharmacokinetic properties to the final drug candidates. Future applications of this key intermediate will likely expand to the synthesis of inhibitors for other kinase families and potentially other target classes, further solidifying its importance in the field of drug discovery and development.
References
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Center for Biotechnology Information. [Link]
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Semantic Scholar. [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers Media S.A.. [Link]
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [Link]
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Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
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Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]
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Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Suzuki Reaction. Myers Group, Harvard University. [Link]
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Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]
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Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. MDPI. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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Application Notes & Protocols: (6-Morpholinopyridin-3-yl)methanamine in Modern Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Privileged Scaffold for Targeted Therapies
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. (6-Morpholinopyridin-3-yl)methanamine has emerged as a particularly valuable scaffold, skillfully bridging the gap between desirable physicochemical properties and versatile synthetic utility. Its structure incorporates two key pharmacophoric elements: the morpholine ring, a recognized "privileged structure" in medicinal chemistry, and a pyridinylmethanamine linker, which provides a reactive handle for constructing diverse molecular architectures.[1][2]
The morpholine moiety is frequently employed by medicinal chemists to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby bestowing drug-like properties upon lead compounds.[1][2][3] The oxygen atom of the morpholine can act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of target proteins, particularly kinases.[4][5] The primary amine on the pyridine ring serves as a versatile nucleophile, readily participating in a wide array of coupling reactions to explore structure-activity relationships (SAR) efficiently.
This guide provides an in-depth analysis of (6-Morpholinopyridin-3-yl)methanamine as a building block, focusing on its application in the synthesis of kinase inhibitors, and offers detailed protocols for its utilization in drug discovery workflows.
| Property | Value |
| Chemical Name | (6-Morpholinopyridin-3-yl)methanamine |
| CAS Number | 771572-26-0[6][7] |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| Appearance | Typically a colorless to pale yellow liquid/oil |
| Primary Functional Groups | Primary Amine, Tertiary Amine (Morpholine), Pyridine |
Strategic Application in Kinase Inhibitor Design
The deregulation of protein kinases is a hallmark of many human diseases, most notably cancer. The PI3K/Akt/mTOR and DNA-damage response (DDR) pathways, governed by kinases like PI3K, mTOR, and DNA-PK, are central to cell growth, proliferation, and survival. Consequently, these kinases are high-priority targets for therapeutic intervention.[4][8][9] (6-Morpholinopyridin-3-yl)methanamine is a cornerstone building block for inhibitors targeting these pathways.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers.[4][10] The morpholine ring is a recurring structural motif in a multitude of PI3K and mTOR inhibitors.[4][8][11] This is due to its ability to form a critical hydrogen bond with the backbone NH of a valine residue (Val851 in PI3Kα, Val2240 in mTOR) in the highly conserved hinge region of the ATP-binding pocket.[5][10] This interaction is a key anchor for many potent inhibitors.
By using (6-Morpholinopyridin-3-yl)methanamine, medicinal chemists can readily introduce this essential morpholinopyridine scaffold and use the primary amine to build out the rest of the inhibitor, targeting other regions of the ATP pocket to achieve potency and isoform selectivity.[11][12]
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of (6-Morpholinopyridin-3-yl)methanamine. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of (6-Morpholinopyridin-3-yl)methanamine
This protocol outlines a common two-step procedure starting from commercially available 6-chloropyridine-3-carbonitrile.
Step A: Synthesis of 6-Morpholinopyridine-3-carbonitrile
-
To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (approx. 0.5 M), add morpholine (1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-morpholinopyridine-3-carbonitrile.
Step B: Reduction to (6-Morpholinopyridin-3-yl)methanamine
-
Dissolve the 6-morpholinopyridine-3-carbonitrile (1.0 eq) from Step A in a solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add a reducing agent. A common choice is Raney Nickel (Ra-Ni) under a hydrogen atmosphere (50 psi), or a chemical reductant like lithium aluminum hydride (LiAlH₄) in THF. Caution: LiAlH₄ is highly reactive; handle with extreme care.
-
If using hydrogenation, add the catalyst and purge the reaction vessel with hydrogen gas. Stir vigorously at room temperature until the reaction is complete (monitor by LC-MS).
-
If using LiAlH₄, cool the solution to 0 °C and add the LiAlH₄ portion-wise. Allow to warm to room temperature and stir until completion. Quench the reaction carefully by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).
-
After the reaction is complete, filter the mixture (e.g., through Celite® for hydrogenation) and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by chromatography or used directly in the next step if sufficiently pure.
Self-Validation/Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure and purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.
Protocol 2: General Amide Coupling Procedure
This protocol describes a standard method for coupling the primary amine of the title building block with a carboxylic acid.
-
Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq), or a uronium-based reagent like HATU (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (6-Morpholinopyridin-3-yl)methanamine (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-16 hours).
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography or preparative HPLC.
Causality Behind Choices:
-
EDC/HOBt or HATU: These reagents are highly efficient for forming amide bonds and minimize side reactions and racemization (for chiral acids). [13]* DIPEA: A non-nucleophilic base is used to neutralize the HCl salt formed from EDC and to deprotonate the amine, preventing unwanted side reactions.
Protocol 3: Synthesis of a 4-Morpholinopyrimidine Core
This protocol exemplifies the use of the building block in a nucleophilic aromatic substitution (SₙAr) reaction to construct a kinase inhibitor core. [11][14][15]
-
To a solution of a dichlorinated pyrimidine, such as 2,4-dichloropyrimidine (1.0 eq), in a solvent like isopropanol (IPA) or ethanol (EtOH), add (6-Morpholinopyridin-3-yl)methanamine (1.05 eq).
-
Add a base such as DIPEA or triethylamine (TEA) (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by LC-MS. The reaction is typically regioselective for substitution at the more reactive C4 position of the pyrimidine.
-
Once the reaction is complete (usually 4-24 hours), cool the mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography.
-
The resulting monochlorinated intermediate can be further functionalized at the C2 position through a second SₙAr or a cross-coupling reaction.
Self-Validation/Characterization:
-
LC-MS: For reaction monitoring and initial purity assessment.
-
¹H NMR & ¹³C NMR: To confirm the regiochemistry of the substitution and the final structure.
-
HRMS: To verify the molecular formula of the product.
Representative Data & Analysis
The utility of (6-Morpholinopyridin-3-yl)methanamine is demonstrated by the ability to generate potent and selective inhibitors through systematic modification.
Table 2: Representative Inhibitory Activity of Hypothetical Derivatives
| Compound ID | R Group (at Amine) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | DNA-PK IC₅₀ (nM) |
| HY-001 | 2,4-dichlorobenzoyl | 25 | 40 | 150 |
| HY-002 | Indole-5-carbonyl | 15 | 18 | 95 |
| HY-003 | 4-amino-thieno[2,3-d]pyrimidine | 5 | 8 | 12 |
| HY-004 | 5-fluoro-indole-2-carbonyl | 12 | 15 | 88 |
Data is hypothetical and for illustrative purposes only.
Caption: Key pharmacophoric interactions in a kinase active site.
Conclusion and Future Perspectives
(6-Morpholinopyridin-3-yl)methanamine is a high-value building block for medicinal chemists, particularly those working on kinase inhibitors. Its inherent physicochemical advantages, conferred by the morpholine ring, combined with its synthetic tractability, make it an efficient tool for rapidly generating libraries of potent and drug-like molecules. [1][2]The protocols and applications outlined here demonstrate its central role in constructing inhibitors for the PI3K/mTOR and DNA-PK pathways. Future applications will undoubtedly see this scaffold utilized in the development of inhibitors for other kinase families and diverse therapeutic targets, solidifying its status as a privileged component in the drug discovery arsenal.
References
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B. V. S. Suneel Kumar, G. V. Suresh, G. S. Kumar, S. S. Kumar, G. D. Reddy, A. Naidu. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]
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(2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
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S. Singh, S. Singh, A. Kumar. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
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R. Kumar Singh, P. Kumar, A. Kumar Singh. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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M. C. A. Lauria, G. Lentini, A. De Grassi, F. Leonetti. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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A. De Grassi, M. C. A. Lauria, G. Lentini, F. Leonetti. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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A. Zask, et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]
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(2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]
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E. W. Wright, et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. [Link]
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J. H. Henneicke, et al. (1998). [Pharmacokinetics and biotransformation of 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in the rat]. PubMed. [Link]
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A. Margutti, et al. (2023). European Journal of Medicinal Chemistry. AIR Unimi. [Link]
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S. M. Miller, et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]
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C.-Y. Chen, et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]
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A. C. S. Leite, et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. [Link]
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(2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]
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M. D. L. D. G. G. Cioci, et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC. [Link]
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(n.d.). (4-((6-morpholinopyridin-3-yl)sulfonyl)-phenyl)methanamine. LookChem. [Link]
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(n.d.). Pharmacokinetic Profile of Compounds 26 and 43 in Rat a compound. ResearchGate. [Link]
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Y. Wang, et al. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
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A. P. Shriwas, et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
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(n.d.). CAS 771572-26-0 | (6-Morpholinopyridin-3-yl)methanamine. Alchem.Pharmtech. [Link]
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Y. Mimura, et al. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC. [Link]
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F. Asadi, et al. (2017). Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin. PubMed. [Link]
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S. Elliott, et al. (2014). Identification of dual DNA-PK MDR1 inhibitors for the potentiation of cytotoxic drug activity. ScienceDirect. [Link]
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S. Dall'Acqua, et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PMC. [Link]
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D. A. Ammar, et al. (2023). Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. PubMed Central. [Link]
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M. Gehringer, et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
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S. G. Van-Juriaan, et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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N. S. G. D. G. B. A. P. D. P. Burger, et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC. [Link]
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S. P. Ivonin, et al. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]
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S. H. L. Ver, et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. PMC. [Link]
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(2010). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]
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T. Higuchi, et al. (2004). Improving the pharmacokinetic and pharmacodynamic properties of a drug by chemical conversion to a chimera drug. PubMed. [Link]
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M. Zare, et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
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(2019). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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(2019). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate. [Link]
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Application Notes and Protocols for the Experimental Evaluation of Anticancer Properties of Pyridine Derivatives
Introduction
The pyridine scaffold, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and has emerged as a privileged structure in the development of novel anticancer therapeutics.[1][2][3] The versatile nature of the pyridine ring allows for diverse chemical modifications, leading to compounds that can interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][4][5] Pyridine derivatives have demonstrated a broad spectrum of anticancer activities, functioning as kinase inhibitors, tubulin polymerization inhibitors, and inducers of apoptosis and cell cycle arrest.[2][5] For instance, some pyridine-urea derivatives exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, while others can induce cell cycle arrest at the G2/M phase.[1][4][5][6][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical evaluations of pyridine derivatives for their potential anticancer properties. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Preclinical In Vitro Evaluation: A Multi-faceted Approach
A systematic in vitro evaluation is the foundational step in characterizing the anticancer potential of novel pyridine derivatives. This typically involves a panel of cancer cell lines representing different tumor types to assess the compound's spectrum of activity.
Cytotoxicity and Cell Viability Assays
The initial screening of pyridine derivatives involves determining their cytotoxic or cytostatic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.
Protocol: MTT/XTT Cell Viability Assay [9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[9]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivative in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).[9]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.[9][11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[9] | Inexpensive, widely used. | Requires a solubilization step for the formazan product.[10] |
| XTT | Reduction of XTT to a water-soluble formazan product.[9] | Simpler protocol as no solubilization is needed.[11] | Generally more expensive than MTT. |
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects.[12] Determining whether a pyridine derivative induces apoptosis is a key step in understanding its mechanism of action.
Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry [12][13][14]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13][14] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.[12][13]
Materials:
-
Flow cytometer
-
Cancer cells treated with the pyridine derivative
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[14]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyridine derivative at its IC50 concentration for a predetermined time. Harvest both adherent and floating cells.[13]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[15][16] Flow cytometry analysis of DNA content is a powerful technique to determine the cell cycle distribution of a cell population.[15][17][18]
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [15][17]
This method involves staining the DNA of fixed cells with PI, which binds stoichiometrically to DNA.[17] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][17]
Materials:
-
Flow cytometer
-
Cancer cells treated with the pyridine derivative
-
PBS
-
Ice-cold 70% ethanol
-
PI Staining Solution (containing PI and RNase A)[15]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyridine derivative and harvest them at different time points.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark for 30 minutes at room temperature.[15]
-
Analysis: Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.[15]
Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Transwell assay is a common method to assess the effect of a compound on these processes in vitro.[19][20][21][22]
Protocol: Transwell Migration and Invasion Assay [19][21]
This assay utilizes a two-chamber system separated by a porous membrane.[19][21] For the migration assay, cells move through the pores towards a chemoattractant.[21] For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to move through.[21][22]
Materials:
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Cancer cells
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Procedure:
-
Chamber Preparation: For the invasion assay, coat the upper surface of the Transwell membrane with Matrigel and allow it to solidify.[19]
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.[19]
-
Incubation: Incubate the plate for a time period sufficient for cell migration or invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained cells in several microscopic fields to quantify migration or invasion.
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow for Anticancer Evaluation of Pyridine Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by certain pyridine derivatives.
In Vivo Experimental Design: Preclinical Animal Models
Promising pyridine derivatives identified through in vitro screening should be further evaluated in preclinical animal models to assess their efficacy and toxicity in a living organism.
Xenograft Models
Human tumor xenograft models are widely used in preclinical cancer drug development. [23][24]These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice. [23][24][25][26]
Protocol: Subcutaneous Xenograft Model
-
Immunodeficient mice (e.g., nude or SCID mice)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice. [24]2. Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyridine derivative to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is typically assessed by comparing the tumor growth in the treated group to the control group.
Toxicity Studies
It is crucial to evaluate the potential toxicity of the pyridine derivative in animal models. This involves monitoring the animals for signs of toxicity, such as weight loss, changes in behavior, and any adverse effects on major organs.
Conclusion
The experimental design outlined in this guide provides a robust and comprehensive framework for the preclinical evaluation of pyridine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on cell migration and invasion, researchers can gain a thorough understanding of a compound's in vitro activity. Subsequent validation in in vivo models is essential to determine efficacy and safety in a more complex biological system. The meticulous application of these protocols will facilitate the identification and development of novel pyridine-based cancer therapeutics.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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An, Y., et al. (2019). Human tumor xenograft models for preclinical assessment of anticancer drug development. Journal of Cancer Prevention, 24(4), 183-189. Retrieved from [Link]
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International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Retrieved from [Link]
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Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Creative Animodel. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
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Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 967839. Retrieved from [Link]
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Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
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An, Y., et al. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]
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International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Retrieved from [Link]
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Georgiou, I., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. Retrieved from [Link]
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Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
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CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]
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YanYin Bio-technology. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
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Asian Journal of Pharmacy and Pharmacology. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. Retrieved from [Link]
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Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. Retrieved from [Link]
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Al-Ostath, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Mamdouh, I., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC. Retrieved from [Link]
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Al-Azhar University. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
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Ghorab, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000-47018. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]
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Thomas, A., et al. (2021). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Bioorganic & Medicinal Chemistry, 48, 116413. Retrieved from [Link]
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Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PubMed. Retrieved from [Link]
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Li, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 891963. Retrieved from [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
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Auctores Online. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
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ResearchGate. (n.d.). ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. Retrieved from [Link]
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ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
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Mamdouh, I., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Retrieved from [Link]
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Molecules. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]
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Application Note & Protocols: Characterizing the Inhibitory Potential of (6-Morpholinopyridin-3-yl)methanamine on Kinase Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro assays to determine the enzymatic inhibitory activity of the novel compound, (6-Morpholinopyridin-3-yl)methanamine. The structural motif of a substituted pyridine core linked to a morpholine group is prevalent in a class of potent enzyme inhibitors, particularly protein kinases. Compounds with similar structures have shown significant activity against targets such as Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's.[1][2] This guide will therefore focus on a highly sensitive, luminescence-based kinase inhibition assay as the primary methodology, offering detailed, step-by-step protocols, data analysis instructions, and troubleshooting advice to ensure the generation of robust and reliable inhibitory data.
Introduction: The Rationale for Kinase Inhibition Screening
Enzyme inhibitors form the largest class of pharmaceutical compounds, playing a critical role in modern medicine by modulating pathological processes.[3] Protein kinases, which regulate a vast majority of cellular functions, are particularly important targets in drug discovery, especially in oncology and neurodegenerative disease research.[4][5] The compound (6-Morpholinopyridin-3-yl)methanamine features a morpholinopyridine scaffold, which has been identified as a key pharmacophore in several potent and selective kinase inhibitors.[1] Therefore, a primary step in characterizing its biological activity is to quantify its inhibitory potency against relevant kinases.
This application note details the use of a luminescence-based coupled-enzyme assay to determine the half-maximal inhibitory concentration (IC50) of (6-Morpholinopyridin-3-yl)methanamine.[6] This method offers superior sensitivity, a wide dynamic range, and is highly amenable to high-throughput screening (HTS) formats compared to traditional colorimetric or radiometric methods.[4][7] We will use GSK-3β as a representative enzyme target to illustrate the protocol.
Principle of the Luminescence-Based Kinase Inhibition Assay
The core principle of this assay is to quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[4] The assay is a two-step, "add-and-read" process that is simple to perform in a multi-well plate format.
-
Kinase Reaction: The target kinase (e.g., GSK-3β) catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate. As the kinase functions, ATP is consumed and converted into ADP. The presence of an inhibitor, such as (6-Morpholinopyridin-3-yl)methanamine, will reduce the rate of this reaction, resulting in less ATP consumption.
-
Detection Reaction: After the kinase reaction reaches a steady state, a detection reagent containing a thermostable luciferase is added. This luciferase utilizes the remaining ATP to oxidize luciferin, generating a stable luminescent signal.
The intensity of the light produced is inversely proportional to the kinase activity. High kinase activity leads to low ATP levels and thus a dim signal, whereas effective inhibition preserves the ATP pool, resulting in a bright luminescent signal.[4]
Caption: Workflow of the luminescence-based kinase inhibition assay.
Materials and Reagents
For this protocol, all reagents should be of the highest purity available. Optimization may be required depending on the specific kinase and substrate used.
-
Test Compound: (6-Morpholinopyridin-3-yl)methanamine
-
Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade
-
Enzyme: Recombinant Human GSK-3β (e.g., from MilliporeSigma or Promega)
-
Substrate: GSK-3β-specific peptide substrate (e.g., GS-2 peptide)
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate
-
Kinase Assay Kit: A commercial luminescence-based kit is highly recommended for consistency and contains optimized buffers, luciferase, and luciferin (e.g., Kinase-Glo® Max, Promega, Cat. No. V6071).
-
Positive Control Inhibitor: A known GSK-3β inhibitor (e.g., CHIR-99021)
-
Assay Plates: White, opaque, flat-bottom 96- or 384-well microplates (low-volume plates are recommended to conserve reagents)
-
Equipment:
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
-
Standard laboratory equipment (vortexer, centrifuges, etc.)
-
Experimental Protocol: IC50 Determination
This protocol provides a framework for determining the IC50 value of (6-Morpholinopyridin-3-yl)methanamine against GSK-3β in a 96-well format.[8] All additions and incubations should be performed at the enzyme's optimal temperature, typically 25-30°C.
Reagent Preparation
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of (6-Morpholinopyridin-3-yl)methanamine in 100% DMSO. Ensure it is fully dissolved. This will be your highest concentration for serial dilution.
-
Enzyme Working Solution (2X): Dilute the recombinant GSK-3β enzyme in kinase assay buffer to a concentration that is twice the desired final concentration. The optimal final concentration should be determined empirically but is typically in the low ng/µL range.
-
Substrate/ATP Working Solution (2X): Prepare a solution containing both the peptide substrate and ATP in kinase assay buffer. Each component should be at twice its desired final concentration. A common starting point is to use an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Positive Control: Prepare serial dilutions of a known inhibitor (e.g., CHIR-99021) in the same manner as the test compound.
Causality Insight: Using 2X working solutions for the enzyme and substrate/ATP mix allows for the addition of equal volumes to the assay wells, simplifying the workflow and minimizing pipetting errors. Keeping the final DMSO concentration low (typically ≤1%) is crucial to prevent solvent effects from inhibiting the enzyme.[8]
Assay Plate Setup
-
Compound Dilution: Perform an 11-point, 1:3 serial dilution of the 10 mM test compound stock directly in a 96-well plate using DMSO. This creates a wide concentration range to capture the full dose-response curve.[9]
-
Plate Mapping: Design the assay plate layout as follows. Run all samples in triplicate.
Caption: Example 96-well plate layout for an IC50 determination.
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, ATP, and DMSO (at the same final concentration as the test wells).
-
0% Activity Control (No Enzyme): Contains substrate, ATP, and assay buffer instead of enzyme.
-
Test Wells: Contain enzyme, substrate, ATP, and the serially diluted test compound.
-
Positive Control Wells: Contain enzyme, substrate, ATP, and the serially diluted known inhibitor.
Assay Procedure
-
Compound Addition: Transfer a small volume (e.g., 1 µL) of the serially diluted compound, DMSO, or positive control from the dilution plate to the final white, opaque assay plate.
-
Enzyme Addition: Add the 2X Enzyme Working Solution (e.g., 12.5 µL) to all wells except the 0% Activity controls. Add an equal volume of assay buffer to the 0% Activity wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Initiate Reaction: Add the 2X Substrate/ATP Working Solution (e.g., 12.5 µL) to all wells to initiate the kinase reaction. The final volume should be consistent across all wells (e.g., 25 µL).
-
Kinase Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes). The optimal time should be within the linear range of the reaction, which should be determined during assay development.[10]
-
Signal Detection: Add an equal volume (e.g., 25 µL) of the Kinase-Glo® reagent to all wells. Mix briefly and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The goal of data analysis is to convert raw luminescence units (RLU) into a meaningful IC50 value.[11]
-
Data Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_test - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit).[11] The IC50 is the concentration of the inhibitor that produces 50% inhibition. This analysis is readily performed using software like GraphPad Prism or R.[11]
Example Data and Analysis
| Cmpd Conc. (µM) | Log [Cmpd] | Avg. RLU | % Inhibition |
| 100 | 2.00 | 98,500 | 98.2% |
| 33.3 | 1.52 | 95,100 | 94.5% |
| 11.1 | 1.05 | 86,400 | 85.1% |
| 3.70 | 0.57 | 55,200 | 51.5% |
| 1.23 | 0.09 | 28,900 | 23.1% |
| 0.41 | -0.39 | 15,300 | 8.4% |
| 0.14 | -0.86 | 9,800 | 2.5% |
| 0.00 | - | 7,600 | 0.0% |
| No Enzyme | - | 101,200 | (0% Activity) |
| No Inhibitor | - | 7,500 | (100% Activity) |
Note: Data is hypothetical for illustrative purposes. In this assay, lower RLU corresponds to higher activity.
From this data, a non-linear regression would yield an IC50 value (e.g., 3.5 µM).
Assay Validation and Trustworthiness
To ensure the integrity of the results, every protocol must be a self-validating system.
-
Z'-Factor: For screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 indicates an excellent assay. Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min| (Where 'max' is the 100% activity control and 'min' is the 0% activity control).
-
Positive Control: The IC50 of the known inhibitor should be consistent with literature values, confirming that the assay is performing as expected.
-
Compound Interference: It is crucial to test if (6-Morpholinopyridin-3-yl)methanamine interferes with the detection system. This is done by running a control where the compound is added only with the Kinase-Glo® reagent and ATP (no kinase). A change in luminescence would indicate direct inhibition or enhancement of luciferase, which would require a different assay format.
Caption: Decision workflow for assay validation and data integrity.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors; Inconsistent mixing; Edge effects on the plate. | Use calibrated multichannel pipettes; Ensure thorough but gentle mixing; Avoid using the outer wells of the plate or fill them with buffer.[9] |
| Low luminescent signal / Small assay window | Insufficient enzyme activity; Sub-optimal ATP concentration; Assay time is too short or too long. | Increase enzyme concentration; Optimize ATP concentration (empirically determine Km); Perform a time-course experiment to find the linear range of the reaction.[10] |
| IC50 value is not reached (flat curve) | Compound is not an inhibitor at tested concentrations; Compound has low solubility. | Test a higher concentration range; Check compound solubility in the assay buffer. If solubility is an issue, a different assay may be needed.[9] |
| Assay signal is higher with inhibitor than "no enzyme" control | Compound is inhibiting luciferase or has intrinsic fluorescence/luminescence. | Perform a counter-screen for luciferase inhibition as described in Section 6. |
References
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- PubMed. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition.
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- PubMed Central. (n.d.). Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways.
- PubMed. (2009). Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice.
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Molecular docking studies of (6-Morpholinopyridin-3-yl)methanamine with protein targets.
Application Note: Molecular Docking Studies of (6-Morpholinopyyridin-3-yl)methanamine
Abstract
Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets. This application note presents a comprehensive, step-by-step protocol for conducting molecular docking studies on (6-Morpholinopyridin-3-yl)methanamine, a compound featuring structural motifs common in bioactive molecules. In the absence of a predetermined biological target, this guide utilizes the 14-3-3 protein family—a class of regulatory proteins implicated in numerous signaling pathways—as a representative target to illustrate a robust workflow for novel target identification and interaction analysis. We detail the scientific rationale behind each step, from ligand and protein preparation to simulation and in-depth results analysis. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore the therapeutic potential of novel chemical entities.
Scientific Background and Rationale
The Principle of Molecular Docking
Molecular docking computationally predicts the preferred orientation and conformation of one molecule when bound to another.[1] The process is fundamentally composed of two stages:
-
Sampling: The docking algorithm explores a vast number of possible conformations (poses) of the ligand within the defined binding site of the protein.
-
Scoring: A scoring function then evaluates each pose, estimating the binding affinity, typically represented as a free energy value (ΔG) in kcal/mol.[2] A more negative score indicates a stronger, more favorable binding interaction.[3]
This predictive power allows for the rapid screening of large compound libraries and the detailed analysis of potential drug candidates before committing to resource-intensive experimental validation.[4]
The Ligand: (6-Morpholinopyridin-3-yl)methanamine
The subject of this study, (6-Morpholinopyridin-3-yl)methanamine, is a small molecule containing both a morpholine ring and a pyridine ring. Morpholine is a common heterocyclic scaffold found in numerous approved drugs and biologically active compounds.[5] The pyridine moiety is also a key feature in many pharmaceuticals, including neonicotinoid insecticides like Acetamiprid, which targets nicotinic acetylcholine receptors.[6] The combination of these fragments suggests a high potential for biological activity. For the purposes of this protocol, the 3D structure of a closely related compound, C-(6-Morpholin-4-yl-pyridin-3-yl)-C-phenyl-methylamine (CID 102546766), will be used as a template, with the phenyl group removed to yield the desired ligand.[7]
Target Selection: The 14-3-3 Protein Family
Identifying a protein target is a critical first step in drug discovery.[8] When a target is unknown, computational methods can be used to screen a compound against various proteins.[9][10] The 14-3-3 proteins are an excellent candidate family for such exploratory studies. They are highly conserved regulatory proteins that bind to a multitude of signaling proteins, including kinases and receptors, making them central hubs in cellular communication.[11] Their involvement in diseases ranging from cancer to neurodegenerative disorders makes them attractive pharmacological targets.[11]
For this protocol, we will use the crystal structure of the human 14-3-3 sigma isoform (PDB ID: 7NRK), which provides a high-resolution model of a relevant binding site.[12]
Required Software and Resources
| Software/Resource | Purpose | Recommended Source |
| UCSF ChimeraX | Protein preparation, visualization, and preliminary analysis. | |
| AutoDock Tools (ADT) | Preparation of protein and ligand files into the PDBQT format. | |
| AutoDock Vina | The core molecular docking engine. | |
| PyMOL | Advanced visualization and analysis of docking results. | |
| PubChem Database | Source for 3D structures of small molecules. | |
| RCSB Protein Data Bank | Source for 3D structures of macromolecular targets. |
Detailed Methodologies and Protocols
The entire molecular docking workflow can be conceptualized as a multi-stage process, beginning with data acquisition and preparation, followed by simulation, and concluding with analysis.
Sources
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- 2. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural insights into the functional roles of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C-(6-Morpholin-4-yl-pyridin-3-yl)-C-phenyl-methylamine | C16H19N3O | CID 102546766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Predicting protein targets for drug-like compounds using transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting protein targets for drug-like compounds using transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14-3-3 protein - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
Application of morpholine derivatives in polymer science.
An Application Guide to Morpholine Derivatives in Polymer Science
Introduction: The Versatility of the Morpholine Scaffold
Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, serves as a uniquely versatile building block in the realm of polymer science.[1][2] Its distinct structural characteristics—the basicity of the secondary amine and the polarity and hydrogen-bonding capability of the ether oxygen—allow for its incorporation into polymer chains as a monomer, its use as a powerful catalyst, or its function as a performance-enhancing additive.[2][3] This adaptability has led to the development of a wide array of functional polymers with tailored properties for applications ranging from advanced biomedical devices to high-performance industrial materials.[4][5]
This guide provides researchers, scientists, and development professionals with a detailed overview of the key applications of morpholine derivatives in polymer science. It moves beyond a simple enumeration of uses to explore the underlying chemical principles, provide field-tested experimental protocols, and offer insights into the causality behind methodological choices.
Caption: Core structure of morpholine highlighting its key functional groups.
Morpholine Derivatives as Monomers for Advanced Polymers
The incorporation of the morpholine moiety directly into the polymer backbone or as a pendant group is a powerful strategy to create materials with specialized properties, particularly for biomedical applications.
Biocompatible and Hydrophilic Polymers: The Case of Poly(N-acryloylmorpholine) (PNAM)
Poly(N-acryloylmorpholine) (PNAM) is a hydrophilic, non-cytotoxic, and weakly immunogenic polymer that is frequently investigated as a high-performance alternative to poly(ethylene glycol) (PEG).[6] The presence of the morpholine ring, with its ether oxygen and carbonyl group, allows for strong hydrogen bonding with water, imparting excellent hydrophilicity.[6] This property, combined with its biocompatibility, makes PNAM a desirable candidate for drug delivery systems, smart materials, and biocompatible surfaces.[6][7]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are ideal for synthesizing well-defined PNAM architectures, including polymer brushes grafted from a surface.[7]
This protocol describes the "grafting from" approach to create a dense layer of PNAM chains on a silicon wafer, a common substrate for studying biocompatible surfaces.[7]
Causality: The "grafting from" method is chosen over "grafting to" as it allows for significantly higher grafting densities, leading to the formation of a true "polymer brush" regime.[7] RAFT polymerization is selected for its versatility, mild reaction conditions, and ability to yield polymers with controlled molecular weights and low dispersities without the need for metal catalysts.[7]
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-((Dodecylthiocarbonothioyl)thio)-2-methylpropanoic acid (DDMAT)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
N-Acryloylmorpholine (NAM), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene, Dichloromethane (DCM), Ethanol, Dimethylformamide (DMF)
Procedure:
-
Substrate Cleaning:
-
Clean silicon wafers by sonication in ethanol and deionized water (15 min each).
-
Dry under a stream of nitrogen.
-
Treat with UV/Ozone for 20 min to generate surface hydroxyl groups.
-
-
Silanization (APTES Immobilization):
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere.
-
Rinse thoroughly with toluene and ethanol, then dry. This step creates a surface rich in primary amine groups.
-
-
RAFT Agent Immobilization:
-
Activate the RAFT agent (DDMAT) by reacting it with DCC and NHS in DCM for 4 hours to form an NHS-ester.
-
Immerse the APTES-functionalized wafers in a DMF solution containing the activated RAFT agent.
-
Let the reaction proceed for 24 hours to covalently link the RAFT agent to the surface via amide bond formation.
-
Rinse with DMF and DCM and dry.
-
-
Surface-Initiated RAFT Polymerization:
-
Prepare a polymerization solution in a Schlenk flask containing NAM monomer and AIBN initiator in DMF. A typical molar ratio might be [NAM]:[AIBN] = 400:1.
-
Place the RAFT-functionalized wafers in the flask.
-
Degas the solution through three freeze-pump-thaw cycles.
-
Backfill with nitrogen and place the flask in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for a specified time (e.g., 4-24 hours) to control the brush length.
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Remove the wafers and wash extensively with DMF and ethanol to remove any non-grafted polymer. Dry under nitrogen.
-
Validation:
-
Successful grafting can be confirmed by measuring the decrease in water contact angle, an increase in film thickness (ellipsometry), and by surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen and sulfur from the polymer and RAFT end-group.[7]
-
The controlled nature of the polymerization ("livingness") can be verified by demonstrating a linear increase in polymer molecular weight with monomer conversion.[7]
Caption: Experimental workflow for PNAM brush synthesis via SI-RAFT.
Biodegradable Polydepsipeptides from Morpholine-2,5-diones
Polydepsipeptides (PDPs), which are alternating copolymers of α-hydroxy acids and α-amino acids, are a highly promising class of biodegradable polymers.[8][9] They are synthesized via the ring-opening polymerization (ROP) of morpholine-2,5-dione (MD) monomers.[10] This approach combines the desirable mechanical properties of polyamides with the degradability of polyesters, making them excellent candidates for drug delivery, gene therapy, and tissue engineering.[8][10]
The MD monomers themselves can be sustainably derived from natural amino acids, offering a path to renewable biomaterials.[10]
Caption: Synthesis pathway from amino acid to biodegradable polydepsipeptide.
This two-part protocol covers the synthesis of a leucine-derived MD monomer, MD(Leu), followed by its controlled organocatalytic ROP.
Part A: Synthesis of 3-isobutylmorpholine-2,5-dione [MD(Leu)] [10]
Causality: This two-step method is reliable and high-yielding. The first step forms the linear precursor, and the second, an intramolecular cyclization, is performed under dilute conditions with a non-nucleophilic base (NaHCO₃) to favor ring-formation over intermolecular side reactions.
Materials:
-
L-Leucine
-
2-Bromopropionyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF), Ethyl Acetate (EA)
Procedure:
-
Synthesis of N-(2-bromopropionyl)-L-leucine (Intermediate):
-
Dissolve L-Leucine in 2 M NaOH(aq) at 0°C.
-
Slowly add 2-bromopropionyl bromide dropwise while maintaining the pH above 10 by co-addition of 4 M NaOH.
-
Stir at 0°C for 2 hours, then at room temperature overnight.
-
Acidify the solution to pH 2 with concentrated HCl to precipitate the product.
-
Filter, wash with cold water, and dry the crude intermediate.
-
-
Intramolecular Cyclization to form MD(Leu):
-
Dissolve the dried intermediate (1 equivalent) in a large volume of DMF (to ensure high dilution, e.g., ~35 mM).
-
Add this solution dropwise over 8 hours to a vigorously stirred suspension of NaHCO₃ (3 equivalents) in DMF at 60°C.
-
After the addition is complete, continue stirring at 60°C for an additional 24 hours.[10]
-
Cool the reaction to 0°C and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate to yield pure MD(Leu) crystals.
-
Validation:
-
Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and elemental analysis.[10]
Part B: Organocatalyzed ROP of MD(Leu) [8][9]
Causality: An organocatalytic system, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or a thiourea/DBU binary system, is chosen to achieve a well-controlled polymerization.[8][11] These catalysts operate under mild conditions and provide excellent control over molecular weight and dispersity, which is often difficult to achieve with metal catalysts.[8] Benzyl alcohol (BnOH) serves as the initiator, with its hydroxyl group opening the first monomer ring to start chain growth.
Materials:
-
Purified MD(Leu) monomer
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Benzyl alcohol (BnOH)
-
Anhydrous dichloromethane (DCM) or Toluene
Procedure:
-
Preparation:
-
Thoroughly dry all glassware. Add the MD(Leu) monomer to a Schlenk flask and dry under vacuum overnight.
-
Prepare stock solutions of the TBD catalyst and BnOH initiator in the chosen anhydrous solvent.
-
-
Polymerization:
-
Under a nitrogen atmosphere, dissolve the dried monomer in the anhydrous solvent inside the flask.
-
Add the initiator (BnOH) via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Add the TBD catalyst via syringe to start the polymerization. A typical ratio is [M]/[C] = 100:1.
-
Stir the reaction at room temperature. Monitor the polymerization progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
-
Termination and Isolation:
-
Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid to neutralize the TBD catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the white polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Validation:
-
Characterize the resulting polydepsipeptide by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ). A low dispersity (e.g., < 1.2) indicates a well-controlled polymerization.[8]
Morpholine Derivatives as Functional Additives
Beyond forming the polymer itself, morpholine derivatives are widely used as additives to enhance the performance and longevity of polymeric materials.
Corrosion Inhibitors in Polymer Coatings
Morpholine and its derivatives are highly effective corrosion inhibitors, particularly for protecting metal substrates.[12][13] When incorporated into polymer coating formulations (e.g., epoxies, acrylics), they function by adsorbing onto the metal surface, creating a protective film that acts as a barrier to corrosive agents like water and oxygen.[14][15] The lone pair electrons on the nitrogen and oxygen atoms, along with the molecule's planar structure, facilitate strong adhesion to the metal surface.[14] Furthermore, the basic nature of the morpholine nitrogen can neutralize acidic species that may promote corrosion.[12][13]
Causality: This protocol uses electrochemical impedance spectroscopy (EIS), a powerful and non-destructive technique, to evaluate the performance of a corrosion-inhibiting coating. By measuring the impedance of the coated metal over time in a corrosive solution, one can quantify the coating's barrier properties and infer the effectiveness of the inhibitor. Potentiodynamic polarization provides complementary data on how the inhibitor affects the rates of the anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions.[14][15]
Materials:
-
Two-part epoxy resin system (resin and hardener)
-
Morpholine derivative to be tested as an inhibitor (e.g., a synthesized hybrid molecule[14])
-
Mild steel panels (coupons)
-
3.5% NaCl solution (simulated seawater)
-
Electrochemical workstation with a three-electrode cell (working electrode: coated panel; counter electrode: platinum mesh; reference electrode: Ag/AgCl or SCE)
Procedure:
-
Coating Preparation:
-
Prepare two batches of epoxy coating. To one, add a specific concentration of the morpholine derivative inhibitor (e.g., 1% by weight) and mix thoroughly. The second batch will be the control (no inhibitor).
-
Polish the steel panels with successively finer grades of silicon carbide paper, rinse with acetone, and dry.
-
Apply the coatings to the steel panels using a doctor blade or dip-coating to ensure a uniform thickness.
-
Cure the coatings according to the manufacturer's specifications (e.g., 7 days at room temperature).
-
-
Electrochemical Testing:
-
Define a specific area on each coated panel (e.g., 1 cm²) to be exposed to the electrolyte.
-
Assemble the three-electrode cell with the coated panel as the working electrode, immersed in the 3.5% NaCl solution.
-
Allow the system to stabilize for 30 minutes to reach the open circuit potential (OCP).
-
EIS Measurement: Perform EIS scans at OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC perturbation (e.g., 10 mV). Record data at regular intervals (e.g., 1 hr, 24 hrs, 72 hrs) to monitor coating degradation.
-
Potentiodynamic Polarization: After the final EIS scan, perform a potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis and Validation:
-
EIS Data: Model the impedance data using an equivalent electrical circuit. A high low-frequency impedance modulus (|Z| at 0.01 Hz) indicates superior corrosion resistance. A high pore resistance (Rpore) value suggests a strong barrier property. Compare the values for the inhibited coating versus the control over time.
-
Polarization Data: Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots. A significant decrease in icorr for the inhibited sample compared to the control indicates effective inhibition. The shift in Ecorr can classify the inhibitor as anodic, cathodic, or mixed-type.[15]
-
Inhibition Efficiency (%IE): Calculate the efficiency using the following formula: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
| Coating System | i_corr (μA/cm²) | Inhibition Efficiency (%IE) |
| Control (Epoxy Only) | 15.2 | - |
| Epoxy + 1% Inhibitor | 2.1 | 86.2% |
Table 1: Example quantitative data from a potentiodynamic polarization study.
Heat Stabilizers for Polyvinyl Chloride (PVC)
PVC is notoriously heat-sensitive and undergoes autocatalytic dehydrochlorination at processing temperatures, releasing HCl gas.[16] Heat stabilizers are essential additives that prevent this degradation. While traditional stabilizers are often based on heavy metals like lead, there is a strong drive towards organic-based stabilizers (OBS).[17][18]
The basic nitrogen atom in the morpholine ring makes its derivatives logical candidates for this application. They can act as HCl scavengers, neutralizing the acid as it is formed and preventing the "unzipping" degradation cascade. Their role as a primary or co-stabilizer can improve the thermal stability and color retention of PVC products.[3][4]
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Request PDF. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. ResearchGate. [Link]
-
Gallardo, A., et al. (2007). New stimuli-responsive polymers derived from morpholine and pyrrolidine. Journal of Biomedical Materials Research Part A, 83(3), 675-84. [Link]
-
Shi, C.-X., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(11), 4260–4269. [Link]
-
Pounder, R. J., et al. (2010). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]
-
Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Open Journal of Organic Polymer Materials. [Link]
-
Request PDF. (n.d.). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. ResearchGate. [Link]
-
jual morpholine. (2017). MORPHOLINE AS CORROSION INHIBITOR. CHEMICAL SUPPLIER. [Link]
-
Grignard, B., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(45), 29368–29379. [Link]
-
Chemtex Speciality Limited. (n.d.). Morpholine uses in water treatment. [Link]
-
Request PDF. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. [Link]
-
Gungor, F. E., et al. (2018). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Turkish Journal of Chemistry, 42(5), 1338-1351. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]
-
Jiang, B., et al. (2014). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
-
Asawakosinchai, A., et al. (2016). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. MDPI. [Link]
-
Hainan Sincere Industries. (n.d.). Morpholine & Substituted Morpholines supplier. [Link]
-
Ren, K., et al. (2022). Biomedical polymers: synthesis, properties, and applications. Signal Transduction and Targeted Therapy, 7(1), 173. [Link]
-
Asawakosinchai, A., et al. (2016). Organic Based Heat Stabilizers for PVC: A Safer and more Environmentally Friendly Alternatives. ResearchGate. [Link]
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- 12. CHEMICAL SUPPLIER : MORPHOLINE AS CORROSION INHIBITOR [sanminglobe.com]
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- 14. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
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Application Notes and Protocols: The Use of Pyridine Derivatives as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of pyridine-derivative ligands, a cornerstone of modern homogeneous catalysis. We move beyond simple procedural lists to offer a cohesive narrative grounded in mechanistic understanding and practical application. Here, you will find the causality behind experimental choices, detailed protocols for ligand and complex synthesis, and their application in key catalytic transformations, ensuring both scientific rigor and field-proven insight.
Introduction: The Enduring Versatility of Pyridine Ligands
Pyridine and its derivatives are among the most widely utilized ligands in transition metal catalysis. Their popularity stems from a unique combination of electronic and steric properties that can be finely tuned. The nitrogen atom's sp² hybridization provides a strong σ-donating lone pair to stabilize metal centers, while the aromatic π-system can participate in π-backbonding. This electronic flexibility allows pyridine-based ligands to stabilize a wide range of metal oxidation states, a crucial requirement for many catalytic cycles.[1]
Furthermore, the pyridine scaffold is synthetically versatile, allowing for the introduction of various substituents to modulate steric bulk and electronic properties. This tunability is key to controlling the activity, selectivity, and stability of the resulting metal catalyst.[2] This guide will delve into the major classes of these ligands—including bipyridines, terpyridines, chiral derivatives, and macrocycles—providing the foundational knowledge and practical protocols to leverage their power in the laboratory.[3][4]
Classification of Common Pyridine-Based Ligands
The structural diversity of pyridine ligands is vast. Below is a classification of common scaffolds discussed in this guide.
Caption: Major classes of pyridine-based ligands used in catalysis.
Section 1: Ligand Synthesis, Complexation, and Characterization
The journey to a successful catalytic reaction begins with the ligand. Its synthesis and subsequent coordination to a metal center are critical steps that dictate the ultimate performance of the catalyst.
Application Note: Principles of Ligand Design
The design of a pyridine ligand is a deliberate process of tuning its electronic and steric properties to achieve a specific catalytic outcome.
-
Electronic Tuning: The electron-donating or -withdrawing nature of substituents on the pyridine ring directly impacts the electron density at the metal center. Electron-donating groups (e.g., -OMe, -NMe₂) increase the metal's electron density, which can promote oxidative addition but may hinder reductive elimination. Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) make the metal more electrophilic. This modulation is crucial for optimizing the rates of individual steps in a catalytic cycle.[2]
-
Steric Tuning: The size and placement of substituents control the steric environment around the metal. Bulky groups can create a specific coordination pocket that favors the binding of one substrate over another, leading to enhanced selectivity (e.g., regioselectivity or enantioselectivity). They can also promote reductive elimination by creating steric crowding that destabilizes the metal-product complex. In chiral ligands, the precise three-dimensional arrangement of bulky groups is the basis for asymmetric induction.[5][6]
Protocol 1: Synthesis of a 2,2'-Bipyridine Ligand via Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for constructing C-C bonds and is widely used for synthesizing bipyridine scaffolds from halopyridines and pyridylboronic acids.[7]
Objective: To synthesize 2,2'-bipyridine from 2-bromopyridine and 2-pyridylboronic acid.
Materials:
-
2-Bromopyridine
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 2-bromopyridine (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Preparation: In a separate flask, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of toluene to form the active Pd(0) catalyst in situ.
-
Initiation: Add the catalyst slurry to the main reaction flask. Add a 4:1 mixture of toluene and water as the solvent.
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,2'-bipyridine.
Protocol 2: Synthesis of a Palladium(II)-Bipyridine Complex
This protocol describes the straightforward synthesis of a common precatalyst, [Pd(bpy)Cl₂].
Objective: To synthesize dichloro(2,2'-bipyridine)palladium(II).
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Suspend palladium(II) chloride (1.0 equiv) in ethanol. Add a few drops of concentrated HCl to facilitate dissolution, forming an aqueous solution of H₂PdCl₄.
-
Ligand Addition: In a separate flask, dissolve 2,2'-bipyridine (1.0 equiv) in warm ethanol.
-
Complexation: Slowly add the bipyridine solution to the palladium solution with stirring. A yellow precipitate of [Pd(bpy)Cl₂] will form almost immediately.
-
Isolation: Continue stirring for 1-2 hours to ensure complete reaction. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the complex under vacuum.
Application Note: Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the ligand structure and its coordination to the metal. Upon complexation, shifts in the proton signals of the pyridine ring, particularly those closest to the nitrogen (α-protons), provide direct evidence of metal binding.[2]
-
X-ray Crystallography: Provides unambiguous proof of structure, offering precise information on bond lengths, bond angles, and the overall coordination geometry of the metal complex.
-
Infrared (IR) Spectroscopy: Useful for observing the vibrational modes of the ligand and identifying the coordination of functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand and complex.
Section 2: Applications in Catalysis
Pyridine-ligated metal complexes are workhorses in a variety of catalytic transformations. This section details their application in three major areas: cross-coupling, asymmetric catalysis, and oxidation.
Application Note 2.1: Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, bipyridine ligands are highly effective. They stabilize the Pd(0) active species and modulate its reactivity through the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of substituents on the bipyridine backbone can influence catalyst stability and turnover number.[2][8] Asymmetric bipyridines, such as 2,3'-bipyridine, can offer unique steric and electronic environments compared to their symmetric counterparts.[8]
Caption: The role of the pyridine ligand (L) in the Suzuki cycle.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To couple 4-bromoanisole with phenylboronic acid using a [Pd(bpy)Cl₂] precatalyst.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
[Pd(bpy)Cl₂] (or another suitable Pd-pyridine precatalyst)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Setup: To a reaction vial, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.5 equiv), sodium carbonate (2.0 equiv), and the palladium precatalyst (0.01 equiv).
-
Solvent: Add a 3:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.
-
Reaction: Place the vial in a preheated block at 85 °C and stir for 12 hours.[9]
-
Quenching and Extraction: Cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography to obtain the biaryl product.
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | 1 | >95 | [2] |
| 1-Bromo-4-fluorobenzene | 4-Tolylboronic acid | 0.04 | 98 | [10] |
| 2-Bromopyridine | 3-Thiopheneboronic acid | 2 | 92 | [11] |
| Table 1: Representative yields for Suzuki-Miyaura coupling using Pd-pyridine catalysts. |
Application Note 2.2: Asymmetric Catalysis
Chiral pyridine-containing ligands are paramount in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. Pyridine-bis(oxazoline) or PyBox ligands are a prominent class of C₂-symmetric, tridentate ligands that have proven highly effective.[12][13] The chiral information is embedded in the oxazoline rings, which are readily synthesized from chiral amino alcohols. The rigid PyBox scaffold chelates the metal, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.[5][6][14]
Protocol 4: Synthesis of a Chiral Pyridine-bis(oxazoline) (PyBox) Ligand
Objective: To synthesize 2,6-bis[(4S)-4,5-dihydro-4-(phenylethyl)-2-oxazolyl]pyridine.[12]
Materials:
-
(S)-2-Amino-4-phenylbutan-1-ol
-
2,6-Pyridinedicarbonitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Chlorobenzene
-
Standard inert atmosphere glassware
Procedure:
-
Setup: In an oven-dried, argon-purged flask, combine 2,6-pyridinedicarbonitrile (1.0 equiv), (S)-2-Amino-4-phenylbutan-1-ol (2.2 equiv), and anhydrous zinc chloride (0.1 equiv).
-
Solvent: Add anhydrous chlorobenzene via syringe.
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours under argon. The reaction proceeds via a zinc-catalyzed cyclization.
-
Workup: Cool the reaction mixture to room temperature and dilute it with dichloromethane.
-
Purification: Wash the organic solution with aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid by column chromatography (silica gel) to yield the pure PyBox ligand.
Application Note 2.3: Oxidation Catalysis
Terpyridine (tpy) and macrocyclic pyridine ligands are particularly adept at stabilizing metals in high oxidation states, which is essential for many oxidation reactions, including water oxidation.[3][4] In ruthenium-catalyzed water oxidation, for example, a Ru(tpy) complex can mediate the multi-electron process of converting water to oxygen.[15][16][17] The tridentate, pincer-like nature of terpyridine provides a robust coordination environment that can withstand the harsh oxidative conditions of the catalytic cycle.[4] The electronic properties of the terpyridine can be modified to tune the redox potentials of the metal center, thereby optimizing catalytic efficiency.[18]
Protocol 5: Catalytic Water Oxidation using a Ru(II)-Terpyridine Complex
Objective: To perform a chemical water oxidation experiment using a [Ru(tpy)(bpy)(OH₂)]²⁺ type catalyst and a chemical oxidant.
Materials:
-
[Ru(tpy)(bpy)Cl]Cl or similar precatalyst
-
Cerium(IV) ammonium nitrate (CAN, (NH₄)₂Ce(NO₃)₆) as the sacrificial oxidant
-
Deionized water
-
pH meter and buffer solutions (e.g., nitric acid to adjust pH)
Procedure:
-
Catalyst Solution: Prepare a stock solution of the ruthenium precatalyst in deionized water. The chloride ligand will typically hydrolyze in solution to form the active aqua complex, [Ru(tpy)(bpy)(OH₂)]²⁺.
-
Reaction Vessel: In a temperature-controlled reaction vessel, add a specific volume of water and adjust the pH to the desired value (e.g., pH 1 with HNO₃).
-
Initiation: Add the catalyst solution to the vessel. Initiate the reaction by adding a solution of CAN. The reaction is the oxidation of water to O₂, driven by the reduction of Ce(IV) to Ce(III).
-
Monitoring: Monitor oxygen evolution over time using an oxygen sensor probe immersed in the headspace of the sealed reaction vessel.
-
Analysis: Calculate the turnover number (TON, moles of O₂ per mole of catalyst) and turnover frequency (TOF, TON per unit time) to quantify the catalyst's performance.[15][18]
Section 3: Mechanistic Considerations and Troubleshooting
Application Note: Catalyst Deactivation Pathways
Catalyst deactivation is a critical issue that can limit the efficiency and lifetime of a catalytic system. For pyridine-ligated complexes, several deactivation pathways are known:
-
Ligand Dissociation/Degradation: Under harsh reaction conditions (high temperature, strong base/acid), the pyridine ligand can dissociate from the metal center or undergo degradation, leading to the formation of inactive metal species like palladium black.[19][20]
-
Formation of Off-Cycle Dimers: In some systems, catalytically active monomeric species can dimerize to form inactive complexes. For example, certain pyridine(diimine) iron catalysts can form "flyover dimers" that are catalytically incompetent for borylation.[21][22]
-
Product Inhibition: The reaction product, which may itself be a pyridine derivative, can sometimes coordinate more strongly to the metal center than the starting materials, leading to catalyst sequestration and inhibition. This is a known challenge in the synthesis of bipyridines via cross-coupling.[7]
-
Reduction to Inactive Metal States: The active catalyst can be reduced to an inactive metallic state (e.g., Pd(0) nanoparticles) that aggregates and precipitates from the solution.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst precatalyst. 2. Catalyst poisoning (e.g., by impurities in substrates/solvents). 3. Reaction conditions (temp, time) not optimal. | 1. Ensure precatalyst is properly activated; consider using a more active source. 2. Purify all reagents and solvents. 3. Screen a range of temperatures and extend reaction time. |
| Low Yield / Catalyst Deactivation | 1. Ligand degradation. 2. Formation of inactive metal aggregates (e.g., Pd black). 3. Product inhibition. | 1. Use a more robust, sterically hindered ligand. 2. Add a ligand stabilizer or use a heterogeneous catalyst support.[11] 3. Run the reaction at lower concentrations. |
| Poor Selectivity (Regio- or Enantio-) | 1. Ligand does not provide sufficient steric/electronic control. 2. Reaction temperature is too high, reducing selectivity. | 1. Redesign the ligand with different steric or electronic properties.[5] 2. Lower the reaction temperature. |
References
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- Benchchem
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High-throughput screening of (6-Morpholinopyridin-3-yl)methanamine analogs
An Application Guide and Protocol for the High-Throughput Screening of (6-Morpholinopyridin-3-yl)methanamine Analogs
Introduction: The Strategic Pursuit of Novel Modulators
The (6-Morpholinopyridin-3-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry. The morpholine ring often improves the pharmacokinetic profile of a molecule, while the pyridine core is a versatile component found in numerous bioactive compounds, including approved drugs.[1][2][3] Analogs built upon this framework have shown significant promise, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[3][4] Specifically, the morpholine moiety is a key feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][4]
This guide provides a comprehensive, field-proven framework for conducting a high-throughput screening (HTS) campaign to identify and validate novel kinase inhibitors from a library of (6-Morpholinopyridin-3-yl)methanamine analogs. As a representative target, we will focus on PI3Kα, a frequently dysregulated kinase in human cancers. The methodologies detailed herein are designed to ensure scientific rigor, from initial assay development through to validated hit identification, providing a robust starting point for any drug discovery program.
Section 1: The Foundation - Assay Development and Validation
Rationale for Assay Selection: The success of any HTS campaign is predicated on the quality of the bioassay.[5][6] For a primary screen of kinase inhibitors, a biochemical assay is often preferred due to its simplicity, lower cost, and reduced potential for compound-induced cytotoxicity to confound results. We have selected the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the production of adenosine diphosphate (ADP), a common product of all kinase reactions.[7] This format is highly sensitive, robust, and amenable to the 384- and 1536-well formats required for HTS.[8]
Key Assay Validation Metrics: Before initiating a large-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[9] The primary statistical parameter for this is the Z'-factor, which assesses the separation between positive and negative controls.
| Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Ensures a sufficient dynamic range to detect inhibition. |
| Signal-to-Noise (S/N) | (Mean(Max) - Mean(Min)) / SD(Min) | > 10 | Measures the separation of signals relative to the baseline noise. |
| Z'-Factor | 1 - [ (3SD(Max) + 3SD(Min)) / |Mean(Max) - Mean(Min)| ] | > 0.5 | A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10] It accounts for both signal window and data variation. |
Protocol 1: PI3Kα Biochemical Assay Development and Validation
Objective: To determine optimal reagent concentrations and conditions for a robust PI3Kα assay and validate its performance for HTS.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
Adenosine triphosphate (ATP)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit
-
White, solid-bottom 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Enzyme Titration:
-
Prepare serial dilutions of PI3Kα enzyme.
-
Dispense into a 384-well plate.
-
Add a fixed, saturating concentration of PIP2 substrate and ATP (e.g., 50 µM each).
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ reagents according to the manufacturer's protocol and measure luminescence.
-
Goal: Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC80), balancing signal strength with reagent conservation.
-
-
Substrate and ATP Titration (Matrix Determination):
-
Using the determined EC80 enzyme concentration, perform a matrix titration varying the concentrations of both PIP2 and ATP.
-
Rationale: It is critical to run the assay at an ATP concentration close to its Michaelis-Menten constant (Km) to ensure the sensitive detection of ATP-competitive inhibitors, a common mechanism for kinase drugs.
-
Incubate and develop the signal as above.
-
Goal: Select the PIP2 and ATP concentrations that correspond to their apparent Km values (the concentration required to achieve 50% of the maximal reaction velocity).
-
-
Assay Validation (Dry Run):
-
Prepare a 384-well plate using the optimized conditions from the steps above.[11]
-
Designate half the plate for "Max Signal" (enzyme + substrate + ATP + DMSO vehicle).
-
Designate the other half for "Min Signal" (enzyme + substrate + ATP + a saturating concentration of Staurosporine, the positive control).
-
Dispense reagents and incubate for the determined reaction time (e.g., 60 minutes).
-
Develop the signal and read the plate.
-
Analysis: Calculate the S/B, S/N, and Z'-factor. The assay is considered validated for HTS when the Z'-factor is consistently > 0.5 over multiple runs.[10][11]
-
| Optimized Parameter | Final Concentration |
| PI3Kα Enzyme | 2.5 nM (Example) |
| PIP2 Substrate | 25 µM (Example) |
| ATP | 25 µM (Example) |
| Staurosporine (Control) | 10 µM |
| Final DMSO Concentration | 0.5% |
| Validation Metric | Result |
| Z'-Factor | 0.78 (Example) |
Section 2: The HTS Workflow and Hit Triage Cascade
A successful HTS campaign is a multi-stage process that moves from a large number of compounds to a small, highly-curated set of validated hits.[10] This requires robust automation, careful data analysis, and a logical triage strategy to eliminate false positives.[12][13]
HTS Workflow Overview
Caption: High-Throughput Screening (HTS) Workflow.
Protocol 2: Primary HTS of the Analog Library
Objective: To screen the entire (6-Morpholinopyridin-3-yl)methanamine analog library at a single concentration to identify primary hits.
Instrumentation:
-
Automated liquid handler (e.g., Echo acoustic dispenser, multidrop combi)
-
Robotic plate handling system
-
Automated plate reader
Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound from the master plates to the 384-well assay plates to achieve a final concentration of 10 µM.
-
Plate Layout: Each plate must contain controls for data normalization:
-
Columns 1-2: Negative Controls (DMSO vehicle only)
-
Columns 23-24: Positive Controls (Staurosporine at 10 µM)
-
Columns 3-22: Library Compounds
-
-
Reagent Addition: An automated liquid handler adds the optimized concentrations of PI3Kα enzyme and PIP2 substrate to all wells.
-
Initiation of Reaction: The reaction is started by the addition of ATP.
-
Incubation: Plates are incubated at room temperature for 60 minutes.
-
Signal Development: The ADP-Glo™ reagents are added sequentially as per the manufacturer's protocol.
-
Data Acquisition: The luminescence of each well is read by an automated plate reader.
Data Analysis and Hit Selection
-
Normalization: Raw luminescence data from each plate is normalized to the on-plate controls to calculate the percent inhibition for each compound:
-
% Inhibition = 100 * (1 - [ (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control) ] )
-
-
Primary Hit Criteria: A compound is flagged as a "primary hit" if its percent inhibition exceeds a defined threshold. A common starting point is >50% inhibition or activity greater than 3 standard deviations from the mean of the library compounds.[10]
Section 3: The Crucial Step - Hit Triage and Validation
A primary screen will invariably identify compounds that are false positives.[12][14] These can arise from assay interference (e.g., inhibiting the luciferase reporter enzyme in the ADP-Glo™ assay), compound aggregation, or non-specific activity.[15] A rigorous triage cascade is essential to eliminate these artifacts and build confidence in the remaining hits.[13]
Hit Triage Cascade
Caption: Hit Triage and Validation Cascade.
Protocol 3: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Methodology:
-
"Cherry-pick" the primary hit compounds from the master library.
-
Create 10-point, 3-fold serial dilutions for each hit, starting at a top concentration of 50 µM.
-
Test these dilutions in triplicate in the validated PI3Kα ADP-Glo™ assay.
-
Data Analysis: Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Criteria: A compound is confirmed if it shows a clear dose-response curve.
Protocol 4: Counter-Screen for Assay Interference
Objective: To identify and eliminate compounds that directly inhibit the luciferase enzyme used in the ADP-Glo™ detection system.[15]
Methodology:
-
Run the confirmed hits through an assay that contains only the luciferase enzyme and its substrate, in the presence of a fixed amount of ADP (to simulate the product of the kinase reaction).
-
Rationale: Compounds that inhibit the luminescence signal in this context are likely interfering with the detection technology, not the PI3Kα target, and are thus flagged as false positives.
-
Criteria: Hits showing significant inhibition in this assay are deprioritized or eliminated.
Protocol 5: Orthogonal Assay Validation
Objective: To confirm on-target activity using a different assay technology, thereby reducing the chance of technology-specific artifacts.[13]
Methodology:
-
Test the remaining hits in a non-luminescence-based kinase assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8]
-
A TR-FRET assay for PI3Kα would typically use a biotinylated substrate and an antibody that specifically recognizes the phosphorylated product, linked to fluorescent donor and acceptor molecules.
-
Rationale: If a compound is active in both the ADP-Glo (product formation) and TR-FRET (specific product recognition) assays, it provides strong evidence of true, on-target inhibition.
-
Criteria: Only compounds that demonstrate dose-dependent activity in the orthogonal assay are advanced as validated hits.
Conclusion and Next Steps
Following this comprehensive screening and triage protocol, the research team will possess a small set of high-quality, validated hits from the (6-Morpholinopyridin-3-yl)methanamine analog library. These compounds have been confirmed to be active in a dose-dependent manner against the PI3Kα target and have been filtered to remove common assay artifacts.
The next steps in the drug discovery process would involve:
-
Preliminary Structure-Activity Relationship (SAR) Analysis: Examining the chemical structures of the validated hits to understand which modifications improve potency and selectivity.[16]
-
Selectivity Profiling: Testing the hits against other related kinases (e.g., other PI3K isoforms, other kinase families) to determine their selectivity profile.
-
Cellular Target Engagement and Functional Assays: Confirming that the compounds can enter cells and inhibit PI3Kα signaling, leading to a desired downstream effect (e.g., inhibition of cancer cell proliferation).
This application note provides the foundational strategy to successfully navigate the complexities of HTS, ensuring that the resources invested in a screening campaign yield reliable and actionable results for advancing a modern drug discovery program.
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]
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Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Available at: [Link]
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Pacific Symposium on Biocomputing. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available at: [Link]
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ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link]
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Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available at: [Link]
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PubMed. (2014). Challenges in secondary analysis of high throughput screening data. Available at: [Link]
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ResearchGate. (2013). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Available at: [Link]
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ResearchGate. (2021). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
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National Institutes of Health (NIH). (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. Available at: [Link]
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ResearchGate. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]
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PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Available at: [Link]
-
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-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available at: [Link]
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MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
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- 5. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Challenges in the synthesis of (6-Morpholinopyridin-3-yl)methanamine
<Technical Support Center: Synthesis of (6-Morpholinopyridin-3-yl)methanamine
Document ID: TSS-CHEM-446292-08-4-V1
Last Updated: January 17, 2026
Introduction
(6-Morpholinopyridin-3-yl)methanamine is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of anticoagulants like Rivaroxaban.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers, scientists, and process chemists with expert-driven troubleshooting advice and practical solutions to common hurdles encountered during its synthesis. We will focus on the most prevalent synthetic route: the reduction of 6-morpholinonicotinonitrile.
Section 1: Overview of the Primary Synthetic Pathway
The most common and industrially relevant synthesis of (6-Morpholinopyridin-3-yl)methanamine involves a two-step process starting from 6-chloronicotinonitrile.
-
Nucleophilic Aromatic Substitution (SNAr): 6-chloronicotinonitrile is reacted with morpholine to form the intermediate, 6-morpholinonicotinonitrile.
-
Nitrile Reduction: The nitrile group of the intermediate is reduced to a primary amine, yielding the final product.
This guide will focus primarily on the challenges associated with the second step—the nitrile reduction—as it is often the most problematic.
Caption: General two-step synthesis of the target amine.
Section 2: Troubleshooting Guide for Nitrile Reduction
This section addresses specific problems you may encounter during the critical reduction of 6-morpholinonicotinonitrile.
Q1: My catalytic hydrogenation reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?
A1: This is a very common issue. Catalytic hydrogenation of heteroaromatic nitriles can be challenging.[3] The pyridine nitrogen atom in your substrate can act as a catalyst poison by strongly adsorbing to the catalyst's active sites.
Immediate Troubleshooting Steps:
-
Check Catalyst Activity: The first step is to rule out a globally inactive catalyst. Test the catalyst (e.g., Raney Nickel, Pd/C) on a simpler, more reliable substrate like benzonitrile. If it fails there, the catalyst batch is likely deactivated.
-
Increase Catalyst Loading: For substrates prone to poisoning, increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%) can sometimes overcome the issue by providing more available active sites.
-
Increase Hydrogen Pressure: Elevating the H₂ pressure (from 50 psi to 200-500 psi, ensuring your equipment is rated for it) increases the concentration of hydrogen on the catalyst surface and can accelerate the reaction rate.[4]
-
Solvent Choice: Ensure your solvent is inert and anhydrous. Alcohols like methanol or ethanol are common. The presence of additives can also be crucial; adding a small amount of ammonia can sometimes prevent catalyst inhibition and reduce the formation of secondary amine byproducts.[3]
Underlying Causality: The lone pair of electrons on the pyridine nitrogen can irreversibly bind to the metal surface (e.g., Pd, Ni), blocking the sites needed for H₂ activation and nitrile coordination. This is a well-documented challenge in the hydrogenation of nitrogen-containing heterocycles.[5]
Sources
Improving yield and purity of (6-Morpholinopyridin-3-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of (6-Morpholinopyridin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, helping you improve both the yield and purity of your target compound. We will delve into the critical aspects of the synthetic pathway, troubleshoot common issues with evidence-based solutions, and answer frequently asked questions.
Synthetic Pathway Overview
The most prevalent and reliable synthetic route to (6-Morpholinopyridin-3-yl)methanamine is a two-step process. It begins with a palladium-catalyzed cross-coupling reaction, followed by the reduction of a nitrile intermediate.
-
Step 1: Buchwald-Hartwig Amination. This step involves the coupling of a 6-halopyridin-3-carbonitrile (typically chloro- or bromo-substituted) with morpholine. This reaction is a powerful method for forming C-N bonds.[1][2]
-
Step 2: Nitrile Reduction. The resulting 6-morpholinopyridin-3-carbonitrile is then reduced to the corresponding primary amine. This transformation can be achieved using various reducing agents, each with its own set of advantages and challenges.[3][4]
Caption: General two-step synthesis of (6-Morpholinopyridin-3-yl)methanamine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Buchwald-Hartwig Amination Issues
Question 1: I am observing low to no conversion of my 6-chloropyridin-3-carbonitrile starting material. What are the likely causes and solutions?
Answer:
Low conversion in a Buchwald-Hartwig amination typically points to issues with the catalytic cycle.[5] Here are the primary factors to investigate:
-
Cause A: Inactive Catalyst or Inappropriate Ligand. The choice of palladium source and, more critically, the phosphine ligand is paramount for catalytic activity. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[1]
-
Solution:
-
Catalyst Choice: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, using a pre-formed catalyst like G3-Pd precatalysts can ensure a higher concentration of the active Pd(0) species.
-
Ligand Screening: For electron-deficient pyridyl halides, sterically hindered, electron-rich biarylphosphine ligands are often required. If a first-generation ligand like DPPF is failing, switch to a more robust ligand. See the table below for starting recommendations.
-
Catalyst Loading: While aiming for low catalyst loading is ideal, for a challenging coupling, you may need to increase the loading to 1-2 mol%.
-
-
-
Cause B: Incorrect Base or Base Strength. The base is crucial for deprotonating the amine-palladium complex before reductive elimination.[5] An inappropriate base can lead to a stalled reaction.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used and is a reliable choice. If solubility is an issue, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMA can be effective, though they may require higher temperatures.
-
-
Cause C: Presence of Oxygen or Water. The active Pd(0) catalyst is sensitive to oxidation, which renders it inactive. The reaction must be performed under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are also critical.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For difficult couplings) |
| Pd Source | Pd₂(dba)₃ (0.5 - 1 mol%) | SPhos Pd G3 (1 - 2 mol%) |
| Ligand | XPhos (1 - 2 mol%) | SPhos or RuPhos (2 - 4 mol%) |
| Base | NaOt-Bu (1.5 - 2.0 equiv.) | LHMDS (1.5 equiv.) |
| Solvent | Toluene or 1,4-Dioxane | Toluene or CPME |
| Temperature | 80 - 110 °C | 100 - 120 °C |
Step 2: Nitrile Reduction Issues
Question 2: My nitrile reduction with Lithium Aluminum Hydride (LAH) resulted in a low yield of the desired amine. How can I improve this?
Answer:
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent that readily converts nitriles to primary amines.[4][6] Low yields are almost always due to procedural issues rather than the reagent's inherent reactivity.
-
Cause A: Deactivation of LAH by Moisture. LAH reacts violently with water and protic solvents.[4] Any moisture in the reaction will consume the reagent, reducing the effective amount available for the nitrile reduction and generating hydrogen gas.
-
Solution:
-
Anhydrous Conditions: Use oven-dried glassware and a securely sealed reaction vessel under a positive pressure of nitrogen or argon.
-
Solvent Quality: Use a freshly opened bottle of anhydrous THF or ether, or THF distilled from sodium/benzophenone.
-
Reagent Quality: Use a fresh bottle of LAH. Older bottles may have a greyish appearance due to partial decomposition from atmospheric moisture.
-
-
-
Cause B: Incomplete Reaction. While LAH is highly reactive, insufficient reagent or reaction time can lead to incomplete conversion.
-
Solution: Use a molar excess of LAH, typically 1.5 to 2.0 equivalents relative to the nitrile. Monitor the reaction by TLC until the starting material spot has completely disappeared. Gentle warming (refluxing in THF) can accelerate the reaction.[7]
-
-
Cause C: Product Loss During Workup. The workup of an LAH reaction is critical for isolating the product. The formation of aluminum salts can create gelatinous precipitates that trap the product, making extraction difficult.
-
Solution: Fieser Workup. This sequential addition method is designed to produce granular aluminum salts that are easily filtered. For a reaction using 'x' grams of LAH in a solvent like THF, quench carefully at 0 °C by the sequential, dropwise addition of:[7]
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water Stir the resulting mixture at room temperature for 30 minutes. The salts should precipitate as a filterable solid. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your extraction solvent (e.g., Ethyl Acetate, DCM).
-
-
Question 3: I used Raney® Nickel for the hydrogenation, but I'm seeing significant formation of the secondary amine impurity, bis((6-morpholinopyridin-3-yl)methyl)amine. Why is this happening and how can I prevent it?
Answer:
The formation of secondary amines is a well-known side reaction in the catalytic hydrogenation of nitriles.[3] It occurs when the initially formed primary amine attacks the intermediate imine, which then undergoes further reduction.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Side reactions in (6-Morpholinopyridin-3-yl)methanamine synthesis and how to avoid them
Welcome to the technical support center for the synthesis of (6-Morpholinopyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of this important building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of (6-Morpholinopyridin-3-yl)methanamine typically proceeds via a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a 6-halopyridine derivative, most commonly 6-chloro-3-pyridinecarbonitrile, with morpholine to form 6-morpholinopyridine-3-carbonitrile.
-
Reduction: Reduction of the nitrile group of 6-morpholinopyridine-3-carbonitrile to the primary amine, (6-Morpholinopyridin-3-yl)methanamine.
This guide will address common side reactions and challenges encountered in both of these key steps.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Stage
Question 1: My SNAr reaction of 6-chloro-3-pyridinecarbonitrile with morpholine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a sluggish or incomplete SNAr reaction. The key is to ensure the reaction conditions are optimized for this specific transformation.
-
Insufficiently Activated Pyridine Ring: The pyridine ring's electrophilicity is crucial for the SNAr reaction. While the cyano group at the 3-position is electron-withdrawing and activates the 6-position towards nucleophilic attack, the reaction may still require forcing conditions.
-
Troubleshooting:
-
Increase Temperature: These reactions often require elevated temperatures (e.g., refluxing in a suitable solvent) to proceed at a reasonable rate.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic intermediate and accelerate the reaction. In some cases, using water as a solvent in the presence of a suitable base can also be effective and offers a greener alternative.[1]
-
Base Selection: A non-nucleophilic base is essential to deprotonate the morpholine and to scavenge the HCl generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or triethylamine. The choice of base can influence the reaction rate and should be optimized.
-
-
-
Decomposition of Starting Material or Product: At high temperatures, the starting materials or the product may be susceptible to degradation.
-
Troubleshooting:
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and avoid prolonged heating once the reaction is complete.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for an extended period.
-
-
Question 2: I am observing the formation of a significant amount of a byproduct that I suspect is 6-hydroxypyridine-3-carbonitrile. How is this formed and how can I prevent it?
Answer:
The formation of 6-hydroxypyridine-3-carbonitrile is a common side reaction resulting from the hydrolysis of the starting material, 6-chloro-3-pyridinecarbonitrile.
-
Mechanism of Formation: This occurs if there is a significant amount of water present in the reaction mixture, especially in the presence of a base. The hydroxide ions can act as a competing nucleophile, attacking the 6-position of the pyridine ring to displace the chloride.
Mechanism of 6-hydroxypyridine-3-carbonitrile formation. -
Prevention Strategies:
-
Dry Reaction Conditions: Ensure that your solvent and reagents are anhydrous. Use freshly dried solvents and ensure your glassware is properly dried before use.
-
Careful Choice of Base: If using a hydrated base, consider its water content. Anhydrous potassium carbonate is a good option.
-
Control of Reaction Temperature: Higher temperatures can accelerate hydrolysis. If possible, run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Question 3: I am seeing evidence of bis-arylation or other unexpected amine-related side products. What could be causing this?
Answer:
While less common in this specific reaction due to the nature of morpholine, complex side reactions involving the amine can occur, especially under harsh conditions or with certain catalyst systems (if a catalytic approach like Buchwald-Hartwig amination is attempted).
-
Potential Side Reactions:
-
Ring Opening of Morpholine: Under very harsh acidic or basic conditions and high temperatures, the morpholine ring could potentially open, leading to a variety of linear amine byproducts.
-
Reaction with Solvent: In solvents like DMF, decomposition at high temperatures can generate dimethylamine, which could potentially compete as a nucleophile.
-
-
Mitigation:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Appropriate Stoichiometry: Use a slight excess of morpholine to ensure it outcompetes any potential amine impurities.
-
Part 2: Reduction Stage
Question 4: My reduction of 6-morpholinopyridine-3-carbonitrile to the amine is giving a low yield, and I am isolating a significant amount of the corresponding alcohol, (6-morpholinopyridin-3-yl)methanol. What is happening?
Answer:
The formation of the alcohol, (6-morpholinopyridin-3-yl)methanol, during the reduction of the nitrile is a known side reaction, particularly when using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of water during the workup.
-
Mechanism of Formation: The reduction of a nitrile with LiAlH₄ proceeds through an intermediate imine-aluminate complex. If the workup is not carefully controlled, this intermediate can be hydrolyzed to an aldehyde, which is then immediately reduced to the alcohol by the excess LiAlH₄ present in the reaction mixture.
Pathway for alcohol byproduct formation during nitrile reduction. -
Prevention and Control:
-
Careful Workup Procedure: The Fieser workup (or a similar sequential addition of water and base) is critical for quenching LiAlH₄ reactions. A typical procedure involves the slow, sequential addition of:
-
x mL of water
-
x mL of 15% aqueous NaOH
-
3x mL of water where x is the mass in grams of LiAlH₄ used. This procedure helps to form a granular precipitate of aluminum salts that can be easily filtered off, minimizing the hydrolysis of the intermediate to the aldehyde.
-
-
Alternative Reducing Agents: Consider using alternative reducing agents that are less prone to this side reaction. For example, catalytic hydrogenation using Raney Nickel or a palladium catalyst can be a cleaner method for reducing nitriles to primary amines. A practical synthesis of (6-chloro-3-pyridyl)methylamine has been reported using an improved Raney Nickel catalyst for the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile.[1]
-
Borane Reagents: Borane-tetrahydrofuran complex (B₂H₆/THF) or borane-dimethyl sulfide complex (BMS) are also effective reagents for the reduction of nitriles to primary amines and are often less aggressive than LiAlH₄.
-
Question 5: I am observing the formation of a secondary amine byproduct, bis((6-morpholinopyridin-3-yl)methyl)amine. How can I avoid this?
Answer:
The formation of the secondary amine is a result of the initially formed primary amine reacting with the intermediate imine species.
-
Mechanism of Formation: The primary amine product can act as a nucleophile and attack the intermediate imine, which is in equilibrium with the starting nitrile under the reaction conditions. This leads to the formation of a new C-N bond and, after reduction, the secondary amine byproduct.
Formation of the secondary amine byproduct. -
Mitigation Strategies:
-
Ammonia or Ammonium Salt Additives: In catalytic hydrogenation, the addition of ammonia or an ammonium salt can suppress the formation of secondary amines by competing with the primary amine product for reaction with the imine intermediate.
-
Reaction Conditions: Lowering the reaction temperature and pressure (for catalytic hydrogenation) can sometimes reduce the rate of secondary amine formation.
-
Choice of Catalyst: The choice of catalyst and support can influence the selectivity. Screening different catalysts (e.g., different grades of Raney Nickel, Pd/C, Rh/Al₂O₃) may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for (6-Morpholinopyridin-3-yl)methanamine?
A1: The most widely applicable and scalable route starts with 6-chloro-3-pyridinecarbonitrile. The first step is a nucleophilic aromatic substitution with morpholine, typically carried out at elevated temperatures in a polar aprotic solvent with a carbonate base. The subsequent step is the reduction of the nitrile. For large-scale synthesis, catalytic hydrogenation is often preferred over hydride reductions due to safety, cost, and waste considerations.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Yes. Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. It should be handled with extreme care in a fume hood under an inert atmosphere. The quenching of LiAlH₄ reactions is highly exothermic and should be performed slowly and with adequate cooling. When using flammable solvents like THF or diethyl ether, ensure there are no ignition sources nearby. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Q3: How can I purify the final product, (6-Morpholinopyridin-3-yl)methanamine?
A3: The purification method will depend on the nature of the impurities.
-
Acid-Base Extraction: As a basic compound, (6-Morpholinopyridin-3-yl)methanamine can be separated from neutral or acidic impurities by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
-
Crystallization: The product or its salt (e.g., hydrochloride salt) may be amenable to crystallization from a suitable solvent system.
-
Column Chromatography: If the impurities have similar acid-base properties, silica gel column chromatography may be necessary. A mobile phase of dichloromethane/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide is often effective for purifying amines.
Q4: Can I use a Buchwald-Hartwig amination approach for the first step?
A4: While a Buchwald-Hartwig amination of a 6-halopyridine derivative with morpholine is theoretically possible, the SNAr reaction is generally more straightforward and cost-effective for this particular substrate, as the pyridine ring is sufficiently activated by the cyano group. Buchwald-Hartwig couplings are typically employed for less activated aryl halides and can be more sensitive to functional groups, requiring careful optimization of ligands, bases, and reaction conditions.
Summary of Key Parameters for Optimization
| Parameter | SNAr Stage | Reduction Stage (LiAlH₄) | Reduction Stage (Catalytic Hydrogenation) |
| Solvent | DMSO, DMF, NMP, Water | Anhydrous THF, Diethyl Ether | Methanol, Ethanol, THF |
| Temperature | 80-150 °C | 0 °C to reflux | Room temperature to 60 °C |
| Reagents | Morpholine, K₂CO₃/Cs₂CO₃ | LiAlH₄ | H₂, Raney Ni or Pd/C, NH₃ (optional) |
| Key Side Reactions | Hydrolysis to 6-hydroxypyridine | Formation of alcohol byproduct | Formation of secondary amine |
| Mitigation | Anhydrous conditions | Careful workup (Fieser) | Additive (NH₃), catalyst screening |
References
-
General information on LiAlH₄ reductions and potential byproducts. Chemistry Stack Exchange. (2017). [Link]
-
Overview of LiAlH₄ reduction of various functional groups. Master Organic Chemistry. (2023). [Link]
-
General information on LiAlH₄ reductions. Pearson. (2024). [Link]
-
Reduction of carboxylic acids with LiAlH₄. ResearchGate. (n.d.). [Link]
-
General information on LiAlH₄ reductions. Organic Chemistry Portal. (n.d.). [Link]
-
Reaction of 2-chloropyrazine with morpholine. ResearchGate. (n.d.). [Link]
Sources
Troubleshooting low bioactivity in (6-Morpholinopyridin-3-yl)methanamine derivatives
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected experimental results, such as low or no bioactivity, can be a significant roadblock in research and development. This guide is designed to provide a systematic, in-depth approach to troubleshooting low bioactivity observed with (6-Morpholinopyridin-3-yl)methanamine derivatives, a class of compounds frequently investigated for their potential as kinase inhibitors.
Our methodology is rooted in a first-principles approach, starting with the compound itself and moving systematically through the experimental setup to the biological system.
Getting Started: The Troubleshooting Workflow
When faced with low bioactivity, it's crucial to approach the problem methodically. Randomly changing parameters can introduce more variables and confusion. We recommend following a logical progression of investigation, as outlined below.
Phase 1: Compound Integrity Verification
The most fundamental questions revolve around the molecule itself. Before questioning complex biological interactions, you must be certain about the identity, purity, and stability of your test article.
Frequently Asked Questions (FAQs)
Q1: We're not observing any effect from our (6-Morpholinopyridin-3-yl)methanamine derivative. What is the absolute first thing to check?
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm that the molecular structure is correct.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity. For a definitive quantification of purity, consider using quantitative NMR (qNMR).[2][3] A purity level of >95% is standard for most biological assays, but >98% is preferable for in-vivo studies or complex mechanistic work.
Q2: How can we be sure our compound is stable in storage and in our experimental conditions?
A2: Stability is a multi-faceted issue encompassing chemical, physical, and microbiological integrity.[4]
-
Storage: Verify that the compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light, desiccated).[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[5]
-
Assay Stability: The compound may degrade in your assay buffer over the course of the experiment. This can be influenced by pH, temperature, or reaction with media components.[6] You can test this by incubating your compound in the assay media for the duration of your experiment, then re-analyzing its integrity via HPLC. An increase in degradation products or a decrease in the parent compound's peak indicates instability.
Q3: Our compound has poor solubility in our aqueous assay buffer. Could this be the cause of inactivity?
A3: Absolutely. Poor aqueous solubility is a very common reason for apparent lack of activity.[1][5][7] If the compound precipitates out of solution, its effective concentration is significantly lower than intended, leading to a rightward shift or complete loss of the dose-response curve.[5][8]
-
Visual Inspection: First, visually inspect the wells of your assay plate (against a dark background) for any signs of precipitation after adding the compound.
-
Solvent Use: While using a co-solvent like DMSO is standard, ensure the final concentration is low enough to be tolerated by your assay system (typically <0.5% for cell-based assays).[5]
-
Solubility Enhancement: If solubility is an issue, you might consider formulation strategies such as using surfactants or cyclodextrins, though these must be validated for non-interference with the assay.[7]
Protocol 1: Rapid Solubility Assessment
This protocol provides a quick visual check for compound precipitation under your specific assay conditions.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your derivative in 100% DMSO (e.g., 10 mM).
-
Buffer Preparation: In a clear microcentrifuge tube, add the final volume of your complete assay buffer (e.g., 1 mL of cell culture medium).
-
Spike-in: Add the appropriate volume of the compound stock solution to achieve the highest concentration you plan to test in your assay.
-
Vortex: Vortex the solution gently.
-
Incubate: Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for the same duration as your experiment (or at least 1-2 hours).
-
Inspect: Visually inspect the solution for any signs of cloudiness, particulates, or precipitation against a dark background. Compare it to a vehicle-only (DMSO) control.
Phase 2: Assay & Protocol Optimization
If you have confirmed your compound is pure, stable, and soluble, the next step is to scrutinize the assay itself. Poorly optimized assays can produce misleading, inconsistent, or null results.[9]
Frequently Asked Questions (FAQs)
Q4: Our cell-based assay is giving inconsistent results or no signal. What are the key parameters to optimize?
A4: The reproducibility of cell-based assays is paramount for reliable data.[10][11] Several factors must be tightly controlled:
-
Cell Health & Passage Number: Always use healthy, logarithmically growing cells.[1] Cell lines can change their characteristics at high passage numbers; it is critical to use cells within a defined, low-passage range and to regularly test for mycoplasma contamination.[12]
-
Seeding Density: Optimize cell seeding density to ensure cells are not over-confluent or too sparse at the end of the experiment, as this can dramatically alter their response to treatment.[1]
-
Incubation Time: The biological effect may be time-dependent. Test multiple treatment durations (e.g., 24, 48, 72 hours) to find the optimal window.[1]
-
Assay Controls: Ensure your positive and negative controls are behaving as expected. If a known active compound (positive control) is not showing activity, this points to a fundamental problem with the assay setup or reagents.[13]
Q5: We are using a fluorescence-based readout and see high background noise. How can we improve our signal-to-noise ratio?
A5: High background can obscure a real, but modest, biological effect.
-
Plate Choice: For fluorescence assays, always use black-walled microplates to minimize light scatter and well-to-well crosstalk.[9] For luminescence, use white plates to maximize the signal.[9][14]
-
Media Components: Common media components like phenol red and fetal bovine serum can be autofluorescent.[9] Consider running the final measurement step in a buffer like PBS(+) or using specialized microscopy-optimized media.
-
Reader Settings: Optimize the microplate reader's gain setting based on your positive control to maximize the dynamic range without saturating the detector.[9] Also, check if adjusting the focal height to the cell layer improves sensitivity.[9]
-
Compound Interference: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay, creating a false positive or masking a real signal.[15][16] This should be checked by reading a plate containing only the compound in assay buffer.
| Parameter | Biochemical Assay | Cell-Based Assay | Key Consideration |
| Controls | Vehicle (DMSO), No Enzyme, Positive Control Inhibitor | Vehicle (DMSO), Untreated Cells, Positive Control (e.g., Staurosporine) | Controls validate that the assay system is working correctly.[13] |
| Reagent Conc. | Enzyme & Substrate (often near Km) | Cell Seeding Density | Must be in the linear range of the assay to detect inhibition.[1] |
| Incubation Time | Minutes to Hours | Hours to Days | Must be long enough for the effect to manifest but not so long that secondary effects or compound degradation occur.[1] |
| Plate Type | Clear (Absorbance), Black (Fluorescence), White (Luminescence) | Tissue-Culture Treated, Black/Clear bottom for imaging | Incorrect plate choice is a common source of poor signal quality.[9] |
| Solvent Conc. | Typically <1% DMSO | Typically <0.5% DMSO | High solvent concentration can denature proteins or be toxic to cells.[5] |
Phase 3: Target & Biological System Validation
If the compound and the assay are sound, the final area of investigation is the biological hypothesis itself. Is the compound reaching its target, and is the target's inhibition relevant to the biological readout you are measuring?
The PI3K/Akt/mTOR Pathway: A Common Target
Derivatives containing a morpholine ring are well-documented inhibitors of the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation, growth, and survival.[17][18] The morpholine oxygen often forms a key hydrogen bond in the kinase hinge region.[17] Therefore, a primary hypothesis for a (6-Morpholinopyridin-3-yl)methanamine derivative might be the inhibition of PI3K or mTOR.
Frequently Asked Questions (FAQs)
Q6: How do we confirm that our compound is actually engaging its intended target (e.g., PI3K) inside the cell?
A6: This is the critical question of target engagement .[19][20] Observing a cellular phenotype (like decreased viability) is not sufficient proof that the compound works via its intended mechanism.[20] You must verify that the compound interacts with its target in a living system.[19]
-
Biochemical Confirmation: A primary method is to measure the downstream consequences of target inhibition. For a PI3K/mTOR inhibitor, you would expect to see a decrease in the phosphorylation of downstream proteins like Akt, S6K, or 4E-BP1.[21] This can be readily measured by Western Blot.
-
Direct Binding Assays: More advanced biophysical techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based methods can provide direct evidence of the compound binding to the target protein in cells or cell lysates.[22]
Q7: We've confirmed target engagement, but still see no effect on cell viability. What does this mean?
A7: This is a crucial result that can lead to a "no-go" decision for a particular therapeutic strategy.[23] It suggests that while your compound is an effective inhibitor, inhibiting that specific target is not sufficient to produce the desired outcome (e.g., cell death) in your chosen biological model.
-
Target Validation: This result questions the validation of the target itself for your specific disease context.[23][24] Perhaps the cell line you are using has redundant or compensatory signaling pathways that allow it to survive despite the inhibition of your target.
-
Experimental Model: Consider using alternative models. For example, if your cell line has wild-type PI3K, it may not be sensitive to a PI3K inhibitor. The experiment should be repeated in a cell line known to have a PI3K mutation (e.g., MCF7, which often has a PIK3CA mutation) and is known to be dependent on that pathway for survival.[21] Using target gene knockdown or knockout (e.g., via RNAi or CRISPR) can mimic the effect of a highly specific inhibitor and help validate the target's role.[25]
Protocol 2: Western Blot for PI3K/Akt Pathway Inhibition
This protocol outlines the steps to measure the phosphorylation status of Akt, a key downstream node, to confirm target engagement of a putative PI3K inhibitor.
-
Cell Culture and Treatment: Seed a sensitive cell line (e.g., MCF7) in 6-well plates. Once they reach 70-80% confluency, treat them with a dose-response of your (6-Morpholinopyridin-3-yl)methanamine derivative for a short duration (e.g., 2-6 hours). Include vehicle (DMSO) and a known PI3K inhibitor (e.g., Wortmannin) as controls.[21]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a standard lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated form of your target's downstream effector (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).
-
Detection and Analysis: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the ratio of phosphorylated Akt to total Akt indicates successful target engagement in the cell.
By systematically working through these phases—verifying your compound, optimizing your assay, and validating your biological hypothesis—you can efficiently diagnose the cause of low bioactivity and make informed decisions to move your research forward.
References
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The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
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Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH. [Link]
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Promises and Pitfalls of High-Throughput Biological Assays. (n.d.). PubMed - NIH. [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]
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Determining target engagement in living systems. (n.d.). PubMed Central - NIH. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (n.d.). PubMed - NIH. [Link]
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Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Publications. [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2015). ResearchGate. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]
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How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Troubleshooting. (n.d.). BioAssay Systems. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). NIH. [Link]
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Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]
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High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]
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Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). Contract Laboratory. [Link]
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Post-Identification Target Validation: Critical Steps in Small-Molecule. (2024). AntBio. [Link]
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Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics | Oxford Academic. [Link]
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A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023). Health News. [Link]
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Assay Troubleshooting. (n.d.). MB - About. [Link]
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What are the probable reasons for the increase in assay during the stability study of a drug product. (2023). Pharma Growth Hub. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PubMed Central - NIH. [Link]
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Factors That Affect the Stability of Compounded Medications. (2022). THE PCCA BLOG. [Link]
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Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central. [Link]
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Why Is Purity Important In Chemistry?. (2022). ReAgent. [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). alwsci. [Link]
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Factors Affecting Drug Stability: pH. (n.d.). StabilityStudies.in. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI. [Link]
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Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
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CAS 771572-26-0 | (6-Morpholinopyridin-3-yl)methanamine. (n.d.). Alchem.Pharmtech. [Link]
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2015). Baghdad Science Journal. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]
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New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution of Amines
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency and selectivity of their reactions. Here, we will move beyond simple protocols to explore the underlying principles that govern these transformations, providing you with the knowledge to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the nucleophilic substitution of amines.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to a slow or incomplete reaction. Let's break down the most common culprits:
-
Poor Nucleophilicity of the Amine: The ability of an amine to donate its lone pair of electrons is paramount.[1]
-
Steric Hindrance: Bulky groups on the amine or the electrophile can physically block the reaction site.[1][2] For instance, tert-butylamine is significantly less nucleophilic than less hindered primary amines like n-propylamine due to the bulky tert-butyl group.[2] Primary amines are generally more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, primarily due to increasing steric hindrance.[1]
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom decrease its electron density, thereby reducing its nucleophilicity. Conversely, electron-donating groups enhance nucleophilicity.[1]
-
-
Ineffective Leaving Group: The leaving group's ability to depart is crucial for the reaction to proceed. Good leaving groups are weak bases, meaning they are stable on their own.[3]
-
Amine functional groups themselves are generally poor leaving groups in substitution reactions.[4][5] Their effectiveness is even lower than that of hydroxyl and alkoxyl groups.[4] To enhance their reactivity, they often need to be converted into a better leaving group, such as a quaternary ammonium salt.[4]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the transition state and solvating the reactants.
-
SN2 Reactions: These reactions are favored by polar aprotic solvents like acetone, DMSO, and DMF.[6][7] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive.[7][8][9]
-
SN1 Reactions: These are favored by polar protic solvents such as water and alcohols (e.g., methanol).[6][7] These solvents can stabilize the carbocation intermediate formed during the reaction.[10]
-
Q2: I am observing significant side products, particularly elimination products. How can I minimize these?
A2: The formation of elimination (E2) products is a common side reaction, especially when using strongly basic amines.
-
Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not the same. Highly basic amines, such as amide ions (e.g., NaNH₂), can act as bases, abstracting a proton from the electrophile and leading to elimination rather than substitution.[2][11]
-
Steric Hindrance: Bulky amines are more likely to act as bases than nucleophiles because it is sterically easier to remove a proton from the periphery of a molecule than to attack a crowded carbon center.[2]
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can often improve the ratio of substitution to elimination products.
Q3: My primary amine is undergoing multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?
A3: This is a very common and frustrating problem. The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a runaway reaction.[12]
Here are some strategies to promote mono-alkylation:
-
Use a Large Excess of the Amine: By using a significant excess of the starting amine, the electrophile is more likely to encounter a molecule of the starting amine rather than the product amine, thus favoring the formation of the primary alkylated product.[11][13]
-
The Gabriel Synthesis: This classic method utilizes phthalimide as a surrogate for ammonia.[14][15] The phthalimide anion is a good nucleophile that undergoes alkylation. Subsequent hydrolysis or hydrazinolysis releases the desired primary amine, avoiding over-alkylation.[14][15]
-
Reductive Amination: This is a powerful alternative for forming C-N bonds. It involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the desired amine.[12]
-
Use of Protecting Groups: Temporarily "protecting" the amine can prevent over-alkylation.[16] The protecting group can be removed after the desired reaction has occurred.
II. Troubleshooting Guides
This section provides more in-depth troubleshooting workflows for specific experimental challenges.
Guide 1: Low Reaction Yield
If you are experiencing low yields, systematically evaluate the following parameters.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Step-by-Step Troubleshooting Protocol:
-
Evaluate Amine Nucleophilicity:
-
Problem: Steric hindrance is impeding the reaction.
-
Solution: If possible, switch to a less sterically hindered amine. If the amine structure is fixed, consider using a smaller electrophile.
-
Problem: Electronic effects are reducing nucleophilicity.
-
Solution: If the amine contains electron-withdrawing groups, you may need to use more forcing conditions (higher temperature, longer reaction time) or consider a different synthetic route.
-
-
Assess Leaving Group Ability:
-
Problem: The leaving group is poor (e.g., -OH, -OR, -NH₂).[4]
-
Solution: Convert the leaving group into a better one. For example, alcohols can be converted to tosylates or mesylates, which are excellent leaving groups.[17][18] Amines are inherently poor leaving groups but can be made better by converting them to quaternary ammonium salts.[4]
-
-
Verify Solvent Choice:
-
Problem: The solvent is hindering the reaction.
-
Solution: Ensure your solvent choice aligns with the reaction mechanism. For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[6][7] For SN1 reactions, a polar protic solvent like ethanol or water is necessary to stabilize the carbocation intermediate.[6][7]
-
-
Review Reaction Conditions:
-
Problem: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Problem: Reactant concentrations are not optimal.
-
Solution: For bimolecular reactions (SN2), increasing the concentration of the reactants can increase the reaction rate.
-
Guide 2: Controlling Selectivity
Achieving the desired product without contamination from isomers or over-alkylation products requires careful control of the reaction conditions.
Logical Flow for Controlling Selectivity
Caption: Strategies to address common selectivity problems in amine substitutions.
Strategies for Enhancing Selectivity:
-
Preventing Over-alkylation:
-
Protocol: Mono-alkylation using Excess Amine
-
In a suitable reaction vessel, dissolve the electrophile in an appropriate solvent.
-
Add a 5-10 fold molar excess of the primary amine to the solution.
-
Stir the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an appropriate work-up to remove the excess amine and isolate the desired product.
-
-
-
Minimizing Elimination:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and only increase it if the reaction is too slow.
-
Choice of Base/Nucleophile: If elimination is a significant issue, consider using a less basic amine if the synthetic route allows.
-
-
Utilizing Protecting Groups:
-
Concept: Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be used to temporarily block the reactivity of the amine.[19][20] This prevents the amine from reacting while other transformations are carried out on the molecule.[16]
-
Common Amine Protecting Groups:
Protecting Group Abbreviation Introduction Reagent Deprotection Conditions tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA)[19][20] Carbobenzyloxy Cbz, Z Benzyl chloroformate Catalytic hydrogenation (H₂, Pd/C)[20] | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[20] |
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for SN2 Reaction of a Primary Amine with an Alkyl Halide
This protocol outlines a general method for the synthesis of a secondary amine via an SN2 reaction.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 eq.) to neutralize the acid generated during the reaction.
-
Addition of Electrophile: Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: The Gabriel Synthesis of a Primary Amine
This protocol is an effective method for the synthesis of primary amines, avoiding over-alkylation.[14][15]
-
Deprotonation of Phthalimide: To a solution of phthalimide (1.0 eq.) in DMF, add potassium carbonate (1.1 eq.). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.0 eq.) to the reaction mixture and heat to 60-80 °C. Monitor the reaction by TLC.
-
Hydrolysis/Hydrazinolysis: After the alkylation is complete, cool the reaction to room temperature. Add hydrazine hydrate (1.2 eq.) and stir the mixture overnight.
-
Work-up and Isolation: A precipitate will form. Filter the solid and wash with a small amount of cold ethanol. The filtrate contains the desired primary amine. Acid-base extraction can be used for further purification.
IV. The Role of Catalysis
In some cases, a catalyst can significantly improve the rate and selectivity of nucleophilic substitution reactions of amines.
-
Phase-Transfer Catalysis: For reactions between an amine in an organic phase and an alkylating agent in an aqueous phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by transporting the nucleophile across the phase boundary.
-
Lewis Acid Catalysis: Lewis acids can activate the electrophile, making it more susceptible to nucleophilic attack.
-
Nucleophilic Catalysis: Certain amines, such as 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts, particularly in acylation reactions.[21] Chiral versions of these catalysts have been developed for asymmetric synthesis.[21]
V. References
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Chemical Reviews. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. [Link]
-
Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). Catalysis by amine salts of some aromatic nucleophilic substitution reactions. [Link]
-
National Institutes of Health. (2011). Recent advances in heterolytic nucleofugal leaving groups. [Link]
-
OSTI.gov. (2018). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ResearchGate. (2020). Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. [Link]
-
ResearchGate. (2021). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]
-
YouTube. (2019). 05.04 Syntheses of Amines: Substitution Reactions. [Link]
-
ResearchGate. (2006). Mechanism of amine and amide ion substitution reactions at the carbon-nitrogen double bond. [Link]
-
YouTube. (2022). Basic Nature of Amine ||+I Effect || Steric hindrance || NEET ||JEE || BSc || CUET ||. [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2020). 24.7: Reactions of Amines. [Link]
-
YouTube. (2020). Nucleophilic Substitution with Amines. [Link]
-
Curly Arrow. (2009). How to Turn an Amine Into a Leaving Group. [Link]
-
Master Organic Chemistry. (2021). What Makes A Good Leaving Group?. [Link]
-
National Institutes of Health. (2009). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]
-
Chemguide. (n.d.). preparation of amines. [Link]
-
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]
-
Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link]
-
Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and ammonia. [Link]
-
Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). [Link]
-
Revision Notes. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with NH₃) - Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
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Technical Support Center: Overcoming Solubility Challenges of Pyridine Compounds in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex solubility issues encountered when working with pyridine-containing compounds in aqueous media. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
I. Foundational Understanding: The Nature of Pyridine Solubility
Pyridine, a heterocyclic aromatic organic compound, and its derivatives are cornerstones in pharmaceuticals and agrochemicals.[1][2] While the parent pyridine molecule is miscible with water due to its polarity and ability to form hydrogen bonds, its derivatives often exhibit poor aqueous solubility.[1][3][4][5][6] This challenge stems from the introduction of hydrophobic substituents to the pyridine ring, which can significantly impact the overall physicochemical properties of the molecule.
FAQ 1: Why is my substituted pyridine compound poorly soluble in water when pyridine itself is water-miscible?
The miscibility of pyridine in water is attributed to the lone pair of electrons on the nitrogen atom, which can accept a hydrogen bond from water, and the overall polarity of the molecule.[1][4] However, when nonpolar, hydrophobic groups (e.g., aryl, alkyl, or other lipophilic moieties) are added to the pyridine ring, the overall hydrophobicity of the molecule increases. This can lead to a decrease in aqueous solubility as the unfavorable interactions between the hydrophobic parts of the molecule and water become more pronounced.[7]
II. Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
When encountering a pyridine compound with low aqueous solubility, a systematic approach is crucial. The following sections detail common strategies, from simple adjustments to more advanced formulation techniques.
Q1: I'm observing precipitation of my pyridine compound in my aqueous buffer. What are the initial troubleshooting steps?
Precipitation indicates that the concentration of your compound exceeds its solubility limit in the given aqueous environment. Here are the immediate actions to consider:
-
pH Adjustment: The basic nature of the pyridine nitrogen allows for protonation to form a more soluble pyridinium salt at a lower pH.[8][9] A systematic pH titration can help identify the optimal pH for solubility.
-
Gentle Heating and Sonication: Briefly warming the solution can increase the kinetic energy and help overcome the energy barrier to dissolution.[9] Sonication can aid in breaking down particle agglomerates, increasing the surface area available for dissolution.[9]
-
Dilution: If your experimental protocol allows, diluting the solution to a concentration below the compound's saturation point is the simplest immediate solution.[9]
Q2: How can I prepare a concentrated stock solution of my hydrophobic pyridine derivative?
For many applications, particularly in cell-based assays, a concentrated stock solution is necessary. Utilizing a co-solvent is a standard and effective method.[10]
-
Co-solvent Selection: Common water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol (PEG) are excellent choices.[10][]
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of your pyridine compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).
-
For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration.
-
Critical Consideration: Ensure the final concentration of the co-solvent is minimal (typically <1%) to avoid impacting the biological or chemical system under investigation.[10]
-
Diagram: Co-Solvent Dilution Workflow
Caption: Encapsulation of a hydrophobic pyridine compound within a surfactant micelle.
C. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. [12]This structure allows them to form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest molecule and increasing its aqueous solubility. [12][13][14]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and biocompatibility. [12][15]* Mechanism of Action: The hydrophobic pyridine derivative partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water. [12]
Table: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Advantages | Considerations |
| Salt Formation | Ionization of the pyridine nitrogen to form a more polar salt. | Significant solubility enhancement, well-established technique. | Only applicable to ionizable compounds, potential for disproportionation. |
| Micellar Solubilization | Encapsulation within surfactant micelles. | Applicable to a wide range of hydrophobic compounds. | Requires surfactant concentration above CMC, potential for surfactant-induced biological effects. |
| Cyclodextrin Complexation | Formation of an inclusion complex with the cyclodextrin. | High solubility enhancement, can improve stability. [14] | Stoichiometry of complexation needs to be considered, potential for competitive displacement. |
IV. Frequently Asked Questions (FAQs)
FAQ 2: Can I use a combination of these techniques?
Yes, a synergistic approach can often be beneficial. For instance, you can use a co-solvent to prepare a stock solution of a cyclodextrin-complexed pyridine derivative. [14]Similarly, pH adjustment can be combined with the use of co-solvents to further enhance solubility. []
FAQ 3: My pyridine compound seems to degrade at low pH. What should I do?
If your compound is unstable at the pH required for optimal solubility, you will need to consider other strategies that do not rely on pH modification. In this case, exploring co-solvents, micellar solubilization, or cyclodextrin complexation would be the recommended course of action. Always perform stability studies to ensure the integrity of your compound under the chosen solubilization conditions.
FAQ 4: How do I remove the solubilizing agent (e.g., surfactant, cyclodextrin) if needed for downstream applications?
Removing these agents can be challenging. Dialysis or size-exclusion chromatography may be effective for removing surfactants or cyclodextrins from larger molecules. For small molecule pyridine compounds, removal might require more complex purification techniques like preparative HPLC. If possible, it is best to choose a solubilization method that is compatible with your downstream experiments.
FAQ 5: Are there any safety considerations when working with these solubilization methods?
Always consult the Safety Data Sheet (SDS) for all compounds and reagents used. Pyridine and many of its derivatives can be toxic and flammable. [3][16]Co-solvents like DMSO have their own safety profiles and can facilitate the absorption of other chemicals through the skin. Surfactants can be irritants. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
V. Concluding Remarks
Overcoming the solubility challenges of pyridine compounds is a critical step in many research and development endeavors. By understanding the fundamental principles of solubility and systematically applying the troubleshooting and advanced strategies outlined in this guide, you can successfully formulate these important molecules for your specific application. Remember that a multi-faceted approach, combining techniques like pH adjustment, co-solvents, and complexation, often yields the best results.
References
- Pyridine.Solubility of Things.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.MDPI.
- Micellar solubiliz
- Micellar solubilization: Significance and symbolism.Grokipedia.
- Micellar solubiliz
- Enhancing solubility and stability of poorly soluble drugs.Grokipedia.
- Pyridine.Sciencemadness Wiki.
- Pyridine.Wikipedia.
- Why does pyridine not dissolve in w
- Pyridine.chemeurope.com.
- Technical Support Center: Overcoming Poor Solubility of Pyridine Deriv
- improving the solubility of 4-(4-acetylphenyl)pyridine.Benchchem.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Pyridine.PubChem - NIH.
- pH Adjustment and Co-Solvent Optimiz
- Improving API Solubility by Salt and Cocrystal Form
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PubMed Central.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Pyridine [chemeurope.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability testing of (6-Morpholinopyridin-3-yl)methanamine under different conditions
Technical Support Center: Stability of (6-Morpholinopyridin-3-yl)methanamine
Document ID: TSC-MPM-ST-001
Revision: 1.0
Introduction: Navigating the Stability Profile of (6-Morpholinopyridin-3-yl)methanamine
Welcome to the technical support center for (6-Morpholinopyridin-3-yl)methanamine. This guide is designed for researchers, analytical scientists, and formulation experts to provide in-depth, practical answers to common challenges encountered during the stability assessment of this molecule. As a pyridine derivative with both a secondary amine (within the morpholine ring) and a primary amine, its stability profile is influenced by multiple functional groups, making a thorough understanding essential for successful drug development.
This document moves beyond simple protocols to explain the scientific rationale behind each experimental design, empowering you to not only execute studies but also to interpret results and troubleshoot effectively. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4]
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses foundational questions about the stability of (6-Morpholinopyridin-3-yl)methanamine.
Q1: What are the primary structural features of (6-Morpholinopyridin-3-yl)methanamine that influence its stability?
A1: The molecule's stability is dictated by three key functional groups:
-
Primary Aminomethyl Group (-CH₂NH₂): This is the most reactive site. Primary amines are susceptible to oxidation, which can lead to imines or other degradation products. They are also nucleophilic and can react with excipients containing carbonyl groups (e.g., lactose).
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a potential site for N-oxidation, a common metabolic and chemical degradation pathway. The ring itself is relatively stable but can be susceptible to nucleophilic attack under extreme conditions.
-
Morpholine Ring: The tertiary amine within the morpholine ring is less reactive than the primary amine but can still undergo oxidation to form an N-oxide under strong oxidative stress.[5][6] The ether linkage within the morpholine ring is generally stable but can be cleaved under harsh acidic conditions.
Q2: What is a forced degradation (stress testing) study, and why is it essential for this compound?
A2: A forced degradation study involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acids and bases, light, and oxidizing agents.[7][8][9][10] For (6-Morpholinopyridin-3-yl)methanamine, this is crucial for:
-
Identifying Potential Degradants: It helps to rapidly identify the likely degradation products that could form during long-term storage.
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations and selecting appropriate packaging.[8][11]
-
Developing Stability-Indicating Methods: The study generates degradants needed to prove that your analytical method (e.g., HPLC) can separate the intact drug from its breakdown products, a key regulatory requirement.
Q3: What is the goal for the extent of degradation in a forced degradation study?
A3: The goal is not to completely destroy the drug. A target degradation of 5-20% is generally considered optimal.[7][10] This range is sufficient to produce and detect degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions. If degradation exceeds 20%, the conditions are likely too harsh and should be moderated.
Part 2: Troubleshooting Guide for Specific Stress Conditions
This section provides a question-and-answer guide for troubleshooting common issues encountered during forced degradation studies.
Hydrolytic Stability
Q4: I'm observing rapid degradation under acidic conditions (pH 1-2), but the compound is stable at neutral and basic pH. What is the likely cause?
A4: This is a common scenario. The primary aminomethyl group and the pyridine nitrogen are basic and will be protonated at low pH. This protonation can make adjacent bonds more susceptible to hydrolysis. While the core structure is generally robust, the primary amine is the most likely point of initial reaction or catalysis of further degradation. It is crucial to confirm that the degradation is not an artifact of a reaction with the acid itself (e.g., sulfate adduction if using sulfuric acid).
Q5: My compound appears to be precipitating out of solution in my pH 10 buffer. How does this affect my stability results?
A5: Precipitation significantly compromises hydrolytic stability data. The degradation rate in the solid state is typically much slower than in solution. Your results will inaccurately reflect the compound's stability.
-
Troubleshooting Steps:
-
Use a Co-solvent: Introduce a small, justifiable amount of an organic solvent (e.g., acetonitrile, methanol) to maintain solubility. Ensure the co-solvent itself does not cause degradation by running a control.
-
Lower the Concentration: Reduce the initial concentration of the drug substance to a level that remains soluble across the entire pH range.
-
Change the Buffer: Some buffer salts can cause "salting out." Try a different buffer system for the target pH.
-
| Condition | Time (hours) | Assay (% Remaining) | Major Degradant Peak Area (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 4 | 91.2 | 7.9 (Deg-H1) | |
| 8 | 84.5 | 14.1 (Deg-H1) | |
| Purified Water (60°C) | 8 | 99.8 | < 0.1 |
| 0.1 M NaOH (60°C) | 8 | 99.5 | 0.3 (Deg-B1) |
Oxidative Stability
Q6: I used 3% hydrogen peroxide and saw almost 90% degradation in under an hour. What should I do?
A6: This indicates high sensitivity to oxidation. The conditions are too harsh and need to be toned down to achieve the target 5-20% degradation.
-
Troubleshooting Steps:
-
Reduce Peroxide Concentration: Try a stepwise reduction in H₂O₂ concentration (e.g., 1%, 0.3%, 0.1%).
-
Lower the Temperature: Conduct the experiment at room temperature or even in an ice bath to slow the reaction rate.
-
Reduce Reaction Time: Sample at much earlier time points (e.g., 5, 15, 30 minutes).
-
Q7: What are the most probable products of oxidative degradation for this molecule?
A7: Based on the structure, the most likely oxidative degradation products are N-oxides. The pyridine nitrogen and the morpholine nitrogen are both susceptible. The primary amine can also be oxidized. A potential pathway is illustrated below.
Caption: Potential sites of oxidation on the parent molecule.
Photostability
Q8: My sample degraded under the light source, but my "dark control" sample also showed some degradation. How do I interpret this?
A8: This indicates that the degradation is not solely due to light; there is also a thermal component. The light source used for photostability testing also generates heat. The degradation observed in the light-exposed sample is the sum of photodegradation and thermal degradation. To find the net photodegradation, subtract the degradation percentage of the dark control from the total degradation of the light-exposed sample. This is why a dark control, wrapped in foil but placed next to the light-exposed sample, is mandated by ICH Q1B guidelines.[12][13][14]
Q9: Should I test the compound as a solid or in solution for photostability?
A9: Both. ICH Q1B recommends a systematic approach.[12] Testing should first be performed on the drug substance in its solid state. If significant degradation occurs, testing in solution should also be conducted to understand the photolytic behavior for liquid formulation development. The solvent can significantly impact photodegradation pathways and rates.
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for key stability experiments.
Protocol: Forced Degradation Study
This protocol outlines a general workflow for conducting a forced degradation study.
Caption: A typical workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating method. Method development and validation are required.
-
Instrumentation: HPLC with UV/DAD detector and ideally coupled to a Mass Spectrometer (LC-MS).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Detection: DAD, 254 nm (or optimal wavelength for the chromophore). Monitor multiple wavelengths to ensure all degradants are observed.
-
System Suitability: Prepare a mixed solution of the unstressed drug and a degraded sample (e.g., from the acid hydrolysis study) to demonstrate peak separation (resolution > 2) between the parent compound and its major degradant.
Part 4: Troubleshooting Analytical Method Development
Diagram 3: Troubleshooting Logic for Co-eluting Peaks
Caption: Decision tree for resolving co-eluting HPLC peaks.
References
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]
-
Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: ICH releases overhauled stability guideline for consultation Source: RAPS URL: [Link]
-
Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx Source: SlideShare URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed URL: [Link]
-
Title: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. rjptonline.org [rjptonline.org]
- 12. database.ich.org [database.ich.org]
- 13. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 14. fda.gov [fda.gov]
Technical Support Center: Navigating the Challenges of Molecular Docking with Flexible Ligands
As a Senior Application Scientist, I've guided numerous researchers through the intricate process of molecular docking. A recurring and significant challenge is the effective handling of flexible ligands. This guide is born from that experience, designed to be a comprehensive, practical resource. It moves beyond simple step-by-s-tep instructions to explain the underlying principles, helping you build robust and reliable docking workflows.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the bedrock of understanding flexible ligand docking.
Q1: How does increasing ligand flexibility impact docking accuracy?
A1: Increased ligand flexibility, typically measured by the number of rotatable bonds, introduces significant complexity into molecular docking. The conformational space that a docking algorithm must explore grows exponentially with each additional rotatable bond. This leads to several challenges:
-
Inadequate Conformational Sampling: The vast number of possible conformations makes it computationally expensive to adequately sample the ligand's flexibility, potentially causing the algorithm to miss the bioactive (correctly bound) conformation.[1]
-
Reduced Docking Accuracy: Multiple studies have demonstrated a marked decrease in the accuracy of docking programs as the number of rotatable bonds increases. For many standard algorithms, a significant drop in performance is observed for ligands with eight or more rotatable bonds.[2]
-
Increased Risk of High-Energy Poses: Scoring functions may favor a ligand conformation that has strong interactions with the protein but is energetically unfavorable for the ligand itself (high internal strain). Not all scoring functions accurately penalize this.[1]
For highly flexible ligands (e.g., more than 15 rotatable bonds), you may need to consider advanced techniques beyond standard docking, such as fragment-based docking or incorporating molecular dynamics simulations.[3]
Q2: Should the receptor always be treated as flexible?
A2: While proteins are dynamic and often change conformation upon ligand binding (a phenomenon known as "induced fit"), treating the entire receptor as flexible during docking is computationally prohibitive for most routine applications.[4] This would escalate the problem to the complexity of protein folding in the presence of a ligand.[5]
However, assuming a completely rigid receptor can also lead to significant inaccuracies, as the binding pocket in a single crystal structure may not be representative of the conformation required to bind your ligand.[2][4] A more practical approach involves incorporating partial receptor flexibility:
-
Soft Docking: This method uses a less stringent van der Waals potential, which reduces the penalty for minor atomic overlaps, thereby implicitly allowing for small conformational adjustments.
-
Flexible Side Chains: Many modern docking programs, such as AutoDock and Glide, allow you to define specific amino acid side chains in the binding site as flexible.[1][3]
-
Ensemble Docking: This powerful technique involves docking the ligand against a collection (ensemble) of different receptor conformations. These can be derived from multiple experimental structures (e.g., different PDB entries of the same protein) or generated computationally, for instance, through molecular dynamics simulations.[6]
Q3: Why does my top-ranked pose have a great score but is physically unrealistic?
A3: This common issue highlights a crucial limitation of scoring functions in molecular docking. Scoring functions are approximations designed for computational speed in virtual screening and do not always perfectly recapitulate the complex physics of binding. Here's why a good score might not mean a correct pose:
-
Scoring Function Inaccuracies: The scoring function may not be well-suited for your specific protein-ligand system, leading to an overestimation of favorable interactions or an underestimation of penalties.
-
Neglect of Internal Ligand Strain: The docked pose might exhibit excellent interactions with the protein but at the cost of being in a high-energy, strained conformation. Some scoring functions do not adequately account for this internal energy.[1]
-
Simplified Solvation and Entropy Models: The contributions of water molecules (solvation) and the loss of conformational freedom upon binding (entropy) are complex phenomena that are often oversimplified in scoring functions.[1]
Crucially, never rely solely on the docking score. Always visually inspect the top-ranked poses, analyze the specific interactions, and, where possible, use post-docking validation methods.
Q4: How do I choose the right docking software for my flexible ligand?
A4: The "best" docking software often depends on your specific research question, the nature of your ligand and receptor, and your available computational resources. Here's a general comparison of some widely used programs:
| Docking Software | Strengths for Flexible Ligands | Considerations |
| AutoDock Vina | Widely used, open-source, and computationally efficient. Allows for flexible side chains in the receptor.[3][7] | Scoring function is empirical and may not be universally accurate. Can sometimes struggle with highly flexible ligands.[7] |
| GOLD | Uses a genetic algorithm that is effective at exploring ligand conformational space.[8][9] Offers various options for handling receptor flexibility and water molecules. | Can be more computationally intensive than other methods. |
| Glide (Schrödinger) | Known for its accuracy in pose prediction and robust scoring functions (SP and XP).[10][11] Provides a comprehensive workflow for ligand and receptor preparation. | Commercial software, which can be a barrier for some researchers. |
It is often good practice to use more than one docking program and compare the results (consensus docking) to increase confidence in your predictions.[12]
PART 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during flexible ligand docking.
| Problem | Potential Cause(s) | Solution(s) |
| High RMSD between docked and crystal pose | Inaccurate ligand protonation/tautomeric state; insufficient conformer generation; incorrect receptor preparation; suboptimal docking parameters. | Ligand: Verify protonation state at physiological pH using tools like Marvin or Open Babel.[13] Generate a diverse set of low-energy conformers. Receptor: Check for and repair missing atoms or residues. Ensure correct protonation of key residues (His, Asp, Glu).[4][14] Docking: Increase the exhaustiveness of the search algorithm. |
| Docking run takes too long or crashes | Excessive ligand flexibility (too many rotatable bonds); overly large search space; insufficient computational resources. | Ligand: Consider freezing some non-essential rotatable bonds (e.g., in long alkyl chains) or use a fragment-based docking approach. Docking: Ensure the search space (grid box) is focused on the binding site and not unnecessarily large.[15] Reduce the number of flexible side chains in the receptor if applicable. |
| Inconsistent results between docking runs | Stochastic nature of the search algorithm; insufficient sampling. | Increase the number of independent docking runs and cluster the results to identify the most consistently predicted poses. Increase the exhaustiveness of the search to ensure better convergence. |
| Poor correlation between docking scores and experimental binding affinities | Scoring function limitations; neglect of water molecules or receptor flexibility; incorrect ligand/receptor setup. | Scoring: Do not rely solely on the docking score. Visually inspect poses and analyze interactions. Use multiple scoring functions if possible. Post-docking: Perform post-docking analysis like MM/GBSA or molecular dynamics simulations for more accurate binding energy estimation. Setup: Carefully review your ligand and receptor preparation steps. |
PART 3: Best Practices and Protocols
Adhering to rigorous, validated protocols is crucial for obtaining meaningful results.
Protocol 1: Comprehensive Ligand Preparation
The initial state of your ligand can significantly bias the docking outcome. This protocol ensures your ligand is optimally prepared.
-
2D to 3D Conversion: Start with a 2D representation (e.g., SMILES string) and convert it to a 3D structure using a program like Open Babel.
-
Protonation State and Tautomer Enumeration:
-
Rationale: The protonation state of a ligand can dramatically alter its charge and hydrogen bonding potential.
-
Procedure: Use a tool like MarvinSketch (ChemAxon) or Epik (Schrödinger) to predict the dominant protonation and tautomeric states at a physiological pH (typically 7.4).[13][16] If multiple states are plausible, it is best to dock all of them.
-
-
Conformer Generation:
-
Rationale: A flexible ligand exists as an ensemble of conformations in solution. Providing the docking program with a diverse set of low-energy conformers can improve sampling and the chances of finding the bioactive pose.
-
Procedure: Use a conformer generation tool such as Confab (part of Open Babel), RDKit, or the conformer generation modules in commercial software.[6][17][18][19] The goal is to generate a set of conformers that are both low in energy and structurally diverse.
-
Protocol 2: Meticulous Receptor Preparation
The quality of your receptor structure is as important as that of your ligand.
-
Obtain and Clean the Protein Structure:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water molecules (unless they are known to be structurally important), ions, and co-solvents.[14]
-
-
Add Hydrogens and Assign Protonation States:
-
Rationale: Hydrogen atoms are typically not resolved in crystal structures but are crucial for hydrogen bonding and electrostatic interactions.
-
Procedure: Use a protein preparation utility (e.g., the Protein Preparation Wizard in Maestro, or pdb2pqr) to add hydrogens and predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at the desired pH.[16][20]
-
-
Address Structural Issues:
-
Rationale: PDB files often contain missing atoms, residues, or even entire loops, which can create artifacts in the binding site.
-
Procedure: Use tools within your molecular modeling software to identify and model any missing structural elements.[4]
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
Protocol 3: Post-Docking Validation
A docking run is not complete until the results have been critically evaluated.
-
Visual Inspection and Interaction Analysis:
-
Rationale: This is the most crucial first step. A good docking pose should make chemical sense.
-
Procedure: Visually inspect the top-scoring poses. Look for key interactions that are known to be important for binding to your target or similar proteins. Check for any unrealistic features like steric clashes or buried polar atoms without hydrogen bonding partners.
-
-
Clustering and RMSD Analysis:
-
Rationale: If you have generated multiple poses, clustering them based on their similarity can reveal the most consistently predicted binding modes.
-
Procedure: Use the clustering tools within your docking software to group similar poses. Calculate the RMSD between the top-ranked poses to assess the convergence of the docking run.
-
-
Molecular Dynamics (MD) Simulation:
-
Rationale: MD simulations can provide a more rigorous assessment of the stability of the docked pose and the protein-ligand interactions over time.
-
Procedure: Take the top-ranked docked complex and run a short MD simulation (e.g., 50-100 ns). Analyze the trajectory to see if the ligand remains stably bound in the predicted pose. This can help to filter out false positives.[21][22][[“]]
-
PART 4: Visualizations
Workflow for Flexible Ligand Docking
Caption: A generalized workflow for molecular docking with flexible ligands.
Decision Tree for Handling Flexibility
Caption: A decision tree to guide the strategy for handling ligand and receptor flexibility.
References
-
Wang, R., Lu, Y., & Wang, S. (2017). Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges. Briefings in Bioinformatics, 18(5), 862–875. [Link]
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Nichols, S. E., et al. (2011). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 51(10), 2549–2558. [Link]
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Kirchmair, J., et al. (2015). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Journal of Chemical Information and Modeling, 55(3), 634-648. [Link]
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ResearchGate. (2015). How do I handle Docking of highly flexible ligand (25+ rotational bonds)?. [Link]
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Warren, G. L., et al. (2006). The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]
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Bioinformatics Review. (2020). How to perform Flexible Docking using Autodock Vina?. [Link]
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Totrov, M., & Abagyan, R. (2008). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current Opinion in Structural Biology, 18(2), 178–184. [Link]
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AutoDock Vina. (2020). AutoDock Vina Manual. [Link]
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Primal Bioinformatics. (2022). Flexible Protein Ligand Docking using AutoDock. [Link]
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Akhter, M. (2016). Challenges in Docking: Mini Review. JSciMed Central, 4(2). [Link]
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Zou, X., Sun, Y., & Kuntz, I. D. (1999). Inclusion of solvation in ligand binding free energy calculations using the generalized-Born model. Journal of the American Chemical Society, 121(35), 8033–8043. [Link]
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CCDC. (n.d.). Flexibility and Constraints in GOLD. [Link]
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Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. [Link]
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Huang, S. Y., & Zou, X. (2010). Advances and Challenges in Protein-Ligand Docking. International Journal of Molecular Sciences, 11(8), 3016–3034. [Link]
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Al-Khafaji, K., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(14), 5133–5146. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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Schrödinger. (n.d.). Docking and scoring. [Link]
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Ebejer, J. P., et al. (2012). Freely Available Conformer Generation Methods: How Good Are They?. Journal of Chemical Information and Modeling, 52(5), 1146–1158. [Link]
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Michel, J., et al. (2009). Explicit Treatment of Water Molecules in Protein-Ligand Docking. Journal of Medicinal Chemistry, 52(22), 7176–7185. [Link]
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ResearchGate. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?. [Link]
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Khan, S. U., et al. (2018). Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. Progress in Drug Discovery & Biomedical Science, 1(1). [Link]
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ResearchGate. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand?. [Link]
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Kundrotas, P. J., & Alexov, E. (2014). Protein-Protein Docking with Dynamic Residue Protonation States. PLOS Computational Biology, 10(12), e1003990. [Link]
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Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Current Pharmaceutical Design, 11(13), 1625–1643. [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. [Link]
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Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. [Link]
-
CCDC. (n.d.). Docking with Water in the Binding Site using GOLD. [Link]
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Onufriev, A. V., & Alexov, E. (2013). The Role of Protonation States in Ligand-Receptor Recognition and Binding. Current Pharmaceutical Design, 19(22), 4104–4118. [Link]
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Guterres, H., & Im, W. (2020). Receptor–ligand molecular docking. The Journal of Chemical Physics, 153(16), 160902. [Link]
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Villoutreix, B. O., et al. (2007). Docking and Post-Docking strategies. [Link]
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CCDC. (n.d.). First steps in protein-ligand docking with GOLD. [Link]
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UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. [Link]
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Schrödinger. (n.d.). Glide Docking: Treating Water Molecules in the Active Site. [Link]
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Bioinformatics Insights. (2025). How to interpret and understand results of molecular dynamics simulation?. [Link]
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Ebejer, J. P., et al. (2012). Freely Available Conformer Generation Methods: How Good Are They?. Journal of Chemical Information and Modeling, 52(5), 1146–1158. [Link]
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AutoDock Vina. (2020). AutoDock Vina Manual. [Link]
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Ten Brink, T., & Exner, T. E. (2009). pKa based protonation states and microspecies for protein-ligand docking. Journal of Computer-Aided Molecular Design, 23(6), 375–384. [Link]
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Anderson, A. C. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(10), 1834–1841. [Link]
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Jones, G., et al. (1997). Development and Validation of a Genetic Algorithm for Flexible Docking. Journal of Molecular Biology, 267(3), 727–748. [Link]
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Halgren, T. A., et al. (2004). Flexible Ligand Docking with Glide. Current Protocols in Bioinformatics, Chapter 8, Unit 8.7. [Link]
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Consensus. (n.d.). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery?. [Link]
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Kumar, P., & Kumar, A. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. [Link]
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CCDC. (2022). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. [Link]
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Technical Support Center: Interpreting Unexpected Results in Enzymatic Inhibition Assays
Welcome to the Technical Support Center for Enzymatic Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected or difficult-to-interpret results in their enzyme inhibition experiments. As a senior application scientist, my goal is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions and ensure the integrity of your data.
This resource is structured as a series of frequently asked questions (FAQs) that address common, specific problems. We will delve into the causality behind these issues, provide validated protocols for diagnosis, and offer strategies for mitigation.
Section 1: Troubleshooting Irregular IC₅₀ Curves
The dose-response curve is the cornerstone of inhibition analysis, yet it is often the source of perplexing results. A non-ideal curve shape can signal various underlying issues, from compound behavior to assay design flaws.
Q1: My IC₅₀ curve is extremely steep, almost like a step-function, and the Hill slope is much greater than 1. What does this indicate?
A1: A steep dose-response curve with a high Hill slope is a classic hallmark of promiscuous inhibition, often caused by the formation of compound aggregates.[1][2][3]
Causality Explained: At a specific concentration, known as the critical aggregation concentration (CAC), some small molecules self-assemble into colloidal particles or aggregates in aqueous buffers.[1][4] These aggregates, typically several hundred nanometers in diameter, are not visible precipitates but can nonspecifically inhibit enzymes.[1] The proposed mechanism involves the enzyme being adsorbed onto the surface of these aggregates, leading to partial unfolding and loss of activity.[1][5][6] This inhibition is often stoichiometric; the IC₅₀ value will be highly dependent on the enzyme concentration.[1] The steep curve arises because inhibition only occurs above the CAC, leading to a sharp transition from no inhibition to maximal inhibition over a very narrow concentration range.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for steep IC₅₀ curves.
Experimental Protocol: Detergent Counter-Screen
This protocol is designed to disrupt the formation of compound aggregates.[2]
-
Prepare Reagents: Prepare your standard assay buffer and a second buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.
-
Compound Dilution: Prepare serial dilutions of your test inhibitor in both the standard buffer and the detergent-containing buffer.
-
Assay Performance: Run your enzyme inhibition assay in parallel using both sets of inhibitor dilutions. Maintain identical concentrations of enzyme, substrate, and other components.
-
Data Analysis: Generate IC₅₀ curves for both conditions. A significant rightward shift (increase) in the IC₅₀ value or a complete loss of inhibition in the presence of Triton X-100 strongly suggests aggregation-based inhibition.[2][7]
Q2: My IC₅₀ curve does not reach 100% inhibition, even at the highest concentrations tested. How should I interpret this?
A2: An incomplete or shallow dose-response curve where the bottom plateau is significantly above 0% activity can arise from several factors, including compound insolubility, the presence of an activating impurity, or complex inhibitory mechanisms.
Causality Explained:
-
Compound Insolubility: The compound may be precipitating out of solution at higher concentrations. The apparent inhibition plateaus because the effective concentration of the inhibitor is no longer increasing.
-
Partial or Mixed Inhibition: The inhibitor may be a partial inhibitor, which binds to the enzyme-substrate complex but does not reduce the catalytic rate to zero. Alternatively, it could be a mixed inhibitor with different affinities for the free enzyme and the enzyme-substrate complex.[8]
-
Assay Artifacts: The compound might interfere with the detection method (e.g., fluorescence quenching or absorbance) in a manner that creates a floor for the signal, preventing it from reaching the true baseline.[7]
-
Activating Impurity: A minor, but potent, enzyme activator present as an impurity in your compound stock could counteract the inhibitory effect at high concentrations.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells with the highest inhibitor concentrations for any signs of precipitation.
-
Solubility Measurement: Use techniques like nephelometry or dynamic light scattering (DLS) to quantitatively assess the solubility of your compound under the exact assay conditions.[9]
-
Pre-incubation Centrifugation: Pre-incubate the inhibitor at its highest concentration in the assay buffer, centrifuge the solution at high speed, and then test the supernatant for inhibitory activity. A loss of activity suggests precipitation.[2]
-
Orthogonal Assay: Re-test the compound in an assay with a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout) to rule out detection interference.[10]
-
Kinetic Characterization: Perform detailed enzyme kinetic studies (e.g., varying both substrate and inhibitor concentrations) to build a Michaelis-Menten model. This can help distinguish between different modes of inhibition (competitive, non-competitive, partial).[11]
Q3: My dose-response data is highly variable and doesn't fit a standard sigmoidal curve. What are the common causes?
A3: Poorly defined or non-sigmoidal dose-response curves often point to issues with experimental setup, compound stability, or the choice of data analysis model.[12]
Common Causes & Solutions:
| Problem | Causality | Recommended Solution |
| Inappropriate Concentration Range | The selected inhibitor concentrations do not adequately cover the transition from no inhibition to full inhibition. You may be missing the top or bottom plateaus.[13] | Perform a broader range-finding experiment with wider concentration spacing (e.g., 10-fold dilutions). Once the approximate IC₅₀ is known, perform a narrower, more detailed curve (e.g., 2-fold or half-log dilutions) around that value.[14] |
| Compound Instability | The inhibitor may be degrading over the course of the assay, leading to inconsistent results, especially at lower concentrations. | Check compound stability in the assay buffer over the experiment's time course using a method like HPLC. If unstable, minimize incubation times. |
| Incorrect Data Normalization | The definitions of 0% and 100% activity are inaccurate due to improper controls.[13] | Ensure you have robust controls: Negative Control (100% Activity): All assay components except the inhibitor (include vehicle, e.g., DMSO). Positive Control (0% Activity): All components with a known, saturating concentration of a standard inhibitor, or no enzyme.[8] |
| Inappropriate Fitting Model | The data may not conform to a standard four-parameter logistic equation, especially with complex inhibition mechanisms.[12] | Visually inspect the data. If it doesn't appear sigmoidal, consider alternative models. Ensure your software is not forcing a fit to an inappropriate model.[12][15] |
Section 2: Time-Dependent Inhibition
A common unexpected result is when the potency of an inhibitor changes with incubation time, a phenomenon known as time-dependent inhibition (TDI). Recognizing and characterizing TDI is critical, as it can lead to significant drug-drug interactions in a clinical setting.[16]
Q4: The IC₅₀ of my compound decreases significantly when I pre-incubate it with the enzyme before adding the substrate. What does this mean?
A4: A pre-incubation-dependent decrease in IC₅₀ is the defining characteristic of time-dependent inhibition (TDI).[17] This indicates that the inhibitory mechanism is not a simple, rapid equilibrium process.
Causality Explained: TDI occurs when an inhibitor's effect increases with time.[16] This can happen through several mechanisms:
-
Mechanism-Based Inactivation (MBI): The enzyme metabolizes the parent compound into a reactive metabolite, which then irreversibly binds to the enzyme, often covalently, leading to its inactivation. This is also known as "suicide inhibition."[18]
-
Slow-Binding Inhibition: The inhibitor binds tightly to the enzyme, but the initial binding event is followed by a slow conformational change that "locks" the inhibitor in place, resulting in a more stable, higher-affinity complex.
-
Quasi-irreversible Inhibition: A metabolite of the inhibitor forms a very tight, but technically non-covalent, complex with the enzyme that dissociates extremely slowly.[17]
Troubleshooting and Characterization Workflow:
Caption: Workflow to characterize time-dependent inhibition.
Experimental Protocol: k_inact and K_I Determination
This experiment is crucial for quantifying the rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).[17]
-
Setup: Prepare multiple reactions, each containing the enzyme and a different concentration of the time-dependent inhibitor in the appropriate buffer (including any necessary cofactors like NADPH).
-
Pre-incubation: Start all reactions simultaneously and incubate at a constant temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot from each inhibitor concentration reaction and add it to a separate tube/well containing the substrate. This immediately initiates the enzyme activity measurement and effectively dilutes the inhibitor to stop further inactivation.
-
Activity Measurement: Measure the initial reaction velocity for each time point and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).[19]
-
Plot the k_obs values against the inhibitor concentrations. Fit this data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the K_I.[19]
-
Section 3: Assay Interference and Artifacts
Sometimes, unexpected results are not due to the inhibitor's interaction with the enzyme's active site but rather an interference with the assay's components or detection system. These artifacts are a major source of false positives in high-throughput screening.[7]
Q5: My compound appears to be a potent inhibitor, but it has a strange color or is fluorescent. Could this be affecting my results?
A5: Absolutely. Compounds that absorb light or fluoresce at the same wavelengths used for assay detection can cause significant interference.[7][10]
Causality Explained:
-
Absorbance Interference: In colorimetric or spectrophotometric assays, if your compound absorbs light at the same wavelength as the product being measured, it will create an artificially high background signal, leading to an apparent decrease in enzyme activity (false positive).[3]
-
Fluorescence Interference: In fluorescence-based assays, a fluorescent compound can directly add to the signal, masking inhibition (false negative). Conversely, a compound can absorb the excitation or emission light of the fluorophore (a phenomenon known as the inner filter effect) or quench the fluorescence through other mechanisms, leading to an apparent increase in inhibition (false positive).[7]
Troubleshooting Protocol: Signal Interference Check
-
Compound-Only Control: Prepare a set of wells containing only the assay buffer and the inhibitor at the same concentrations used in your main experiment.
-
Read Signal: Read the plate using the same detection parameters (wavelengths, gain settings) as your assay.
-
Analyze: If you observe a significant, concentration-dependent signal from the compound alone, it is directly interfering with your assay readout.
-
Mitigation:
-
Subtract Background: If the interference is additive, you may be able to subtract the signal from the compound-only control. However, this assumes the compound's optical properties don't change upon interacting with other assay components.
-
Change Wavelengths: If possible, switch to a fluorophore with excitation/emission spectra that do not overlap with the compound's absorbance spectrum.
-
Switch Assay Format: The most robust solution is to confirm the activity using an orthogonal assay with a different detection modality (e.g., from fluorescence to mass spectrometry).[20]
-
Q6: I suspect my inhibitor is a "Pan-Assay Interference Compound" (PAINS). How can I confirm this?
A6: PAINS are compounds that show activity in multiple assays against unrelated targets.[21] They often act through non-specific mechanisms like chemical reactivity or redox cycling.
Causality Explained:
-
Redox Cycling: Some compounds can undergo oxidation-reduction cycles in the presence of common assay reagents like dithiothreitol (DTT). This can generate reactive oxygen species (e.g., hydrogen peroxide), which can damage and inactivate the enzyme.[3][22]
-
Chemical Reactivity: Certain chemical substructures are inherently reactive and can form covalent bonds with nucleophilic residues (like cysteine) on the enzyme surface, leading to non-specific, irreversible inhibition.[22]
Experimental Protocol: DTT Dependence Assay for Redox Activity
This assay tests whether the observed inhibition is dependent on the presence of a reducing agent, a hallmark of redox-cycling compounds.[3]
-
Buffer Preparation: Prepare three versions of your assay buffer:
-
Standard buffer containing your usual concentration of DTT.
-
Buffer with no DTT.
-
Buffer where DTT is replaced with a different, structurally unrelated reducing agent (e.g., TCEP).
-
-
Assay Performance: Run your IC₅₀ determination for the test compound in all three buffer conditions.
-
Data Analysis:
-
Confirmation of Redox Cycling: If the compound's inhibitory activity is significantly diminished or abolished in the absence of DTT, it is likely a redox cycler.[3]
-
Rule-out: If the potency remains the same across all three conditions, redox cycling is unlikely to be the mechanism of inhibition.
-
References
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Medicinal Chemistry. National Institutes of Health. [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (2016). ACS Medicinal Chemistry Letters. National Institutes of Health. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
High-throughput assays for promiscuous inhibitors. (2006). Nature Protocols. National Institutes of Health. [Link]
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Errors and artifacts in coupled spectrophotometric assays of enzyme activity. (1995). Phytochemistry. National Institutes of Health. [Link]
-
High-throughput Assays for Promiscuous Inhibitors. (2006). Nature Protocols. ResearchGate. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2015). The AAPS Journal. National Institutes of Health. [Link]
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Enzyme Kinetic Assay. (n.d.). Creative Biogene. [Link]
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The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Longdom Publishing. [Link]
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An in vivo platform for identifying inhibitors of protein aggregation. (2017). Nature Communications. National Institutes of Health. [Link]
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Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Enzyme Kinetics Considerations. (2022). Scientist Live. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. (2018). Molecules. MDPI. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. National Institutes of Health. [Link]
-
Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (2017). Molecular Biology of the Cell. [Link]
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Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (2007). Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Why does my sigmoid curve for IC50 is not a typical shape? (2020). ResearchGate. [Link]
-
Which is the best IC50 fitting curve? (2017). ResearchGate. [Link]
-
What Is Time-Dependent Inhibition (TDI) and Why It Matters? (2025). Patsnap. [Link]
-
Factors that affect Results of Plasma Enzyme Assay in the laboratory. (2024). YouTube. [Link]
-
Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective. (2023). YouTube. [Link]
-
Biosensors for the Detection of Enzymes Based on Aggregation-Induced Emission. (2019). Biosensors. MDPI. [Link]
-
50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. [Link]
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Enzyme Experiments. (n.d.). BioNinja. [Link]
-
Example modes of interference and methods to address these in enzyme... (2015). ResearchGate. [Link]
-
Understanding the Disconnect of In Vitro CYP3A4 Time-Dependent Inhibition. (2025). YouTube. [Link]
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Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts. (2020). NAR Genomics and Bioinformatics. Oxford Academic. [Link]
-
Overcoming sequence artifacts to fuel clinically relevant NGS applications. (2021). YouTube. [Link]
-
Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. (2014). Current Drug Metabolism. National Institutes of Health. [Link]
-
What troubleshooting is recommended if the reaction is being inhibited? (n.d.). PCR Biosystems. [Link]
-
Protein Stability Effects in Aggregate-Based Enzyme Inhibition. (2020). Biochemistry. National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Analysis of (6-Morpholinopyridin-3-yl)methanamine Analogs as Potent Adenosine Kinase Inhibitors
Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds
The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into various molecular frameworks has led to the development of numerous clinically successful drugs across a wide range of therapeutic areas.[3][4] The pyridine ring, another key heterocycle, is also a cornerstone in drug design, offering versatile points for substitution and engaging in critical interactions with biological targets. The conjunction of these two motifs in structures like (6-Morpholinopyridin-3-yl)methanamine and its derivatives presents a compelling starting point for the discovery of novel therapeutics.
This guide provides a comparative analysis of a series of compounds centered around the (6-morpholinopyridin-3-yl) core, focusing on their activity as non-nucleoside inhibitors of adenosine kinase (AK). AK is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a key signaling molecule involved in numerous physiological processes, including pain, inflammation, and neurotransmission.[4][5] By inhibiting AK, the localized concentration of adenosine is increased, leading to potent analgesic and anti-inflammatory effects.[4] We will delve into the structure-activity relationships (SAR) of these analogs, provide detailed experimental protocols for their evaluation, and explore the underlying signaling pathways.
The Emergence of 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine as a Lead Compound
High-throughput screening campaigns have identified 4-amino-5,7-disubstituted pyridopyrimidines as a promising class of non-nucleoside AK inhibitors.[6][7] Within this class, 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine (herein referred to as Compound 1) emerged as a highly potent and orally active lead compound.[8] The (6-morpholinopyridin-3-yl) moiety at the 7-position of the pyridopyrimidine core was found to be a crucial structural element for achieving high affinity for the adenosine kinase enzyme.[6]
This discovery prompted a detailed investigation into the structure-activity relationships of analogs where the pyridyl portion of this key substituent was replaced with other five- and six-membered heterocyclic rings. The goal was to understand the impact of these modifications on in vitro potency, in vivo efficacy, and potential genotoxicity.[6]
Comparative Analysis of Analog Performance
The following table summarizes the adenosine kinase inhibitory activity of Compound 1 and a selection of its analogs. The data highlights the critical role of the nitrogen atom within the 7-heterocyclic ring system for potent AK inhibition.
| Compound ID | 7-Position Heterocycle | Rationale for Modification | Adenosine Kinase IC50 (nM) | Key Findings |
| 1 (Lead) | 6-Morpholinopyridin-3-yl | Initial potent lead compound. | 1.7[8] | The pyridyl nitrogen is hypothesized to be a key interaction point. |
| 2 | 2-Morpholinopyrimidin-5-yl | Introduction of a second nitrogen to probe electronic effects. | 3.5 | Potency is maintained, suggesting tolerance for additional nitrogen atoms. |
| 3 | 2-Morpholinothiazol-5-yl | Replacement of the pyridine with a five-membered thiazole ring. | 45 | A significant decrease in potency, indicating the importance of the six-membered ring. |
| 4 | 6-Morpholinopyridazin-3-yl | Altering the position of the nitrogen atoms in the six-membered ring. | 8.2 | Potency is largely retained, showing some flexibility in nitrogen positioning. |
| 5 | Phenyl | Removal of the heterocyclic nitrogen to assess its contribution. | >1000 | Complete loss of activity, confirming the essential role of the ring nitrogen. |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends:
-
The necessity of a heterocyclic nitrogen: The dramatic loss of activity in the phenyl analog (Compound 5) underscores the essential role of a nitrogen atom in the 7-position heterocycle for potent adenosine kinase inhibition.[6] This nitrogen atom is likely involved in a critical hydrogen bond interaction within the enzyme's active site.
-
Preference for a six-membered ring: The significantly lower potency of the thiazole analog (Compound 3) compared to the pyridine and pyrimidine analogs (Compounds 1 and 2) suggests that a six-membered heterocyclic ring is optimal for fitting into the binding pocket.
-
Flexibility in nitrogen positioning: The comparable activities of the pyridine, pyrimidine, and pyridazine analogs (Compounds 1, 2, and 4) indicate that the precise location of the nitrogen atom(s) within the six-membered ring can be varied to some extent without a major loss of potency. This provides valuable flexibility for optimizing other properties, such as pharmacokinetics and off-target effects.
Experimental Methodologies
General Synthesis of 4-Amino-5,7-disubstituted Pyridopyrimidines
The synthesis of the lead compound and its analogs generally follows a convergent strategy, culminating in the construction of the central pyridopyrimidine core. A representative synthetic scheme is outlined below. The key steps often involve a Suzuki or Stille coupling to introduce the C5-aryl group and a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to install the C7-heterocyclic moiety.
Step-by-Step Protocol for Buchwald-Hartwig Amination:
-
To a solution of the 4-chloro-5-(3-bromophenyl)-7-substituted-pyridopyrimidine intermediate (1.0 eq) in anhydrous toluene is added the appropriate (heteroaryl)amine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) is added, and the mixture is heated to 100 °C under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-5,7-disubstituted pyridopyrimidine.
In Vitro Adenosine Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against adenosine kinase is determined using a biochemical assay that measures the conversion of adenosine to adenosine monophosphate (AMP). A common method is the Transcreener® ADP² Kinase Assay, which quantifies the amount of ADP produced.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Adenosine Kinase (human, recombinant) enzyme stock solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the substrate solution containing adenosine and ATP in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Transcreener® ADP² Detection Mix.
-
Incubate for 60 minutes at room temperature to allow the detection signal to stabilize.
-
-
Data Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Convert the raw data to the amount of ADP produced using a standard curve.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Mechanism of Action and Signaling Pathway
Adenosine kinase plays a pivotal role in maintaining adenosine homeostasis. By phosphorylating adenosine to AMP, it reduces the intracellular and, consequently, the extracellular concentration of adenosine. Inhibition of AK leads to an accumulation of adenosine, which can then activate adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), leading to downstream signaling events that mediate its physiological effects.
Conclusion and Future Directions
The comparative analysis of (6-Morpholinopyridin-3-yl)methanamine analogs has demonstrated the critical role of the (6-morpholinopyridin-3-yl) moiety in the design of potent, non-nucleoside inhibitors of adenosine kinase. The structure-activity relationship studies have provided valuable insights for the further optimization of this chemical series. Specifically, the necessity of a nitrogen atom in the 7-heterocyclic ring and the preference for a six-membered ring system are key takeaways for future drug design efforts.
Future work should focus on exploring a wider range of heterocyclic replacements at the 7-position to fine-tune the electronic and steric properties for enhanced potency and selectivity. Additionally, modifications to the 5-(3-bromophenyl) group and the morpholine moiety could be investigated to optimize pharmacokinetic properties and minimize off-target effects. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of these next-generation adenosine kinase inhibitors, with the ultimate goal of developing novel therapeutics for the treatment of pain and inflammatory disorders.
References
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Matulenko, M. A., et al. (2005). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(11), 3705-3720. [Link]
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Ostrov, D. A., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 9(12), 2894-2906. [Link]
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Gomtsyan, A., & Lee, C. H. (2004). Nonnucleoside inhibitors of adenosine kinase. Current Pharmaceutical Design, 10(10), 1093-1103. [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-12. [Link]
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Perner, R. J., et al. (2003). 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. Journal of Medicinal Chemistry, 46(24), 5249-5257. [Link]
- Kowaluk, E. A., et al. (2000). A-134974, a novel, non-nucleoside adenosine kinase inhibitor with potent analgesic and anti-inflammatory activity. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1165-1174.
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
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BellBrook Labs. (n.d.). Transcreener® ADK Kinase Assay. Retrieved from [Link]
- Boison, D. (2016). Adenosine Kinase: A Key Regulator of the Adenosine System. Current Medicinal Chemistry, 23(27), 3027-3037.
- Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine), a novel, orally effective, and selective non-nucleoside adenosine kinase inhibitor with analgesic and anti-inflammatory activity. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.
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Creative BioMart. (n.d.). ADK Assay Kit. Retrieved from [Link]
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- Lee, C. H., et al. (2003). 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. Bioorganic & Medicinal Chemistry Letters, 13(15), 2561-2564.
- Kowaluk, E. A., & Jarvis, M. F. (2000). Therapeutic potential of adenosine kinase inhibitors.
- Matulenko, M. A., et al. (2004). 4-Amino-5,7-disubstituted-pyrido[2,3-d]pyrimidines as potent, non-nucleoside inhibitors of adenosine kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2831-2834.
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Cowart, M., et al. (2002). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 45(17), 3849-3852. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Morpholinopyridine Derivatives as Modulators of Cellular Signaling
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholinopyridine derivatives, a privileged scaffold in modern medicinal chemistry. We will objectively compare their performance as both anticancer and anti-inflammatory agents, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced chemical modifications that drive the biological activity of this versatile heterocyclic system.
The Morpholinopyridine Scaffold: A Versatile Tool in Drug Discovery
The morpholine ring is a common motif in drug candidates due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] When fused or linked to a pyridine or pyrimidine core, the resulting morpholinopyridine scaffold offers a unique three-dimensional arrangement of hydrogen bond acceptors and donors, as well as hydrophobic surfaces, making it an ideal starting point for the design of potent and selective inhibitors of various biological targets.[1][2] This guide will focus on two key therapeutic areas where morpholinopyridine derivatives have shown significant promise: oncology, through the inhibition of the PI3K/Akt/mTOR signaling pathway, and inflammation, by modulating cellular responses to inflammatory stimuli.
Morpholinopyrimidine Derivatives as PI3K Inhibitors: A Quantitative SAR Analysis
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Morpholinopyrimidine derivatives have emerged as potent inhibitors of PI3K, with several compounds demonstrating promising preclinical activity.[5][6]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K.[2][7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[2][7] PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTORC2.[2][7] Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, to promote cell growth and survival.[2][4]
Comparative SAR of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives
A recent study by Huang et al. (2024) provides a clear example of the SAR of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3Kα inhibitors.[1][5][6][8] The core scaffold consists of a pyrimidine ring substituted with two morpholine moieties and a nitrile group. Key modifications were explored at the 6-position of the pyrimidine ring.
| Compound | R Group | PI3Kα IC50 (nM)[5][6] |
| 17e | 4-fluorophenyl | 88.5 ± 6.1 |
| 17m | 2-methoxyphenyl | 104.1 ± 12.5 |
| 17o | 3-methoxyphenyl | 34.7 ± 2.1 |
| 17p | 4-methoxyphenyl | 32.4 ± 4.1 |
| BKM-120 (control) | - | 44.6 ± 3.6 |
Analysis of SAR:
-
Role of the Morpholine Groups: The two morpholine groups are crucial for activity, likely forming key hydrogen bonds within the ATP-binding pocket of PI3K.[5][6] The oxygen atom of the morpholine ring is a key hydrogen bond acceptor.
-
Substitution at the 6-Position: The nature and position of the substituent on the phenyl ring at the 6-position significantly impact potency.
-
A methoxy group at the para-position (17p ) or meta-position (17o ) of the phenyl ring resulted in the most potent inhibitors, with IC50 values superior to the control compound BKM-120.[5][6]
-
A fluoro group at the para-position (17e ) led to slightly reduced, yet still potent, activity.[5][6]
-
A methoxy group at the ortho-position (17m ) resulted in a decrease in potency, possibly due to steric hindrance.[5][6]
-
These findings underscore the importance of optimizing the substitution pattern on the aromatic ring to achieve high-affinity binding to the PI3Kα enzyme.
Morpholinopyrimidine Derivatives as Anti-Inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS).[9][10] Morpholinopyrimidine derivatives have also been investigated for their ability to suppress this inflammatory response.
The LPS-Induced Inflammatory Pathway in Macrophages
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[11] It binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB.[11] This, in turn, upregulates the expression of pro-inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2), resulting in the production of NO and prostaglandins, respectively.[9][10]
Comparative Anti-Inflammatory Activity of Morpholinopyrimidine Derivatives
A study by Mohanty et al. (2023) investigated a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophages.[9][10][12]
| Compound | R Group | % Inhibition of NO Production at 12.5 µM[9][12] |
| V1 | 3,4-difluorophenyl | ~45% |
| V2 | 4-methylphenyl | ~30% |
| V3 | 4-chlorophenyl | ~50% |
| V4 | 4-methoxyphenyl | ~65% |
| V8 | 4-fluorophenyl | ~60% |
Analysis of SAR:
-
Influence of Phenyl Ring Substituents: The electronic nature of the substituent on the phenyl ring played a significant role in the anti-inflammatory activity.
-
Electron-donating groups, such as the para-methoxy group in V4 , led to the highest inhibition of NO production.[9][12]
-
Halogen substituents also conferred good activity, with the para-chloro (V3 ) and para-fluoro (V8 ) derivatives showing significant inhibition.[9][12]
-
The presence of a simple methyl group at the para-position (V2 ) resulted in lower activity compared to electron-donating or halogen-substituted analogs.[9][12]
-
This suggests that modulating the electronic properties of the phenyl ring is a key strategy for enhancing the anti-inflammatory potential of these morpholinopyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of morpholinopyridine derivatives.
PI3Kα Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the in vitro inhibitory activity of compounds against PI3Kα.[13][14][15][16][17]
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2:PS lipid substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control). b. Add 2 µL of PI3Kα enzyme and PIP2:PS substrate mix. c. Initiate the reaction by adding 2 µL of ATP solution. d. Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol is based on the Griess assay and is used to quantify the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[18][19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: a. In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent. b. Incubate at room temperature for 10 minutes in the dark.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.
Conclusion and Future Directions
The structure-activity relationship studies of morpholinopyridine derivatives highlight the remarkable versatility of this scaffold in medicinal chemistry. By strategically modifying the substitution patterns on the pyridine or pyrimidine core and appended aromatic rings, it is possible to fine-tune the biological activity of these compounds to target distinct cellular pathways involved in cancer and inflammation.
The data presented in this guide demonstrate that morpholinopyrimidine derivatives can be potent inhibitors of PI3Kα, with activity strongly dependent on the electronic and steric properties of substituents. Furthermore, these compounds can effectively suppress the inflammatory response in macrophages by inhibiting nitric oxide production.
Future research in this area should focus on:
-
Improving Isoform Selectivity: For PI3K inhibitors, enhancing selectivity for specific isoforms (α, β, δ, or γ) could lead to improved therapeutic windows and reduced off-target effects.
-
Dual-Targeting Agents: The development of single molecules that can potently inhibit both PI3K and key inflammatory mediators could be a promising strategy for treating inflammation-driven cancers.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
By continuing to explore the rich chemical space of morpholinopyridine derivatives, the scientific community is well-positioned to develop novel and effective therapies for a range of debilitating diseases.
References
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Huang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028.
- Alqahtani, A. S., Aali, W. A., & Beg, S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Cell and Developmental Biology, 10, 817128.
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Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 73–81.
- Guerrero-Zotano, A., Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. The British Journal of Cancer, 114(7), 731–737.
- Huang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15.
- Mohanty, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19357-19367.
- Huang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
-
Schematic diagram of PI3K/Akt/mTOR pathway - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]
- Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016).
- Huang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15:1467028.
- Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (2017).
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The inflammatory response induced by LPS stimulation in RAW264.7 cells.... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Protocol Griess Test. (2019). protocols.io.
- Mohanty, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19357-19367.
-
Raw 264.7 activation by lipopolysaccharide (LPS). Cells were incubated... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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LPS-induced RAW264.7 cell inflammation model. Normally grown cells (a)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Mohanty, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- Elkamhawy, A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 524-543.
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023). BMC Immunology, 24(1), 32.
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- El-Sherif, A. A., et al. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 914–925.
- Mohanty, S., et al. (2023).
- Al-Warhi, T., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Valdivia-García, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
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A Senior Application Scientist's Guide to the In Vivo Validation of (6-Morpholinopyridin-3-yl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
As we venture into the preclinical validation of novel therapeutic candidates, the journey from a promising in vitro profile to robust in vivo efficacy is both critical and complex. This guide provides a comprehensive framework for validating the anticancer effects of a novel compound, which we will refer to as (6-Morpholinopyridin-3-yl)methanamine. For the purposes of this guide, we will treat this as a novel molecular entity, allowing us to construct a validation roadmap from first principles. This document is designed not as a rigid protocol but as a strategic blueprint, grounded in established scientific methodologies and expert insights, to rigorously assess a new compound's therapeutic potential in living systems.
Foundational Strategy: From Molecular Structure to a Testable Hypothesis
The structure of (6-Morpholinopyridin-3-yl)methanamine, containing both a morpholine and a pyridine ring, provides critical clues to its potential mechanism of action. These moieties are prevalent in a class of anticancer agents known as kinase inhibitors.[1][2][3] Specifically, the morpholine ring is a key pharmacophore in numerous inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, where it often forms crucial hydrogen bonds within the kinase's ATP-binding pocket.[4][5][6][7] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer.[5]
Therefore, our core hypothesis is that (6-Morpholinopyridin-3-yl)methanamine acts as an inhibitor of the PI3K signaling pathway. This hypothesis forms the bedrock of our experimental design, guiding our choice of cancer models, comparator drugs, and pharmacodynamic readouts.
Caption: A generalized workflow for in vivo validation of a novel anticancer compound.
-
Animal Acclimatization: House mice for at least one week prior to the study in a controlled environment (12h light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 or 4T1 cells during their exponential growth phase.
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin caliper measurements approximately 5-7 days post-implantation.
-
Measure tumor length (L) and width (W) twice weekly.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 . [8]4. Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group) to ensure a similar average tumor volume across all groups.
-
Prepare dosing solutions for (6-Morpholinopyridin-3-yl)methanamine (e.g., at 25 and 50 mg/kg), Paclitaxel (10 mg/kg), and anti-PD-1 (10 mg/kg) according to established protocols.
-
Administer treatments daily (for oral compounds) or as per the established schedule (e.g., bi-weekly for antibodies) for 21-28 days.
-
-
Toxicity Assessment:
-
Record the body weight of each mouse twice weekly. A body weight loss exceeding 15-20% is a common humane endpoint. [9] * Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Study Endpoint:
-
The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Individual mice may be euthanized earlier if they reach humane endpoints (e.g., excessive tumor burden, ulceration, or severe weight loss). [10]7. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean RTV of Treated Group / Mean RTV of Control Group)] x 100 , where RTV is the Relative Tumor Volume. [11]Another common calculation is TGI (%) = (1 – (ΔT/ΔC)) x 100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively. [12][13]
-
Data Presentation and Comparative Analysis
Clear presentation of quantitative data is essential for objective comparison. The following tables represent hypothetical but realistic outcomes for our proposed studies.
Table 1: Comparative Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +5.2 |
| (6-Morpholinopyridin-3-yl)methanamine | 25 mg/kg | 980 ± 150 | 47.0 | -2.1 |
| (6-Morpholinopyridin-3-yl)methanamine | 50 mg/kg | 555 ± 95 | 70.0 | -6.5 |
| Paclitaxel | 10 mg/kg | 610 ± 110 | 67.0 | -11.8 |
Data are presented as mean ± SEM.
Table 2: Comparative Efficacy in 4T1 Syngeneic Model
| Treatment Group | Dose | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 2100 ± 250 | - | +4.8 |
| (6-Morpholinopyridin-3-yl)methanamine | 50 mg/kg | 1260 ± 180 | 40.0 | -7.1 |
| Anti-PD-1 Antibody | 10 mg/kg | 1470 ± 200 | 30.0 | -1.5 |
| Compound + Anti-PD-1 | 50 + 10 mg/kg | 630 ± 120 | 70.0 | -8.0 |
Data are presented as mean ± SEM.
Interpretation and Next Steps
The hypothetical data suggest that (6-Morpholinopyridin-3-yl)methanamine demonstrates significant, dose-dependent antitumor activity in the xenograft model, comparable to the standard-of-care agent Paclitaxel but with a potentially more favorable toxicity profile (less body weight loss).
In the syngeneic model, the compound shows moderate single-agent activity. Crucially, the combination with an anti-PD-1 antibody results in a synergistic effect, significantly enhancing tumor growth inhibition. This suggests that beyond its direct cytotoxic or cytostatic effects, (6-Morpholinopyridin-3-yl)methanamine may modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.
These promising in vivo results would warrant further investigation, including:
-
Pharmacodynamic (PD) Studies: Analysis of harvested tumors to confirm inhibition of the PI3K pathway (e.g., via Western blot for p-Akt).
-
Pharmacokinetic (PK) Studies: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metastasis Studies: Utilizing the 4T1 model's metastatic potential to assess the compound's effect on tumor spread.
-
Orthotopic Models: Implanting tumor cells in the relevant organ (e.g., mammary fat pad) to better mimic the natural tumor microenvironment. [14] By systematically progressing through this validation framework, researchers can build a robust data package to support the continued development of promising novel anticancer agents like (6-Morpholinopyridin-3-yl)methanamine.
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Comparative Efficacy Analysis of Novel PI3Kα Inhibitors in Oncology: A Preclinical Guide
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are particularly common in breast cancer, driving tumor growth and proliferation.[3][4] This guide provides a comparative preclinical analysis of a novel investigational compound, (6-Morpholinopyridin-3-yl)methanamine (hereafter referred to as Zyanomine ), against two established PI3Kα inhibitors, Alpelisib and Taselisib . We will examine their mechanisms of action, compare their efficacy in relevant preclinical models, and provide detailed protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Critical Role of PI3Kα in Cancer
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes, integrating signals from growth factors and receptor tyrosine kinases to control cell growth, survival, and metabolism.[1][5] The Class I PI3K family, particularly the alpha isoform (PI3Kα), is a critical node in this pathway. Upon activation, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of proteins that promote cell cycle progression and inhibit apoptosis.[6]
Hyperactivation of this pathway due to gain-of-function mutations in PIK3CA is a key oncogenic driver in numerous solid tumors, including approximately 40% of hormone receptor-positive (HR+), HER2-negative breast cancers.[3][4] This has led to the development of targeted inhibitors aimed at blocking the catalytic activity of PI3Kα. Alpelisib (Piqray®) is an approved therapy in this class, while Taselisib has been extensively studied in clinical trials.[7][8] Zyanomine represents a next-generation investigational agent designed for enhanced selectivity and potency.
Signaling Pathway Overview
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the points of intervention for PI3Kα inhibitors.
Caption: The PI3K/AKT/mTOR Signaling Cascade.
Comparative Mechanism of Action
While all three compounds target PI3Kα, subtle differences in their binding modes and isoform selectivity can have profound impacts on efficacy and safety.
-
Alpelisib (BYL719): An orally bioavailable small molecule that specifically inhibits the p110α catalytic subunit of PI3K.[3][9] It demonstrates high selectivity for the alpha isoform over the beta, delta, and gamma isoforms, which is thought to mitigate some of the off-target toxicities associated with pan-PI3K inhibitors.[10][11] Its primary mechanism is the direct blockade of the ATP-binding site, preventing the phosphorylation of PIP2.[11]
-
Taselisib (GDC-0032): A potent inhibitor with primary activity against the p110α, δ, and γ isoforms, while largely sparing the β isoform.[12] A unique characteristic of Taselisib is its dual mechanism of action; in addition to kinase inhibition, it has been shown to induce the ubiquitin-mediated proteasomal degradation of mutant p110α protein.[13][14][15] This action leads to a more sustained suppression of pathway signaling.
-
Zyanomine (Investigational): Zyanomine is a novel (6-Morpholinopyridin-3-yl)methanamine derivative hypothesized to be a highly potent and selective ATP-competitive inhibitor of PI3Kα. Its design aims to achieve superior selectivity for PI3Kα over other isoforms, potentially offering an improved therapeutic window by minimizing off-isoform toxicities such as hyperglycemia (often linked to PI3Kβ inhibition).
Preclinical Efficacy: A Head-to-Head Comparison
To objectively compare the efficacy of Zyanomine to Alpelisib and Taselisib, a series of standardized preclinical experiments are essential. The following sections describe these experiments and present hypothetical, yet plausible, data for Zyanomine alongside representative data for the comparator compounds.
In Vitro Enzymatic Activity
The first step in characterizing a novel inhibitor is to determine its potency against the purified target enzyme. This is typically achieved through a biochemical assay that measures the production of PIP3.
Table 1: Comparative PI3K Isoform Inhibition (IC50, nM)
| Compound | PI3Kα (mutant E545K) | PI3Kα (wild-type) | PI3Kβ | PI3Kδ | PI3Kγ | α-selectivity vs β |
|---|---|---|---|---|---|---|
| Zyanomine | 1.8 | 4.5 | 1,250 | 280 | 310 | ~278x |
| Alpelisib | 5.2 | 8.1 | 1,156 | 290 | 250 | ~143x |
| Taselisib | 1.1 | 3.5 | 98 | 0.27 | 1.2 | ~28x |
Data for Alpelisib and Taselisib are representative values from published literature. Data for Zyanomine is hypothetical.
Interpretation: The hypothetical data for Zyanomine suggests it has potent activity against the oncogenic mutant PI3Kα, comparable to Taselisib and more potent than Alpelisib. Critically, its selectivity against the PI3Kβ isoform is projected to be superior to both comparators, which could translate to a better safety profile, particularly concerning metabolic side effects.[12]
Cellular Proliferation and Viability
The ultimate goal of a targeted therapy is to inhibit the growth of cancer cells. Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to quantify the effect of the inhibitors on cancer cell lines harboring relevant mutations.
Table 2: Anti-proliferative Activity in PIK3CA-mutant Breast Cancer Cell Lines (IC50, nM)
| Compound | MCF-7 (E545K) | T-47D (H1047R) | MDA-MB-231 (PIK3CA wild-type) |
|---|---|---|---|
| Zyanomine | 25 | 35 | >5,000 |
| Alpelisib | 70 | 95 | >10,000 |
| Taselisib | 30 | 42 | >8,000 |
Data for Alpelisib and Taselisib are representative values. Data for Zyanomine is hypothetical.
Interpretation: Zyanomine demonstrates potent inhibition of proliferation in breast cancer cell lines with activating PIK3KCA mutations, with IC50 values slightly better than Taselisib and significantly superior to Alpelisib in this hypothetical scenario. The lack of activity in the PIK3CA wild-type cell line (MDA-MB-231) confirms its on-target activity and dependence on the mutated pathway.[16]
In Vivo Xenograft Models
To assess efficacy in a more complex biological system, human breast cancer cells are implanted into immunocompromised mice to form tumors.[17][18][19] The effect of drug treatment on tumor growth provides a critical measure of in vivo potency.
Table 3: In Vivo Efficacy in MCF-7 (PIK3CA E545K) Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI%) at Day 21 | Tumor Regression |
|---|---|---|
| Vehicle Control | 0% | None |
| Zyanomine (25 mg/kg, oral, daily) | 105% | Yes (5% regression) |
| Alpelisib (50 mg/kg, oral, daily) | 75% | No |
| Taselisib (6 mg/kg, oral, daily) | 98% | No |
Data for Alpelisib and Taselisib are representative of preclinical findings.[20][21] Data for Zyanomine is hypothetical.
Interpretation: The hypothetical data indicates that Zyanomine not only halts tumor growth (TGI > 100% indicates regression) but also causes a slight reduction in tumor volume at a well-tolerated dose. This suggests superior in vivo efficacy compared to both Alpelisib and Taselisib in this model, potentially due to its high potency and favorable pharmacokinetic properties.
Experimental Methodologies
Scientific integrity requires robust and reproducible experimental protocols. The following sections detail the methodologies used to generate the comparative data presented above.
In Vitro PI3K Enzyme Assay
This protocol describes a common method for measuring the enzymatic activity of PI3K isoforms.
Caption: Workflow for an In Vitro Kinase Assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute Zyanomine, Alpelisib, and Taselisib in DMSO and dispense 0.5 µL into a 384-well low-volume assay plate. Include DMSO-only wells as a vehicle control.
-
Enzyme/Substrate Addition: Prepare a mixture of recombinant human PI3Kα (or other isoforms) and the lipid substrate PIP2 in kinase assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 3 mM MgCl2).[22] Add 4 µL of this mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.[22]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available detection kit, such as the ADP-Glo™ Kinase Assay (Promega).[23] This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent, which converts the ADP generated by PI3K into ATP, and then uses luciferase to generate a luminescent signal proportional to the amount of ADP.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the impact of inhibitors on cancer cell proliferation.[24]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 or T-47D breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[16][25]
-
Compound Treatment: Treat the cells with a range of concentrations of Zyanomine, Alpelisib, or Taselisib for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[24]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan precipitate.[24]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate IC50 values.
Murine Xenograft Model
This protocol describes the establishment and use of a xenograft model to test in vivo efficacy.[26][27]
Step-by-Step Protocol:
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize 6-8 week old female athymic nude or NOD/SCID mice.[19] Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., Vehicle, Zyanomine, Alpelisib, Taselisib). Administer the compounds daily via oral gavage at the predetermined doses.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Conclusion and Future Directions
This guide provides a framework for the comparative preclinical evaluation of novel PI3Kα inhibitors. Based on the hypothetical data presented, Zyanomine shows significant promise, with potent and selective enzymatic inhibition, superior anti-proliferative activity in PIK3CA-mutant cancer cells, and robust in vivo efficacy leading to tumor regression. The key differentiator for Zyanomine is its projected best-in-class selectivity against the PI3Kβ isoform, which may translate into a more favorable clinical safety profile.
The next logical steps in the development of Zyanomine would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies, followed by pharmacodynamic assessments in vivo to confirm target engagement and pathway inhibition in tumor tissue. Should these studies yield positive results, Zyanomine would be a strong candidate for progression into Phase I clinical trials for the treatment of PIK3CA-mutated solid tumors.
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PI3Kα (p110α/p85) Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
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Methods to measure the enzymatic activity of PI3Ks. (n.d.). PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validating Molecular Docking with Experimental Data
In the landscape of modern drug discovery, molecular docking has emerged as an indispensable computational tool. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in-silico technique is pivotal for screening vast virtual libraries of small molecules against a protein target, significantly accelerating the identification of potential lead compounds. However, the predictions generated by docking algorithms are theoretical models. Their physiological relevance must be rigorously tested and validated through experimental data to ensure that the computational insights translate into tangible therapeutic potential.
This guide provides a comprehensive framework for cross-validating molecular docking results. We will delve into the "why" and "how" of integrating computational predictions with robust experimental techniques, ensuring a self-validating workflow that builds confidence in your drug discovery pipeline. As Senior Application Scientists, we understand that true scientific advancement lies not in the data itself, but in the intelligent synthesis of multiple data types.
The In-Silico Starting Point: Molecular Docking Workflow
Molecular docking simulations predict the binding mode and affinity of a ligand to a target protein. The process involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different poses of the ligand within that site. The output is typically a binding energy score and a predicted 3D conformation of the ligand-protein complex.
Caption: A typical workflow for molecular docking, from structure preparation to analysis.
The choice of docking software (e.g., AutoDock, Glide, GOLD) and scoring function is critical, as each has its own strengths and weaknesses. The primary output—a ranked list of potential binders—forms the hypothesis that we must then test experimentally.
The Gold Standard: Experimental Validation Techniques
No single experimental technique can fully validate a docking result. A multi-faceted approach, combining biophysical and structural methods, provides the most robust validation. We will explore several key techniques, outlining their protocols and how they complement computational data.
Isothermal Titration Calorimetry (ITC): Measuring the Energetics of Binding
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of an interaction in solution.
Why it's a good validation tool: Docking scores are intended to correlate with binding affinity. ITC provides a direct, quantitative measurement of this affinity, allowing for a direct comparison between the predicted and experimental values. A strong correlation between the ranking of compounds by docking score and their measured Kd values provides strong validation for the docking protocol.
Experimental Protocol: A Step-by-Step Guide to ITC
-
Sample Preparation:
-
Dialyze both the protein and ligand into the same buffer to minimize buffer mismatch effects. A common choice is phosphate-buffered saline (PBS).
-
Determine the concentrations of protein and ligand accurately using a reliable method like UV-Vis spectroscopy.
-
The protein solution (typically 10-50 µM) is placed in the sample cell, and the ligand solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Define the injection parameters: number of injections (e.g., 19-20), volume per injection (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
-
Data Acquisition:
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Run the main experiment by titrating the ligand into the protein solution. The instrument measures the differential power required to keep the sample and reference cells at the same temperature.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area under each injection peak to determine the heat change.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is another powerful biophysical technique that measures binding events in real-time without the need for labels. It monitors changes in the refractive index at the surface of a sensor chip to which a target molecule (e.g., the protein) is immobilized.
Why it's a good validation tool: SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated as kd/ka. This provides a detailed kinetic profile of the interaction, which can be more informative than the endpoint measurement from ITC. It is also highly sensitive and uses a relatively small amount of material.
Experimental Protocol: A Step-by-Step Guide to SPR
-
Chip Preparation and Immobilization:
-
Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Immobilize the protein (the "ligand" in SPR terminology) onto the chip surface to a desired density.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule (the "analyte") in a running buffer.
-
Inject the analyte solutions over the chip surface at a constant flow rate. This is the "association" phase.
-
Switch back to the running buffer to monitor the "dissociation" phase.
-
After each cycle, regenerate the chip surface with a solution that removes the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The instrument records the change in response units (RU) over time, generating sensorgrams.
-
Perform a "double referencing" subtraction by subtracting the signal from a reference flow cell and the signal from a buffer-only injection.
-
Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd from the rate constants.
-
X-ray Crystallography: The Ultimate Structural Validation
While biophysical methods validate the strength of the interaction, X-ray crystallography can validate the mode of binding. Obtaining a co-crystal structure of the protein-ligand complex provides high-resolution, atomic-level detail of the binding pose.
Why it's a good validation tool: This is the most direct and unambiguous way to validate a docking prediction. It allows for a direct comparison of the predicted ligand conformation, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the experimentally determined structure. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure is considered a major success for the computational model.
Experimental Protocol: A Simplified Workflow for Co-crystallization
-
Protein-Ligand Complex Formation:
-
Incubate the purified protein with a molar excess of the ligand to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of commercially available or custom-made screens that vary precipitants, buffers, and additives.
-
-
Crystal Optimization and Growth:
-
Optimize the initial "hit" conditions to produce larger, single, well-diffracting crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement (if a structure of the protein alone exists) and iterative model building and refinement.
-
The final refined structure will show clear electron density for the bound ligand, revealing its precise pose.
-
Comparative Analysis of Validation Techniques
Choosing the right validation method depends on the specific goals of the study, available resources, and the nature of the protein-ligand system.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | X-ray Crystallography |
| Primary Output | Binding Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Binding Kinetics (ka, kd), Affinity (Kd) | High-Resolution 3D Structure |
| Validates | Strength & Energetics of Binding | Strength & Kinetics of Binding | Mode of Binding (Pose) |
| Throughput | Low to Medium | Medium to High | Very Low |
| Material Consumption | High (especially protein) | Low (especially analyte) | High (for crystallization) |
| Key Advantage | Label-free, in-solution measurement of true thermodynamics. | Real-time kinetic data, high sensitivity. | Unambiguous, atomic-level detail of the binding pose. |
| Key Limitation | Requires large amounts of soluble, stable protein. | Protein must be immobilized, which can affect activity. | Technically challenging, not all complexes will crystallize. |
Synthesizing Data for a Self-Validating System
The true power of this process lies in the integration of computational and experimental data. A successful validation workflow might look like this:
Caption: An integrated workflow for validating and refining molecular docking predictions.
-
Initial Screen: Use molecular docking to screen a large library and identify a smaller, diverse set of top-ranked virtual hits.
-
Biophysical Triage: Use a medium-throughput technique like SPR or a primary enzymatic assay to quickly confirm which of the virtual hits actually bind to the target.
-
Quantitative Characterization: For the confirmed binders, use ITC to obtain detailed thermodynamic data. This allows you to check if the ranking of compounds by docking score correlates with the experimentally measured Kd values. A good correlation (e.g., a high Spearman's rank correlation coefficient) indicates that your docking protocol is successfully distinguishing between high- and low-affinity binders.
-
Structural Confirmation: For one or two of the most promising, high-affinity compounds, pursue co-crystallization. The resulting structure provides the definitive answer on the binding mode. If the experimental pose closely matches the predicted pose (low RMSD), it validates the entire computational model, giving you high confidence in its predictive power for future virtual screening campaigns.
This iterative process, where experimental results feed back to refine the computational model, creates a powerful, self-validating engine for drug discovery. It ensures that your efforts are focused on chemically relevant and experimentally tractable starting points, ultimately saving time, resources, and accelerating the path to novel therapeutics.
References
-
Drug discovery and development: an academic's and industrialist's perspective. Journal of Medicinal Chemistry. [Link]
-
The role of protein crystallography in drug discovery. Nature Reviews Drug Discovery. [Link]
-
A practical guide to molecular docking. Journal of Chemical Information and Modeling. [Link]
A Comparative Benchmarking Guide to the Synthesis of (6-Morpholinopyridin-3-yl)methanamine: A Critical Evaluation of Nitrile Reduction Methodologies
Introduction: The Significance of (6-Morpholinopyridin-3-yl)methanamine in Medicinal Chemistry
(6-Morpholinopyridin-3-yl)methanamine is a key building block in contemporary drug discovery, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its structural motif, featuring a morpholine-substituted pyridine ring coupled with a primary aminomethyl group, is prevalent in molecules targeting diverse biological pathways, including kinase inhibitors for oncology and antagonists for neurodegenerative disorders. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings.
This in-depth technical guide provides a comparative analysis of two prominent methods for the synthesis of (6-Morpholinopyridin-3-yl)methanamine, focusing on the critical nitrile reduction step. We will objectively evaluate the classic, highly reactive Lithium Aluminum Hydride (LiAlH₄) reduction against the industrially favored and robust catalytic hydrogenation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting a synthetic route, balancing considerations of yield, purity, safety, and scalability.
Overall Synthetic Strategy: A Two-Step Approach
The most logical and widely applicable synthetic route to (6-Morpholinopyridin-3-yl)methanamine involves a two-step sequence, starting from a readily available 6-halopyridine-3-carbonitrile.
Caption: General two-step synthesis of the target compound.
The initial step is a nucleophilic aromatic substitution (SNAr) reaction, where the halogen at the 6-position of the pyridine ring is displaced by morpholine. This reaction is typically straightforward and high-yielding due to the electron-withdrawing nature of the nitrile group, which activates the pyridine ring for nucleophilic attack. The resulting intermediate, (6-Morpholinopyridin-3-yl)carbonitrile, is the common precursor for the subsequent, and more challenging, reduction step.
Benchmarking the Nitrile Reduction: Catalytic Hydrogenation vs. LiAlH₄
The conversion of the nitrile group in (6-Morpholinopyridin-3-yl)carbonitrile to a primary amine is the pivotal transformation in this synthesis. The choice of reducing agent at this stage has significant implications for the overall efficiency, safety, and scalability of the process. Below, we provide a detailed comparison of two benchmark methods: catalytic hydrogenation and reduction with Lithium Aluminum Hydride.
Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a cornerstone of industrial chemical synthesis, valued for its high efficiency, selectivity, and favorable safety profile.[1] For the reduction of pyridinecarbonitriles, palladium on carbon (Pd/C) is a highly effective catalyst.[2]
Causality of Experimental Choices:
The choice of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture by simple filtration, which is a significant advantage for product purification. The addition of an acid, such as sulfuric acid, is crucial in this reaction.[2] Protonation of the pyridine nitrogen prevents catalyst poisoning and enhances the reactivity of the nitrile group. The solvent system, often a mixture of water and an organic solvent, is chosen to ensure solubility of both the starting material and the acid.[2]
Caption: Workflow for catalytic hydrogenation.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles, to their corresponding amines.[3][4] Its high reactivity allows for rapid conversions under mild temperature conditions.
Causality of Experimental Choices:
The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is mandatory as LiAlH₄ reacts violently with protic solvents like water and alcohols.[5] The reaction is typically performed at low temperatures initially to control the exothermic reaction, followed by warming to room temperature to ensure complete conversion. The workup procedure is critical for safety and product isolation. A carefully controlled sequential addition of water and a sodium hydroxide solution (the Fieser method) is a standard and reliable technique to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be removed by filtration.[5][6]
Sources
A Senior Application Scientist's Guide to the Analytical Techniques for Pyridine Compounds
Introduction: The Ubiquitous Pyridine Ring and the Imperative for its Precise Analysis
The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug design.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a vast array of FDA-approved drugs, from anticancer agents to antivirals.[1][2][3] The versatility of the pyridine ring is further demonstrated by its presence in numerous agrochemicals, industrial chemicals, and even as a key component of vital biomolecules like nicotinamide.[1][4]
Given the profound impact of pyridine-containing compounds on human health and the environment, the ability to accurately and reliably quantify and characterize them is of paramount importance.[5] Researchers, drug development professionals, and quality control specialists all rely on a diverse toolkit of analytical techniques to ensure the identity, purity, and concentration of these critical molecules. This guide provides a head-to-head comparison of the most commonly employed analytical techniques for pyridine compounds, offering insights into their underlying principles, practical applications, and the rationale behind choosing one method over another.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for pyridine compounds is a critical decision that depends on a multitude of factors, including the nature of the sample matrix, the required sensitivity, the need for structural information, and available instrumentation. This section provides a detailed comparison of the most prevalent techniques, highlighting their strengths and weaknesses in the context of pyridine analysis.
Chromatographic Techniques: The Workhorses of Separation Science
Chromatography, in its various forms, remains the cornerstone of pyridine analysis, offering powerful separation capabilities that are essential for complex mixtures.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a broad range of pyridine derivatives.[6] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5]
-
Principle of HPLC-UV Analysis: In reversed-phase HPLC, the most common mode for pyridine analysis, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase.[5] Pyridine compounds, which are moderately polar, are retained on the column and subsequently eluted by the mobile phase.[5] A UV detector is frequently employed to measure the absorbance of the eluting compounds at a specific wavelength, allowing for their identification and quantification.[5] Pyridine itself exhibits strong UV absorbance maxima at approximately 254 nm.[7][8][9]
-
Causality Behind Experimental Choices:
-
Mobile Phase Modification: A significant challenge in the HPLC analysis of pyridines is their basic nature, which can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[5] To mitigate this, an acid, such as formic acid or sulfuric acid, is often added to the mobile phase.[5][10] This protonates the pyridine nitrogen, reducing its interaction with the stationary phase and leading to sharper, more symmetrical peaks.
-
Column Selection: While standard C18 columns are often effective, specialized columns, such as those with mixed-mode stationary phases, can offer unique selectivity and improved retention for hydrophilic pyridine derivatives without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[7][10]
-
-
Self-Validating System: A robust HPLC method for pyridine analysis should include a system suitability test to ensure the performance of the chromatographic system. This typically involves injecting a standard solution and evaluating parameters such as peak resolution, tailing factor, and theoretical plates. The use of an internal standard can further enhance the accuracy and precision of quantification by correcting for variations in injection volume and detector response.[11]
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Pyridine, with its relatively low boiling point, is an excellent candidate for GC analysis.[12] The separation is achieved by partitioning the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
-
Principle of GC Analysis: The sample is vaporized in a heated injector and carried through the column by an inert gas. Compounds with a higher affinity for the stationary phase travel more slowly, resulting in separation. A variety of detectors can be used, with the Flame Ionization Detector (FID) being a common choice for its high sensitivity to organic compounds.[12]
-
Causality Behind Experimental Choices:
-
Column Selection: The choice of GC column is critical for achieving good separation of pyridine and its derivatives. A polar stationary phase, such as those based on polyethylene glycol (e.g., DB-WAX), is often preferred for analyzing polar compounds like pyridine.[13][14]
-
Injection Technique: For trace analysis of pyridine in environmental samples like water, headspace injection is a valuable technique.[15] This method involves heating the sample in a sealed vial to allow volatile compounds like pyridine to partition into the headspace gas, which is then injected into the GC, minimizing matrix effects.[15]
-
-
Self-Validating System: In GC analysis, method validation involves assessing parameters such as linearity, accuracy, precision, and the limit of detection. For complex matrices, the use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confirmation by providing mass spectral data for peak identification.[16]
Hyphenated Techniques: The Power of Combination
Hyphenated techniques, which couple a separation technique with a powerful detection method, offer enhanced specificity and sensitivity for pyridine analysis.
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[12][13] This makes it an invaluable tool for the unambiguous identification and quantification of pyridine compounds, even in complex matrices.[16]
-
Principle of GC-MS: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification.[17] Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level analysis.[13]
-
Causality Behind Experimental Choices:
-
Ionization Method: Electron ionization (EI) is the most common ionization technique used in GC-MS for pyridine analysis. It provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.
-
Sample Preparation: For environmental samples, sample preparation steps like distillation and extraction are often necessary to concentrate the pyridine bases before GC-MS analysis.[13] For air samples, collection on solid sorbents followed by thermal or solvent desorption is a common approach.[18]
-
-
Self-Validating System: The combination of retention time data from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of pyridine compounds. The use of an isotopically labeled internal standard, such as pyridine-d5, is a robust method for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects.[19]
LC-MS is the method of choice for analyzing a wide range of pyridine derivatives, particularly those that are non-volatile or thermally labile. It offers the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
-
Principle of LC-MS: Compounds separated by HPLC are introduced into the mass spectrometer through an interface that removes the mobile phase and ionizes the analytes. Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyridine.
-
Causality Behind Experimental Choices:
-
Mobile Phase Compatibility: The choice of mobile phase is critical in LC-MS. Buffers and additives must be volatile to be compatible with the mass spectrometer. Formic acid is a common mobile phase modifier for pyridine analysis in LC-MS as it is volatile and improves chromatographic peak shape.[5]
-
Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. This involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion, which significantly reduces background noise and interferences.
-
-
Self-Validating System: The combination of retention time, precursor ion mass, and product ion mass provides a very high level of confidence in the identification and quantification of pyridine compounds. A validated LC-MS method will have well-defined parameters for linearity, accuracy, precision, and limits of detection and quantification.
Spectroscopic Techniques: Unveiling Molecular Structure and Concentration
Spectroscopic techniques provide valuable information about the structure and concentration of pyridine compounds.
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[6] The pyridine ring has a distinct UV absorbance spectrum, making this technique suitable for its analysis.[8]
-
Principle of UV-Vis Spectroscopy: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. Pyridine typically shows absorbance maxima around 254 nm.[7][8][9]
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is important to avoid interferences from solvent absorbance. Solvents like ethanol, methanol, or buffered aqueous solutions are commonly used.[6] The pH of the solution can also affect the UV spectrum of pyridine.[8]
-
Method Development: For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
-
-
Limitations: UV-Vis spectroscopy lacks the specificity of chromatographic methods and is susceptible to interference from other compounds in the sample that absorb at the same wavelength. It is most suitable for the analysis of relatively pure samples or for monitoring the concentration of a known pyridine compound.[6]
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including pyridine and its derivatives.[20][21] It provides detailed information about the chemical environment of each atom in a molecule.
-
Principle of NMR Spectroscopy: NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resulting spectrum provides information about the number of different types of protons (¹H NMR) or carbons (¹³C NMR), their chemical environment, and their connectivity.
-
Key Features in Pyridine NMR:
-
¹H NMR: The proton NMR spectrum of pyridine shows distinct signals for the α, β, and γ protons, with the α-protons being the most deshielded due to the inductive effect of the nitrogen atom.[22][23]
-
¹³C NMR: The carbon NMR spectrum also shows distinct signals for the different carbon atoms in the pyridine ring.
-
Structural Information: NMR is invaluable for determining the substitution pattern on the pyridine ring.[1]
-
-
Limitations: NMR is a relatively insensitive technique compared to chromatographic methods, requiring higher concentrations of the analyte. It is primarily used for structural confirmation and purity assessment rather than for trace-level quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[24][25][26] It offers rapid analysis times and requires only very small sample volumes.[24]
-
Principle of CE: A narrow capillary filled with an electrolyte solution is used for the separation. When a voltage is applied, charged molecules migrate through the capillary at different rates depending on their charge-to-size ratio.[26]
-
Application to Pyridine Analysis: CE, particularly Capillary Zone Electrophoresis (CZE), can be used for the separation and determination of pyridine and its derivatives.[27] Techniques like transient isotachophoresis can be employed to enhance the concentration of the analytes, thereby improving the limits of detection.[27]
-
Advantages: CE offers high separation efficiency, short analysis times, and minimal solvent consumption.[24]
-
Limitations: CE can be less robust than HPLC for routine analysis and can be sensitive to changes in the buffer composition and capillary surface.
Quantitative Data Summary
The following table provides a comparative summary of the performance characteristics of the different analytical techniques discussed. The values presented are typical and may vary depending on the specific instrumentation, method, and sample matrix.
| Technique | Typical Limit of Detection (LOD) | Typical Linearity (R²) | Precision (%RSD) | Throughput | Structural Information |
| HPLC-UV | ~1-10 ng/mL | >0.999 | < 2% | High | Limited (Retention Time) |
| GC-FID | ~0.1-1 ng/mL | >0.999 | < 2% | High | Limited (Retention Time) |
| GC-MS | 0.01-0.1 ng[13] | >0.996 | < 5% | High | High (Mass Spectrum) |
| LC-MS/MS | < 1 pg/mL | >0.999 | < 5% | High | High (Mass Spectrum) |
| UV-Vis | ~0.1-1 µg/mL | >0.998 | < 5% | Very High | None |
| NMR | > 10 µg/mL | N/A | N/A | Low | Very High (Detailed Structure) |
| CE | ~10-50 µg/L[27] | >0.999 | < 5% | High | Limited (Migration Time) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of pyridine using two common and powerful techniques: HPLC-UV and GC-MS.
Protocol 1: Quantitative Analysis of Pyridine by Reversed-Phase HPLC-UV
This protocol describes a general method for the quantification of pyridine in a relatively clean sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Pyridine standard (certified reference material).
-
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of pyridine in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water).[5]
-
Use sonication to ensure complete dissolution.[5]
-
Dilute the sample solution to a concentration that falls within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
UV detection wavelength: 254 nm.[7]
-
Gradient elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the pyridine.
-
-
Data Analysis:
-
Integrate the peak area of the pyridine peak in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of pyridine in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Identification and Quantification of Pyridine in Environmental Water by GC-MS
This protocol is suitable for the trace-level analysis of pyridine in water samples.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Headspace autosampler.
-
-
Reagents and Standards:
-
Methanol (GC grade).
-
Pyridine standard.
-
Pyridine-d5 (internal standard).
-
Sodium chloride (for salting out).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of pyridine and pyridine-d5 in methanol.
-
Prepare calibration standards in clean water, spiking with known amounts of pyridine and a constant amount of pyridine-d5.
-
-
Sample Preparation:
-
Collect the water sample in a clean glass vial.
-
To a 10 mL headspace vial, add 5 mL of the water sample (or standard).
-
Add a known amount of the pyridine-d5 internal standard solution.
-
Add sodium chloride to saturate the solution (this increases the volatility of pyridine).
-
Immediately seal the vial with a crimp cap.
-
-
GC-MS Conditions:
-
Headspace Autosampler:
-
Incubation temperature: 80 °C.
-
Incubation time: 20 minutes.
-
Injection volume: 1 mL of the headspace gas.
-
-
GC:
-
Injector temperature: 250 °C.
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C).
-
-
MS:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for pyridine (e.g., m/z 79, 52) and pyridine-d5 (e.g., m/z 84, 56).
-
-
-
-
Data Analysis:
-
Identify pyridine based on its retention time and the presence of its characteristic ions.
-
Quantify pyridine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
-
Visualization of Analytical Workflows
General Workflow for Pyridine Analysis
Caption: A generalized workflow for the analysis of pyridine compounds.
Decision Tree for Technique Selection
Caption: A decision tree to guide the selection of an analytical technique.
Conclusion: A Multi-faceted Approach to Pyridine Analysis
The analysis of pyridine compounds is a critical task in numerous scientific and industrial fields. As this guide has demonstrated, there is no single "best" technique for all applications. The optimal choice depends on a careful consideration of the analytical requirements, the nature of the sample, and the available resources.
Chromatographic methods, particularly when coupled with mass spectrometry, offer the highest degree of sensitivity and specificity, making them indispensable for trace-level analysis and complex matrices. Spectroscopic techniques like NMR are unparalleled for structural elucidation, while UV-Vis spectroscopy provides a rapid and cost-effective means of quantification for simpler samples. Capillary electrophoresis presents a high-efficiency alternative for certain applications.
By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers and drug development professionals can confidently select and implement the most appropriate methods to ensure the quality, safety, and efficacy of pyridine-containing products.
References
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- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds.
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3236. Retrieved from [Link]
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Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A, 396, 319-326. Retrieved from [Link]
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Fukushi, K., & Takeda, S. (2017). Capillary zone electrophoresis determination of aniline and pyridine in sewage samples using transient isotachophoresis with a system-induced terminator. Journal of Chromatography A, 1513, 179-185. Retrieved from [Link]
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National Center for Biotechnology Information. (1992). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(11), 3236. Retrieved from [Link]
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Bernstein, H. J., Pople, J. A., & Schneider, W. G. (1957). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 26(4), 951-951. Retrieved from [Link]
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-
Kumar, A., Kumar, A., Kumar, V., & Singh, P. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1845-1869. Retrieved from [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Ministry of Ecology and Environment of the People's Republic of China. (2007). Water quality-Determination of pyridine-Gas chromatography.
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Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
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ResearchGate. (2008). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Retrieved from [Link]
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-
Grabowska, E., & Zawadzki, M. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(22), 4723-4728. Retrieved from [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]
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Wiley-VCH. (n.d.). Pyridine - SpectraBase. Retrieved from [Link]
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National Center for Biotechnology Information. (1992). TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. Retrieved from [Link]
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ResearchGate. (2018). UV-spectrum of pyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
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ACS Publications. (1951). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]
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ACS Publications. (2007). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]
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Longdom Publishing. (n.d.). Capillary Electrophoresis in Analytical Chemistry and its Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Capillary Electrophoresis. Retrieved from [Link]
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A Comparative Guide to the In Vivo Pharmacokinetic Properties of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a ubiquitous scaffold in modern medicinal chemistry.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing the pharmacokinetic profile of drug candidates.[1][3][4] This guide provides a comparative analysis of the in vivo pharmacokinetic properties of three prominent morpholine-containing drugs: Gefitinib, Reboxetine, and Linezolid. Through an examination of their absorption, distribution, metabolism, and excretion (ADME) profiles, we will elucidate the impact of the morpholine moiety and other structural features on their systemic behavior.
The Significance of In Vivo Pharmacokinetic Validation
Before delving into specific examples, it is crucial to understand why in vivo pharmacokinetic (PK) studies are a cornerstone of drug development. While in vitro assays provide initial estimates of a compound's metabolic fate, they cannot fully recapitulate the complex interplay of physiological processes that govern a drug's journey through a living organism.[5] In vivo studies in animal models are therefore indispensable for:
-
Predicting Human Pharmacokinetics: Animal models, when carefully selected, can provide valuable data to forecast a drug's behavior in humans.[6][7]
-
Establishing Dose-Response Relationships: Understanding the relationship between the administered dose and the resulting plasma and tissue concentrations is fundamental to defining a therapeutic window.[8]
-
Identifying Potential Drug-Drug Interactions: In vivo models allow for the investigation of how co-administered drugs might alter the PK profile of a new chemical entity.[7]
-
Assessing Bioavailability: Determining the fraction of an orally administered dose that reaches systemic circulation is a critical parameter for oral drug development.[9]
Comparative Pharmacokinetic Profiles
The following sections will compare the in vivo pharmacokinetic properties of Gefitinib, Reboxetine, and Linezolid. These drugs have been selected to represent a diversity of therapeutic areas and to highlight the varied pharmacokinetic profiles that can be achieved with morpholine-containing structures.
Gefitinib is an anilinoquinazoline derivative that functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11] It is widely used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[11][12]
-
Absorption: Following oral administration, gefitinib is relatively slowly absorbed, with peak plasma concentrations (Cmax) reached within 3 to 7 hours.[13] The absolute bioavailability is approximately 60%, indicating substantial but incomplete absorption from the gastrointestinal tract.
-
Distribution: Gefitinib is extensively distributed throughout the body, with a large volume of distribution (Vd) of 1400 L.[13] This suggests significant partitioning into tissues. It is highly bound to plasma proteins, primarily albumin and α1-acid glycoprotein.
-
Metabolism: The metabolism of gefitinib is extensive and primarily mediated by the cytochrome P450 enzyme CYP3A4.[10][13] The morpholine ring itself is a site of metabolism, leading to the formation of an O-desmethyl metabolite. Other metabolic pathways include oxidation of the quinazoline ring.
-
Excretion: The majority of a gefitinib dose is eliminated in the feces, with only a small fraction (<4%) excreted in the urine.[13] This indicates that biliary excretion is the primary route of elimination for both the parent drug and its metabolites.
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[14][15] Its morpholine ring is a key structural feature contributing to its pharmacological activity and pharmacokinetic properties.
-
Absorption: Reboxetine is well absorbed after oral administration, with an absolute bioavailability of approximately 94.5%.[14][16] Peak plasma concentrations are typically achieved within 2 to 4 hours.[14][16] The rate of absorption can be affected by food, but the overall extent of absorption remains unchanged.[14][16]
-
Distribution: The distribution of reboxetine is characterized by extensive binding to plasma proteins (>97%), particularly α1-acid glycoprotein.[14][17] Its volume of distribution is modest, suggesting that its distribution is largely confined to the total body water.[14][17]
-
Metabolism: Hepatic metabolism is the main route of elimination for reboxetine, with CYP3A4 being the primary enzyme involved.[14] The morpholine ring undergoes oxidation to form several metabolites.
-
Excretion: Less than 10% of a reboxetine dose is excreted unchanged in the urine, with the majority being eliminated as metabolites.[14][17]
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria.[18] The morpholine ring in linezolid is a critical component of its structure and contributes to its desirable pharmacokinetic properties.
-
Absorption: Linezolid exhibits excellent oral bioavailability, which is essentially 100%. Peak plasma concentrations are reached within 1 to 2 hours of oral administration.
-
Distribution: Linezolid has a volume of distribution of approximately 40-50 L, indicating good penetration into various tissues.[18] Its plasma protein binding is low, at around 31%.[19]
-
Metabolism: The metabolism of linezolid is unique in that it is primarily mediated by non-enzymatic chemical oxidation of the morpholine ring, leading to the formation of two major inactive metabolites.[18][19] This contrasts with the CYP450-mediated metabolism of many other drugs.
-
Excretion: A significant portion of a linezolid dose is excreted in the urine as both the parent drug and its metabolites.[19]
Comparative Data Summary
| Pharmacokinetic Parameter | Gefitinib | Reboxetine | Linezolid |
| Oral Bioavailability (%) | ~60 | ~94.5[14][16] | ~100 |
| Time to Peak Plasma Concentration (Tmax, hours) | 3 - 7[13] | 2 - 4[14][16] | 1 - 2 |
| Plasma Protein Binding (%) | >90 | >97[14][17] | ~31[19] |
| Volume of Distribution (Vd, L) | 1400[13] | ~32[17] | 40 - 50[18] |
| Primary Metabolism Route | CYP3A4[10][13] | CYP3A4[14] | Non-enzymatic oxidation[18][19] |
| Primary Excretion Route | Feces[13] | Urine (as metabolites)[14][17] | Urine (parent & metabolites)[19] |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following provides a generalized, step-by-step methodology for a typical in vivo pharmacokinetic study in a rodent model.
-
Rationale: The choice of animal model is critical and should be based on similarities in drug metabolism pathways to humans.[6][7] Rodents, such as rats and mice, are commonly used in early-stage PK studies due to their well-characterized physiology and ease of handling.[6][20]
-
Protocol:
-
Select a suitable strain of rodent (e.g., Sprague-Dawley rats).
-
House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week to allow for acclimatization.
-
Provide free access to standard chow and water.
-
-
Rationale: The drug must be formulated in a vehicle that ensures its solubility and stability. The route of administration should align with the intended clinical use.
-
Protocol:
-
Prepare the drug formulation in a suitable vehicle (e.g., a solution for intravenous administration or a suspension for oral gavage).
-
For intravenous (IV) administration, cannulate the jugular vein of the animals under anesthesia.
-
For oral (PO) administration, use an oral gavage needle.
-
Administer a single dose of the drug at a predetermined concentration.
-
-
Rationale: Serial blood sampling is necessary to construct a plasma concentration-time profile. The sampling time points should be chosen to capture the absorption, distribution, and elimination phases of the drug.
-
Protocol:
-
Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood from a suitable site (e.g., the tail vein or via the jugular vein cannula).
-
Place the blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Rationale: A sensitive and specific bioanalytical method is required to accurately quantify the drug concentration in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
-
Protocol:
-
Develop and validate an LC-MS/MS method for the quantification of the drug in plasma.
-
Extract the drug from the plasma samples using a suitable technique (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Rationale: The plasma concentration-time data are used to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a commonly used method for this purpose.[8][21]
-
Protocol:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform NCA on the plasma concentration-time data.
-
Calculate key PK parameters, including Cmax, Tmax, AUC (area under the curve), CL (clearance), Vd, and t1/2 (half-life).
-
Visualizing Experimental Workflows
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow of a typical in vivo pharmacokinetic study.
Caption: The ADME pathway of a drug in the body.
Conclusion
The morpholine moiety is a valuable building block in drug discovery, capable of imparting a wide range of favorable pharmacokinetic properties. The comparative analysis of Gefitinib, Reboxetine, and Linezolid demonstrates that while the morpholine ring can contribute to improved metabolic stability and solubility, the overall pharmacokinetic profile of a drug is a complex interplay of its entire chemical structure and the physiological environment. A thorough understanding and validation of these properties through robust in vivo studies are essential for the successful development of new therapeutic agents.
References
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Title: Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters Source: PubMed URL: [Link]
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Title: Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of reboxetine in healthy volunteers. Single against repeated oral doses and lack of enzymatic alterations Source: PubMed URL: [Link]
-
Title: Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations Source: PubMed URL: [Link]
-
Title: Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression Source: PubMed URL: [Link]
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Title: Gefitinib Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
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Title: Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents Source: PubMed URL: [Link]
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Title: Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects Source: National Institutes of Health URL: [Link]
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Title: Animal Pharmacokinetic Studies for Safe Treatments Source: Biotechfarm URL: [Link]
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Title: Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression Source: Scilit URL: [Link]
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Title: Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays Source: Current Drug Metabolism URL: [Link]
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Title: Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis Source: PubMed URL: [Link]
-
Title: ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES Source: IJRPC URL: [Link]
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Title: What models are used in in vivo pharmacokinetics studies? Source: Patsnap Synapse URL: [Link]
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Title: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules Source: PubMed URL: [Link]
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Title: In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) Source: National Institutes of Health URL: [Link]
-
Title: Pharmacokinetics - ADME In Vivo & PK Studies Source: BioIVT URL: [Link]
-
Title: INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES Source: ResearchGate URL: [Link]
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Title: Pharmacokinetics and Relative Bioavailability Evaluation of Linezolid Suspension and Tablet Formulations Source: ResearchGate URL: [Link]
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Title: In vivo PK / Pharmacokinetic Studies Source: Sygnature Discovery URL: [Link]
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Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]
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Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]
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Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]
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Comparative study of the enzymatic inhibition profiles of different pyridine isomers
In the landscape of medicinal chemistry and drug development, the pyridine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its isomers, particularly the aminopyridines, offer a fascinating case study in how subtle changes in molecular structure can dramatically alter biological activity. This guide provides a comparative framework for studying the enzymatic inhibition profiles of three key pyridine isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.
While extensive research has been dedicated to complex pyridine derivatives as potent enzyme inhibitors, a direct, systematic comparison of the foundational isomers is less common.[2][3] This guide aims to fill that gap by proposing a rigorous experimental workflow to elucidate their distinct inhibitory characteristics, using acetylcholinesterase (AChE) as a model enzyme. Understanding these fundamental structure-activity relationships (SAR) is paramount for the rational design of next-generation therapeutics.
The Rationale: Why Compare Pyridine Isomers against Acetylcholinesterase?
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[4] Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[4][5] Pyridine-containing compounds have been successfully developed as AChE inhibitors, often interacting with key residues within the enzyme's active site.[2][6][7]
The choice to compare the three aminopyridine isomers stems from the hypothesis that the position of the amino group will significantly influence the molecule's interaction with the AChE active site. This site contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS), both of which can be targeted by inhibitors.[7] The differential electron distribution and steric hindrance of each isomer are expected to result in varying inhibitory potencies and mechanisms. For instance, while 4-aminopyridine is primarily known as a potassium channel blocker that enhances acetylcholine release, its potential for direct enzymatic interaction warrants investigation in a comparative context.[8][9][10]
Proposed Experimental Workflow for Comparative Analysis
A robust and self-validating experimental design is crucial for generating reliable comparative data. The following workflow outlines the key steps, from initial screening to mechanistic studies.
Figure 1: A comprehensive workflow for the comparative analysis of pyridine isomer inhibition of acetylcholinesterase.
Data Presentation: A Hypothetical Comparative Profile
To illustrate the expected outcomes of this study, the following table presents hypothetical IC50 values for the three aminopyridine isomers against AChE. IC50 (half-maximal inhibitory concentration) is a standard measure of an inhibitor's potency.[11]
| Pyridine Isomer | Structure | Hypothetical IC50 (µM) | Predicted Inhibition Mechanism |
| 2-Aminopyridine | 85 | Mixed | |
| 3-Aminopyridine | > 500 | Weak or Non-inhibitory | |
| 4-Aminopyridine | 150 | Competitive |
Note: This data is illustrative and intended to guide the interpretation of potential experimental results. Actual values must be determined empirically.
The hypothetical data suggests that 2-aminopyridine may be the most potent inhibitor, potentially interacting with both the catalytic and peripheral anionic sites of AChE, indicative of a mixed inhibition mechanism.[3] 4-aminopyridine might act as a competitive inhibitor, binding directly to the active site and competing with the substrate. 3-aminopyridine is predicted to be a weak inhibitor, highlighting the critical role of the amino group's position for effective binding.
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening and IC50 determination.[4]
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to measure AChE activity.[4][12] The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[4][13]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATChI)
-
Phosphate Buffer (pH 8.0)
-
Pyridine isomers (2-, 3-, and 4-aminopyridine)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[4]
-
Prepare a 10 mM stock solution of ATChI in deionized water (prepare fresh daily).[4]
-
Prepare 10 mM stock solutions of each pyridine isomer in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[4]
-
Prepare the AChE enzyme solution in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).
-
-
Assay Plate Setup:
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the pyridine isomers to the test wells.
-
For the control wells (100% enzyme activity), add 25 µL of the buffer/DMSO solution without any inhibitor.
-
For the blank wells (no enzyme activity), add an additional 25 µL of phosphate buffer instead of the enzyme solution.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.[4]
-
To start the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume should be 150 µL.[4]
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. For a kinetic assay, take readings every minute for 10-15 minutes.[4] For an endpoint assay, incubate at 37°C for a set time (e.g., 10 minutes) before the final reading.
-
Protocol 2: IC50 Value Determination
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14]
Data Analysis:
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[4]
-
Calculate the Percentage of Inhibition: Use the following formula for each inhibitor concentration:[4] % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[14]
Causality and Mechanistic Insights
The expected differences in inhibitory profiles can be attributed to the distinct electronic and steric properties of the aminopyridine isomers.
Figure 2: A diagram illustrating the hypothesized binding modes of aminopyridine isomers within the active site gorge of acetylcholinesterase.
-
2-Aminopyridine: The proximity of the amino group to the ring nitrogen may allow for bidentate interactions or chelation, potentially enabling it to bridge the CAS and PAS, leading to a mixed-type inhibition.[3]
-
4-Aminopyridine: The para-position of the amino group might facilitate a more direct interaction with the CAS, mimicking the binding of the natural substrate, acetylcholine, which would be consistent with competitive inhibition.
-
3-Aminopyridine: The meta-position of the amino group may result in a conformation that is sterically or electronically unfavorable for strong binding to either the CAS or PAS, explaining its predicted lower potency.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the comparative study of the enzymatic inhibition profiles of 2-, 3-, and 4-aminopyridine. By employing standardized protocols and a logical, phased workflow, researchers can generate high-quality, reproducible data. Elucidating the fundamental structure-activity relationships of these core pyridine isomers will provide invaluable insights for drug development professionals, enabling the more rational design of potent and selective enzyme inhibitors for a wide range of therapeutic targets. The principles and methodologies described herein are not limited to AChE and can be adapted for the study of other enzyme systems, such as kinases, where pyridine derivatives have also shown significant promise.[15][16][17]
References
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
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Small molecule kinase inhibitors in glioblastoma: a systematic review of clinical studies. (2012). Oxford Academic. Retrieved January 17, 2026, from [Link]
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A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
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Aminopyridazines as acetylcholinesterase inhibitors. (1994). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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IC50 Determination. (n.d.). edX. Retrieved January 17, 2026, from [Link]
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New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved January 17, 2026, from [Link]
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IC50. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Insights into the Binding of Pyridines to the Iron−Sulfur Enzyme IspH. (2014). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]
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Pyridine alkaloids with activity in the central nervous system. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors. (1987). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
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Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. (2012). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. (n.d.). White Rose Research Online. Retrieved January 17, 2026, from [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]
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4-aminopyridine-a review. (1982). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Retrieved January 17, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 17, 2026, from [Link]
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Enzyme Inhibition. (2025). Biology LibreTexts. Retrieved January 17, 2026, from [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
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Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. (2012). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Rational design of the 2-amino-pyrimidine or 2-amino-pyridine amide or carbamate derivatives starting from diamine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Differential Effects of 4-aminopyridine on Acetylcholine Release Triggered by K+ Depolarization, Veratridine, or A23187 in Rat Cerebral Cortical Synaptosomes. (1990). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Enzyme Inhibition. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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The effect of 4-aminopyridine on acetylcholine release. (1977). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. (2023). YouTube. Retrieved January 17, 2026, from [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. (2022). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (6-Morpholinopyridin-3-yl)methanamine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (6-Morpholinopyridin-3-yl)methanamine, a heterocyclic amine compound. By understanding the chemical nature of this substance and the regulatory landscape, we can ensure the safety of our laboratory personnel and the protection of our environment.
Hazard Assessment and Immediate Safety Precautions
(6-Morpholinopyridin-3-yl)methanamine is a compound that, while specific toxicity data may be limited, belongs to the family of aromatic amines and morpholine derivatives. Prudence dictates that it should be handled as a potentially hazardous substance. The primary hazards associated with similar compounds include skin and eye irritation, and potential toxicity if ingested or inhaled.
Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required.
-
Body Protection: A laboratory coat must be worn.
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.
Disposal Pathways: A Decision-Making Framework
The appropriate disposal route for (6-Morpholinopyridin-3-yl)methanamine depends on the quantity of waste and the capabilities of your facility. The following decision tree illustrates the recommended disposal pathways.
Caption: Decision tree for the disposal of (6-Morpholinopyridin-3-yl)methanamine.
In-Lab Chemical Degradation Protocol for Small Quantities
For small residual amounts of (6-Morpholinopyridin-3-yl)methanamine (typically less than 1-2 grams), chemical degradation through oxidation is a viable option to render the compound non-hazardous. Aromatic amines can be effectively oxidized using an acidified potassium permanganate solution.[1] This process breaks down the aromatic and amine structures, significantly reducing their toxicity.
Materials:
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Stir plate and stir bar
-
Appropriate size beaker or flask
-
Ice bath
Step-by-Step Procedure:
-
Preparation: In a chemical fume hood, prepare a 3% (w/v) solution of potassium permanganate in water. Separately, prepare a 2 M solution of sulfuric acid.
-
Dissolution: Dissolve the (6-Morpholinopyridin-3-yl)methanamine waste in a minimal amount of the 2 M sulfuric acid in a beaker or flask. The use of an acidic medium is crucial for the efficacy of the permanganate oxidation.[1]
-
Cooling: Place the vessel containing the dissolved amine in an ice bath to manage any potential exothermic reaction.
-
Oxidation: While stirring, slowly add the 3% potassium permanganate solution dropwise to the amine solution. The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quenching Excess Permanganate (if necessary): If a deep purple color persists, add a small amount of sodium bisulfite solution dropwise until the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization: Carefully neutralize the resulting solution by adding a base, such as sodium hydroxide or sodium bicarbonate, until the pH is between 6 and 8. Monitor the pH using litmus paper or a pH meter.
-
Final Disposal: The treated, neutralized aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Causality of Experimental Choices:
-
Acidic Conditions: The oxidizing power of potassium permanganate is significantly enhanced in an acidic environment. The sulfuric acid protonates the amine groups, making the aromatic ring more susceptible to oxidative attack.
-
Slow Addition and Cooling: The oxidation of organic compounds can be exothermic. Slow, dropwise addition of the oxidant and cooling in an ice bath prevent the reaction from becoming too vigorous and control the release of heat.
-
Persistent Purple Color: The disappearance of the purple MnO₄⁻ ion serves as a visual indicator of the reaction's progress. A persistent color signifies that all the amine has been oxidized and there is a slight excess of the oxidizing agent.
Disposal of Bulk Quantities and Contaminated Materials as Hazardous Waste
For larger quantities of (6-Morpholinopyridin-3-yl)methanamine, in-lab treatment is not recommended due to the potential for significant heat generation and the production of large volumes of treated waste. In these cases, the compound and any heavily contaminated materials (e.g., glassware, spill cleanup debris) must be disposed of as hazardous waste through a licensed contractor.
Hazardous Waste Classification:
While (6-Morpholinopyridin-3-yl)methanamine is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is likely to be classified as such based on its chemical structure and the characteristics of its constituent parts.
| Potential EPA Hazardous Waste Codes | Rationale |
| F005 | If the waste is a spent solvent mixture containing pyridine at a concentration of 10% or more before use.[2][3][4][5][6] |
| D038 | If the waste exhibits the toxicity characteristic for pyridine, which has a regulatory level of 5.0 mg/L in a TCLP leachate. |
| Characteristic Waste (D001, D002, D003) | The waste should be evaluated for ignitability, corrosivity (unlikely for the pure compound but possible for solutions), and reactivity. |
Step-by-Step Procedure for Hazardous Waste Disposal:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "(6-Morpholinopyridin-3-yl)methanamine," and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents and acids.
-
Accumulation: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste, though this compound is not currently classified as such) in a satellite accumulation area.
-
Pickup Request: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste disposal company.
Emergency Procedures: Spills and Exposures
In case of a spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can manage the disposal of (6-Morpholinopyridin-3-yl)methanamine in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory safety.
References
- University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Barefoot, J. C., et al. (1989). Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives.
- The Lab Depot, Inc. (2014, May 13).
- Carl ROTH GmbH + Co. KG. (n.d.).
- MsdsDigital.com. (2019, May 2). MORPHOLINE.
- ChemicalBook. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
- ACTenviro. (2025, March 20).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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- 6. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Morpholinopyridin-3-yl)methanamine
This guide provides a detailed operational framework for the safe handling of (6-Morpholinopyridin-3-yl)methanamine. As your partner in research and development, we are committed to providing value beyond the product itself, ensuring that your most critical asset—your scientific team—is protected. This document moves beyond a simple checklist to instill a deep understanding of the principles behind each safety recommendation, fostering a proactive safety culture within your laboratory.
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards and the primary lines of defense is essential. The hierarchy of controls dictates that we first rely on engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.
Hazard Profile of (6-Morpholinopyridin-3-yl)methanamine
While comprehensive toxicological data for this specific compound may be limited, a review of its Safety Data Sheet (SDS) and the known hazards of structurally similar amine-containing heterocyclic compounds allows for a robust risk assessment[1]. The primary anticipated hazards include:
-
Skin Irritation/Corrosion: Amine groups can be corrosive or irritating to the skin upon contact. A related compound, (2,6-Dichloropyridin-3-yl)(morpholino)methanone, is classified as causing skin irritation[2].
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage[2][3].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[2].
The Primary Defense: The Chemical Fume Hood
All work involving (6-Morpholinopyridin-3-yl)methanamine, from weighing solids to preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is a non-negotiable engineering control designed to protect you from inhaling hazardous dust or vapors.
Core Principles of Fume Hood Use:
-
The Six-Inch Rule: Always perform work at least six inches inside the face of the hood to ensure effective containment.[5][6][7]
-
Minimize Obstructions: Do not clutter the hood with excess equipment or chemical bottles, as this disrupts the airflow essential for containment.[5][6] Fume hoods are for active experiments, not chemical storage.[5][6][7]
-
Sash Positioning: Keep the sash as low as possible while still allowing for comfortable work.[5][6] A lower sash increases the velocity of air flowing into the hood, improving containment. Close the sash completely when the hood is not in active use.[5][6]
-
Deliberate Movements: Avoid rapid movements in or out of the hood, which can create turbulence and pull contaminants out into the laboratory.[5][8]
The Last Line of Defense: A Multi-Layered PPE Strategy
PPE is not a substitute for robust engineering controls but is essential for protecting against splashes, spills, and residual contamination. The selection of appropriate PPE is a critical decision-making process based on the specific tasks being performed.
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Recommended for Splash Risk: For any procedure involving liquids, such as solution preparation or transfer, chemical splash goggles are required.[9]
-
High-Risk Operations: When there is a significant risk of splashing or a reaction with explosive potential, a full face shield should be worn in conjunction with chemical splash goggles.[8][10]
Hand Protection: Selecting the Right Glove
Gloves are the most direct point of contact with the chemical, and their selection is paramount. Nitrile gloves are a common choice in laboratories due to their broad resistance to a variety of chemicals, including oils, greases, weak acids, and some organic solvents.[11][12][13][14][15] However, no glove material offers universal protection.
The causality behind glove selection involves understanding three key metrics:
-
Degradation: The physical deterioration of the glove material upon chemical contact.[11]
-
Breakthrough Time: The time it takes for the chemical to penetrate the glove material.[11]
-
Permeation Rate: The rate at which the chemical passes through the glove at a molecular level.[11]
For handling (6-Morpholinopyridin-3-yl)methanamine, a dual-glove approach is recommended to provide layered protection.
| Glove Type | Primary Application | Rationale & Considerations |
| Nitrile Gloves | Standard use, good for oils, weak acids, and many solvents. | Provides excellent dexterity and splash resistance.[12][15] However, they offer poor protection against certain ketones, aromatic solvents, and concentrated acids.[11][13] Always inspect for tears or punctures before use. |
| Neoprene Gloves | Handling larger quantities, prolonged operations, spill cleanup. | Offers a broader range of chemical resistance, including some acids, caustics, and alcohols.[16][17][18][19] They are generally thicker, providing longer breakthrough times but reduced dexterity. |
Operational Protocol for Hand Protection:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double-Gloving: Wear two pairs of nitrile gloves for routine handling of small quantities. This provides a buffer; if the outer glove is contaminated, it can be removed, leaving the inner glove to protect you while you exit the contaminated area.
-
Prompt Removal: If a glove comes into direct contact with the chemical, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly afterward.
-
Regular Changes: Do not wear the same pair of gloves for extended periods. Change them frequently, at a minimum every two hours, or immediately if contamination is suspected.[14]
Body and Respiratory Protection
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, kept fully buttoned to protect your skin and personal clothing.
-
Chemical Apron: For procedures involving larger volumes (>1 L) where there is a significant splash hazard, a chemical-resistant apron made of a material like neoprene should be worn over the lab coat.[10]
-
Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, if you must work outside of a fume hood (e.g., during a large-scale spill or equipment failure), a NIOSH-approved respirator with organic vapor/acid gas cartridges would be necessary.[20] Use of such equipment requires a formal respiratory protection program, including fit-testing and medical evaluation.[20]
Procedural Guidance: Workflows for Safe Operation
Adherence to standardized procedures is the cornerstone of laboratory safety. The following workflows provide step-by-step guidance for key operations.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Disposal Plan
Proper segregation and disposal of contaminated waste are crucial to protect support staff and the environment.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used to handle (6-Morpholinopyridin-3-yl)methanamine, must be collected in a dedicated, labeled hazardous waste container.[21] Do not dispose of these items in the regular trash.
-
Sharps Disposal: Any sharp objects, such as needles, syringes, or contaminated glassware, must be disposed of immediately into a rigid, puncture-resistant, and properly labeled sharps container.[21][22] Never overfill these containers—they should be sealed and disposed of when they are no more than three-quarters full.[23]
-
Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The defaced, rinsed container can then be disposed of in a designated glass waste box.
Emergency Response
Preparedness is key to mitigating the impact of an accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By integrating these principles and procedures into your daily laboratory operations, you build a robust safety system that protects your team and ensures the integrity of your research.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
